8-Hydroxyquinoline-5-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122131. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
8-hydroxyquinoline-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIADJWREMDHKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298275 | |
| Record name | 8-hydroxyquinoline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2598-30-3 | |
| Record name | 2598-30-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-hydroxyquinoline-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2598-30-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 8-Hydroxyquinoline-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the primary synthesis mechanisms for 8-hydroxyquinoline-5-carbaldehyde, a crucial intermediate in the development of novel therapeutic agents and chemical sensors. The document details the reaction mechanisms, experimental protocols, and comparative data for the most prevalent formylation techniques applied to 8-hydroxyquinoline.
Introduction
8-Hydroxyquinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, renowned for their potent chelating properties and diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] The introduction of a carbaldehyde group at the C5 position of the 8-hydroxyquinoline ring system yields this compound, a versatile precursor for synthesizing Schiff bases and other complex heterocyclic structures with significant pharmacological potential.[1]
The formylation of the electron-rich aromatic ring of 8-hydroxyquinoline is typically achieved through electrophilic aromatic substitution.[4] The hydroxyl group at the C8 position activates the quinoline ring, directing the substitution primarily to the C5 and C7 positions.[4] This guide focuses on three classical and effective methods for the synthesis of this compound: the Reimer-Tiemann reaction, the Vilsmeier-Haack reaction, and the Duff reaction.[4] Each method will be discussed in terms of its underlying mechanism, detailed experimental procedures, and associated quantitative outcomes.
Synthesis Mechanisms and Protocols
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[5][6] The reaction typically involves treating a phenol with chloroform (CHCl₃) in the presence of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), to introduce an aldehyde group onto the aromatic ring.[6][7] The reactive electrophile in this reaction is dichlorocarbene (:CCl₂), which is generated in situ.[5][6]
Mechanism:
-
Dichlorocarbene Formation: The strong base deprotonates chloroform to form the trichloromethyl anion, which then undergoes alpha-elimination to generate dichlorocarbene.[5][6]
-
Phenoxide Formation: The basic conditions also deprotonate the hydroxyl group of 8-hydroxyquinoline, forming the more nucleophilic 8-quinolinolate anion.[5]
-
Electrophilic Attack: The electron-rich phenoxide attacks the electrophilic dichlorocarbene. The negative charge is delocalized into the aromatic ring, making it highly nucleophilic.[5] This attack preferentially occurs at the ortho (C7) and para (C5) positions relative to the hydroxyl group.
-
Intermediate Formation: The attack results in the formation of a dichloromethyl-substituted intermediate.[5]
-
Hydrolysis: Subsequent hydrolysis of the dichloromethyl group under the basic reaction conditions yields the final aldehyde product.[5]
Experimental Protocol:
A typical experimental procedure for the Reimer-Tiemann formylation of 8-hydroxyquinoline is as follows[8]:
-
Dissolve 8-hydroxyquinoline (5 g, 0.034 mol) in ethanol (50 mL).
-
Add a solution of sodium hydroxide (10 g, 0.25 mol) in water (15 mL).
-
Heat the mixture to reflux.
-
Slowly add trichloromethane (chloroform) dropwise over 30 minutes.
-
Continue refluxing for 20 hours.
-
Remove ethanol and unreacted trichloromethane by distillation under reduced pressure.
-
Dissolve the residue in water (150 mL) and adjust the pH to be slightly acidic with dilute hydrochloric acid.
-
Extract the resulting yellow solid with dichloromethane.
-
Purify the extract by column chromatography on silica gel using a dichloromethane/methanol eluent to obtain the final product.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild method used for the formylation of electron-rich aromatic and heterocyclic compounds.[9] The reaction employs a Vilsmeier reagent, which is a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[9][10]
Mechanism:
-
Vilsmeier Reagent Formation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (chloroiminium ion).[9]
-
Electrophilic Aromatic Substitution: The electron-rich 8-hydroxyquinoline attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.[9]
-
Hydrolysis: The iminium salt is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde.[9]
Experimental Protocol:
While a specific, detailed protocol for the Vilsmeier-Haack formylation of 8-hydroxyquinoline is not fully detailed in the provided search results, a general procedure can be inferred from descriptions of the reaction with similar substrates:
-
Cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the low temperature.
-
Add 8-hydroxyquinoline to the mixture.
-
Allow the reaction to proceed, often with gentle heating (e.g., to 60°C), for a specified period.
-
Pour the reaction mixture onto crushed ice to hydrolyze the intermediate.
-
Neutralize the solution with a base (e.g., sodium hydroxide or potassium carbonate).
-
The product precipitates and can be collected by filtration.
-
Further purification can be achieved by recrystallization or column chromatography.
Duff Reaction
The Duff reaction is another method for the formylation of phenols, utilizing hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acidic catalyst, typically glyceroboric acid.[11] The reaction is carried out under anhydrous conditions at elevated temperatures.[11]
Mechanism:
The proposed mechanism involves the reaction of the phenol with HMTA, followed by isomerization and hydrolysis to yield the aldehyde and methylamine.[11] The reaction proceeds through a benzylamine-like intermediate which is then hydrolyzed to the aldehyde.
Experimental Protocol:
The general procedure for the Duff reaction as described for phenols is as follows[11]:
-
Mix the phenol (8-hydroxyquinoline), hexamethylenetetramine, anhydrous glycerol, and boric acid.
-
Heat the mixture to 150-160°C and stir for approximately 20 minutes.
-
Cool the reaction mixture to about 115°C.
-
Acidify the mixture with dilute sulfuric acid.
-
Isolate the product, typically by steam distillation of the acidified mixture. The aldehyde is obtained in a relatively pure form.
Data Presentation: Comparison of Synthesis Methods
The selection of a synthesis method often depends on factors such as yield, reaction conditions, and the availability of reagents. The following table summarizes quantitative data for the synthesis of this compound and related derivatives using the discussed methods.
| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Melting Point (°C) | Reference |
| Reimer-Tiemann | 8-Hydroxyquinoline | CHCl₃, NaOH/KOH | 10.1% (for 5-carbaldehyde) | 171.3–171.8 | [4] |
| Reimer-Tiemann | 8-Hydroxyquinoline | CHCl₃, NaOH | 38% (for 5-carbaldehyde), 10% (for 7-carbaldehyde) | Not Specified | [4] |
| Vilsmeier-Haack | 8-Hydroxy-2-methylquinoline | POCl₃, DMF | Moderate | Not Specified | [4] |
| Duff Reaction | 8-Hydroxyquinoline | HMTA, Glyceroboric Acid | Generally better than Reimer-Tiemann | Not Specified | [4][11] |
Product Characterization Data (this compound): [4][8]
-
Appearance: Beige or white solid
-
¹H-NMR (DMSO-d₆): δ = 7.26 (d), 7.78 (dd), 8.17 (d), 8.97 (dd), 9.56 (dd), 10.14 (s, HC=O)
-
¹³C-NMR (DMSO-d₆): δ = 110.8, 122.4, 124.6, 126.8, 133.0, 138.0, 140.2, 149.0, 159.6, 192.2
Conclusion
The synthesis of this compound can be successfully achieved through several classical formylation reactions, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions.
-
The Reimer-Tiemann reaction , while straightforward, often suffers from low to moderate yields and can produce a mixture of C5 and C7 substituted isomers.[4][12]
-
The Vilsmeier-Haack reaction is a milder alternative that can provide good yields, particularly for electron-rich substrates.[4]
-
The Duff reaction is reported to be a more expedient method that can offer better yields than the Reimer-Tiemann reaction, with a simpler work-up procedure.[11]
The choice of synthetic route will depend on the specific requirements of the research, including desired yield, purity, and scale. This guide provides the foundational knowledge for researchers to select and implement the most suitable method for their drug development and scientific research endeavors.
References
- 1. rroij.com [rroij.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3 [chemicalbook.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. scholarworks.uni.edu [scholarworks.uni.edu]
- 12. researchgate.net [researchgate.net]
The Structural Elucidation of 8-Hydroxyquinoline-5-carbaldehyde: A Technical Guide for Researchers
Introduction: The Significance of 8-Hydroxyquinoline-5-carbaldehyde in Modern Research
8-Hydroxyquinoline and its derivatives represent a cornerstone in the architecture of heterocyclic compounds, garnering significant attention from researchers in medicinal chemistry, materials science, and analytical chemistry.[1] The fusion of a pyridine ring with a phenol ring creates a privileged scaffold, renowned for its potent metal-chelating properties and diverse biological activities.[1] Among its numerous analogues, this compound stands out as a molecule of particular interest. The introduction of a highly reactive aldehyde group at the C5 position transforms the 8-hydroxyquinoline core into a versatile synthetic intermediate, paving the way for the development of novel Schiff bases, metal complexes, and other advanced molecular architectures with tailored functionalities.[1]
Synthesis and Characterization: From Precursor to Purified Crystal
The reliable synthesis of high-purity this compound is a critical first step for any subsequent structural or application-based study. Several established formylation methods can be employed, with the choice of method often influencing yield and impurity profiles.
Experimental Protocol: Synthesis via Reimer-Tiemann Reaction
The Reimer-Tiemann reaction offers a classical and effective route for the formylation of 8-hydroxyquinoline. The causality behind this choice lies in its direct approach to introducing a formyl group onto an activated phenolic ring.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 8-hydroxyquinoline (1 equivalent) in ethanol.
-
Base Addition: Add a solution of sodium hydroxide (excess, e.g., 7 equivalents) in water to the ethanolic solution of 8-hydroxyquinoline.
-
Heating and Reagent Addition: Heat the mixture to reflux. Slowly add chloroform (trichloromethane) dropwise over a period of 30 minutes. The chloroform reacts with the hydroxide to form dichlorocarbene, the electrophilic species responsible for formylation.
-
Reflux: Continue to reflux the reaction mixture for an extended period (e.g., 20 hours) to ensure complete reaction.
-
Workup and Purification:
-
After cooling, remove ethanol and unreacted chloroform by distillation under reduced pressure.
-
Dissolve the residue in water and acidify to a slightly acidic pH with dilute hydrochloric acid to precipitate the product.
-
Extract the resulting solid with dichloromethane.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol eluent system to yield this compound as a solid.[2][3]
-
Workflow for Synthesis and Characterization
Caption: Generalized workflow for the synthesis and characterization of this compound.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound.
| Technique | Key Observables and Interpretations |
| ¹H NMR | The proton nuclear magnetic resonance spectrum will show characteristic signals for the aromatic protons and a distinct downfield singlet for the aldehyde proton (typically around 10.14 ppm in DMSO-d₆).[4] |
| ¹³C NMR | The carbon-13 NMR spectrum provides evidence for all unique carbon atoms in the molecule, with the carbonyl carbon of the aldehyde group appearing at a characteristic downfield shift (around 192.2 ppm in DMSO-d₆).[4] |
| FT-IR | Fourier-transform infrared spectroscopy is crucial for identifying the key functional groups. Expect to observe characteristic stretching vibrations for the hydroxyl group (O-H), the aromatic C-H bonds, the C=N bond of the quinoline ring, and a strong C=O stretch for the aldehyde. |
| Mass Spec. | Mass spectrometry confirms the molecular weight of the compound (173.17 g/mol ). High-resolution mass spectrometry can further validate the elemental composition.[5] |
Molecular and Crystal Structure: A Detailed Analysis
While a dedicated single-crystal X-ray structure of this compound remains elusive in published literature, a comprehensive understanding of its solid-state architecture can be constructed by examining theoretical models and the crystal structures of closely related analogues.
Molecular Geometry and Intramolecular Interactions
The molecular structure of this compound is defined by the planar quinoline ring system. A key feature of 8-hydroxyquinoline and its derivatives is the presence of a strong intramolecular hydrogen bond between the hydroxyl group at the C8 position and the nitrogen atom of the pyridine ring.[6] This interaction plays a crucial role in stabilizing the molecular conformation and influencing its electronic properties. Theoretical studies on substituted 8-hydroxyquinolines confirm the presence and significance of this intramolecular hydrogen bond.[4]
Visualizing the Molecular Structure
Caption: Molecular structure of this compound highlighting the intramolecular hydrogen bond.
Crystal Packing and Supramolecular Assembly: Insights from Analogues
The crystal structure of 5-acetyl-8-hydroxyquinoline , a closely related analogue, provides valuable insights into the likely packing arrangement of this compound. In the crystal lattice of the acetyl derivative, molecules are organized into layers, with significant intermolecular interactions governing the overall supramolecular assembly.
Key intermolecular forces that are likely to be present in the crystal structure of this compound include:
-
π-π Stacking Interactions: The planar aromatic rings of the quinoline system are predisposed to engage in π-π stacking interactions. These interactions are a dominant force in the crystal packing of many aromatic compounds, contributing significantly to the stability of the crystal lattice. Theoretical studies on 8-hydroxyquinoline derivatives have quantified the binding energies associated with these stacking interactions.[4]
-
C-H···O Hydrogen Bonds: The presence of the aldehyde group introduces a carbonyl oxygen that can act as a hydrogen bond acceptor. It is highly probable that weak C-H···O hydrogen bonds exist between the aromatic C-H donors of one molecule and the carbonyl oxygen of a neighboring molecule.
-
Van der Waals Forces: These non-specific interactions will also contribute to the overall crystal packing and cohesion.
The interplay of these intermolecular forces will dictate the specific polymorphic form and the macroscopic properties of the crystalline solid, such as its melting point and solubility.
Predicted Crystallographic Data (Hypothetical)
Based on the analysis of related structures, a hypothetical set of crystallographic parameters can be proposed. It is important to note that these are predictive and await experimental verification.
| Parameter | Predicted Value/System | Rationale |
| Crystal System | Monoclinic or Orthorhombic | Common for planar aromatic molecules and observed in related quinoline derivatives. |
| Space Group | P2₁/c or similar centrosymmetric group | Frequently observed for organic molecules. |
| Key Interactions | Intramolecular O-H···N, Intermolecular π-π stacking, C-H···O bonds | Based on functional groups and analysis of analogous structures. |
Implications for Drug Development and Materials Science
The structural features of this compound have profound implications for its application in various scientific domains.
-
Medicinal Chemistry: The defined three-dimensional structure and the presence of key hydrogen bonding motifs are critical for its interaction with biological targets. The aldehyde group serves as a versatile handle for the synthesis of Schiff base derivatives, which have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[1] The ability of the 8-hydroxyquinoline scaffold to chelate metal ions is also implicated in its therapeutic potential, as metal dysregulation is associated with several diseases.[1]
-
Materials Science: The propensity for π-π stacking and the formation of ordered crystalline lattices make 8-hydroxyquinoline derivatives attractive candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs). The fluorescence properties of the 8-hydroxyquinoline core, which can be tuned by substitution and metal chelation, are also harnessed in the design of fluorescent chemosensors for metal ion detection.[1]
Conclusion and Future Outlook
This technical guide has provided a comprehensive overview of the structural aspects of this compound. While a definitive single-crystal structure is yet to be reported, a robust model of its molecular and supramolecular characteristics has been constructed through the synthesis of information from spectroscopic data, theoretical studies, and the crystallographic analysis of closely related compounds. The presence of a strong intramolecular hydrogen bond, coupled with the likelihood of significant intermolecular π-π stacking and C-H···O interactions, defines its solid-state architecture.
The elucidation of the precise crystal structure of this compound through single-crystal X-ray diffraction remains a key objective for future research. Such a study would provide definitive proof of its packing motifs and intermolecular interactions, further refining our understanding of this important molecule and paving the way for the rational design of new derivatives with enhanced properties for applications in medicine and materials science.
References
- 1. This compound | 2598-30-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3 [chemicalbook.com]
- 4. Intramolecular hydrogen bonding, π-π stacking interactions, and substituent effects of 8-hydroxyquinoline derivative supermolecular structures: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 693. Intramolecular hydrogen bonding in 8-hydroxyquinolines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Computational and theoretical studies of 8-Hydroxyquinoline-5-carbaldehyde
An In-Depth Technical Guide to the Computational and Theoretical Analysis of 8-Hydroxyquinoline-5-carbaldehyde
Abstract
This compound is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of advanced materials and biologically active molecules.[1][2] Its unique structure, featuring a hydroxyl group at the 8-position and a reactive carbaldehyde moiety at the 5-position, imparts significant metal-chelating properties and a rich chemical reactivity.[1][3] This technical guide provides an in-depth exploration of the computational and theoretical studies of this compound, targeting researchers, scientists, and drug development professionals. It covers synthetic protocols, detailed spectroscopic analysis, and a range of computational methodologies including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). The document summarizes key quantitative data in structured tables and employs visualizations to elucidate complex workflows and molecular interactions, offering a comprehensive resource for understanding and utilizing this important molecule.
Introduction: The Significance of the 8-Hydroxyquinoline Scaffold
8-Hydroxyquinoline (8-HQ) and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry and materials science due to their extensive biological activities and chemical properties.[4][5] These compounds, composed of a pyridine ring fused to a phenol ring, exhibit a wide array of biological functions, including anticancer, antimicrobial, antifungal, and neuroprotective activities.[1][4][6] A key feature of the 8-HQ scaffold is its ability to act as a potent bidentate chelating agent for a variety of metal ions, a property stemming from the proximity of the phenolic hydroxyl group to the nitrogen atom of the pyridine ring.[3] This chelation often enhances the biological activity of the parent molecule.[1]
The introduction of a carbaldehyde (aldehyde) group at the C5 position creates this compound, a derivative of immense synthetic utility. This aldehyde group serves as a versatile chemical handle for further molecular elaboration, such as the formation of Schiff bases through condensation with primary amines.[1] This reactivity is instrumental in synthesizing a vast range of new derivatives with tailored properties for applications in fluorescent sensors, optical materials, and pharmacology.[1][6] Computational and theoretical studies are indispensable for understanding its molecular structure, electronic properties, and reactivity, thereby guiding the rational design of new functional molecules.
Caption: Molecular structure of this compound.
Synthesis and Experimental Characterization
The validation of any computational model begins with robust experimental data. The synthesis and thorough spectroscopic characterization of this compound are foundational steps to ensure the purity and confirm the structure of the molecule under investigation.
Synthesis Protocols
Several methods exist for the formylation of 8-hydroxyquinoline. The choice of method often depends on desired yield, selectivity, and available starting materials. The Reimer-Tiemann reaction is a classical and effective method.
Protocol: Synthesis via Reimer-Tiemann Reaction [7][8]
-
Rationale: This method utilizes chloroform in a basic solution to generate a dichlorocarbene intermediate, which then electrophilically attacks the electron-rich phenol ring of 8-hydroxyquinoline. The C5 position is often favored due to electronic and steric factors.[7]
-
Step 1: Reagent Preparation: Dissolve 8-hydroxyquinoline (1 equivalent) in ethanol. Separately, prepare a solution of sodium hydroxide (approx. 7 equivalents) in water.
-
Step 2: Reaction Setup: Add the sodium hydroxide solution to the 8-hydroxyquinoline solution. Heat the mixture to reflux.
-
Step 3: Addition of Chloroform: Slowly add trichloromethane (chloroform) dropwise to the refluxing mixture over a period of 30-60 minutes.
-
Step 4: Reflux: Continue the reflux for an extended period, typically 16-20 hours, to ensure the reaction goes to completion.
-
Step 5: Work-up: After cooling, remove ethanol and unreacted chloroform by distillation under reduced pressure. Dissolve the residue in water.
-
Step 6: Neutralization & Extraction: Carefully adjust the pH to be slightly acidic using dilute hydrochloric acid, which will precipitate the product. The resulting solid can be extracted using a suitable organic solvent like dichloromethane.
-
Step 7: Purification: Purify the crude product using column chromatography on silica gel, typically with a dichloromethane/methanol or petroleum ether/ethyl acetate eluent system, to yield the pure this compound.[8][9]
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the molecular structure and serves as the benchmark for validating theoretical calculations.
Caption: Experimental workflow for synthesis and characterization.
Fourier Transform Infrared (FT-IR) Spectroscopy FT-IR is instrumental in identifying the key functional groups.[1] The spectrum provides unambiguous evidence of the hydroxyl (-OH) and the newly introduced aldehyde (-CHO) groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides a detailed map of the carbon and hydrogen atoms within the molecule, confirming the precise location of the aldehyde group and the overall substitution pattern.[1]
UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy probes the electronic transitions within the molecule. The absorption maxima (λ_max) correspond to electron excitations, typically π→π* and n→π* transitions, which are sensitive to the molecular structure and solvent environment.[10][11]
| Experimental Data Summary for this compound | |
| Technique | Characteristic Observations & Assignments |
| FT-IR (KBr, cm⁻¹) | ~3344: ν(O-H) stretching of the hydroxyl group.[7] ~1667: ν(C=O) stretching of the aldehyde group.[7] ~1425: ν(C-H) bending.[7] |
| ¹H-NMR (DMSO-d₆, ppm) | ~10.14 (s, 1H): Aldehyde proton (HC=O).[7] ~9.56 (dd, 1H): Aromatic proton adjacent to the aldehyde.[7] ~7.26 - 8.97 (m, 4H): Remaining aromatic protons.[7] |
| ¹³C-NMR (DMSO-d₆, ppm) | ~192.2: Aldehyde carbonyl carbon (C=O).[7] ~159.6: Carbon attached to the hydroxyl group (C-OH).[7] ~110.8 - 149.0: Aromatic carbons.[7] |
| UV-Vis (Methanol, nm) | ~429, ~350, ~286, ~267: Characteristic absorption bands corresponding to electronic transitions.[7] |
Computational & Theoretical Framework
Computational chemistry provides profound insights into the molecular properties of this compound that are often difficult to probe experimentally.[9] Density Functional Theory (DFT) is the workhorse for these investigations due to its favorable balance of accuracy and computational cost.[12]
Caption: A typical workflow for computational analysis.
Density Functional Theory (DFT) for Ground-State Properties
Protocol: DFT Calculation Workflow
-
Rationale: To find the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface) and to calculate its electronic properties.
-
Step 1: Structure Input: Build the initial 3D structure of this compound.
-
Step 2: Method Selection: Choose a functional and basis set. A common and reliable combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[12][13] The B3LYP functional incorporates both exchange and correlation effects, while the basis set is flexible enough to accurately describe the electron distribution.
-
Step 3: Geometry Optimization: Perform a full geometry optimization without constraints. This calculation iteratively adjusts the positions of the atoms until the forces on them are negligible, representing a stable structure.
-
Step 4: Frequency Calculation: Following optimization, a frequency calculation must be performed on the optimized geometry.[12] The absence of any imaginary frequencies confirms that the structure is a true energy minimum and not a transition state. These calculations also provide theoretical vibrational frequencies that can be compared with experimental FT-IR data.
-
Step 5: Property Analysis: Using the optimized geometry, calculate ground-state electronic properties.
Analysis of Frontier Molecular Orbitals (FMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions.[14]
-
HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.[15]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[14][15]
Molecular Electrostatic Potential (MEP)
An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic reactions.
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as around the oxygen and nitrogen atoms, which are likely sites for electrophilic attack.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as around the hydroxyl and aldehyde hydrogens, which are susceptible to nucleophilic attack.
Time-Dependent DFT (TD-DFT) for Excited-State Properties
Protocol: Simulating UV-Vis Spectra with TD-DFT
-
Rationale: TD-DFT is an extension of DFT used to calculate the properties of molecules in their excited states.[16] It allows for the theoretical prediction of electronic absorption spectra, which can be directly compared to experimental UV-Vis data.
-
Step 1: Optimized Geometry: Use the ground-state geometry optimized by DFT as the starting point.
-
Step 2: TD-DFT Calculation: Perform a TD-DFT calculation, specifying the number of excited states to compute. The calculation will yield the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which correspond to absorption intensities).
-
Step 3: Solvent Effects: To achieve better agreement with experimental data from solutions, it is crucial to include a solvent model, such as the Polarizable Continuum Model (PCM).[14][16]
-
Step 4: Spectrum Generation: The calculated transitions can be plotted as a theoretical spectrum, which can then be overlaid with the experimental UV-Vis spectrum for validation.
| Calculated Quantum Chemical Properties (Illustrative) | |
| Parameter | Significance |
| E_HOMO | Electron-donating ability; related to the ionization potential. |
| E_LUMO | Electron-accepting ability; related to the electron affinity. |
| Energy Gap (ΔE) | Chemical reactivity and kinetic stability.[15] |
| Chemical Potential (μ) | Describes the escaping tendency of electrons from a system.[15] |
| Hardness (η) | Measures the resistance to change in electron distribution.[15] |
| Electrophilicity Index (ω) | Quantifies the global electrophilic nature of the molecule.[15] |
Applications in Drug and Materials Design
The synergy between experimental and computational data provides a powerful platform for rational design.
-
Drug Development: The 8-HQ scaffold is a known metal chelator, and its derivatives have shown promise as anticancer and neuroprotective agents.[4] Computational docking studies can be used to predict how derivatives of this compound might bind to biological targets, such as enzymes or protein receptors, guiding the synthesis of more potent and selective drug candidates.
-
Fluorescent Sensors: The aldehyde group allows for the easy synthesis of Schiff base derivatives.[1] TD-DFT calculations can predict how the fluorescence properties of these derivatives will change upon binding to specific metal ions, accelerating the development of highly selective and sensitive chemosensors for environmental or biological monitoring.[6]
Conclusion
This compound stands out as a molecule of significant synthetic and functional importance. A comprehensive understanding of its properties requires a tightly integrated approach, combining robust experimental characterization with insightful computational analysis. The methodologies outlined in this guide, from synthesis and spectroscopic confirmation to advanced DFT and TD-DFT calculations, provide a validated framework for researchers. This dual experimental-theoretical approach not only confirms the fundamental properties of the molecule but also empowers the rational design of novel derivatives for targeted applications in medicinal chemistry, materials science, and analytical sensing.
References
- 1. This compound | 2598-30-3 | Benchchem [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. rroij.com [rroij.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its … [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]
An In-depth Technical Guide to the Solubility of 8-Hydroxyquinoline-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy in various applications. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For drug development professionals, understanding the solubility of a compound like 8-Hydroxyquinoline-5-carbaldehyde is fundamental for designing appropriate delivery systems and ensuring predictable therapeutic outcomes.
Solubility Profile of this compound
The molecular structure of this compound, featuring both a hydroxyl group and a carbaldehyde group on the quinoline scaffold, suggests a degree of polarity that influences its solubility. The hydroxyl group, in particular, is known to enhance solubility in polar solvents.[1]
Quantitative Solubility Data
Comprehensive quantitative solubility data for this compound in a wide array of solvents is limited. However, information on the closely related compound, 8-Hydroxyquinoline-2-carbaldehyde, indicates high solubility in Dimethyl Sulfoxide (DMSO). This can serve as a useful reference point for researchers.
| Solvent | Solubility (mg/mL) | Molar Solubility (M) | Notes |
| This compound | |||
| Chloroform | Slightly Soluble | - | Qualitative data. |
| Methanol | Slightly Soluble | - | Qualitative data. |
| 8-Hydroxyquinoline-2-carbaldehyde (for reference) | |||
| Dimethyl Sulfoxide (DMSO) | 100 | 0.577 | Ultrasonic assistance may be required. It is recommended to use newly opened, hygroscopic DMSO for optimal dissolution. |
Qualitative Solubility Observations
-
Polar Solvents : The presence of the hydroxyl group is expected to confer some solubility in polar solvents.[1]
-
Aprotic Solvents : Based on the data for the 2-carbaldehyde isomer, good solubility in aprotic polar solvents like DMSO can be anticipated.
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following established protocols are recommended.
Thermodynamic (Equilibrium) Solubility Assay
This method determines the saturation solubility of a compound and is considered the gold standard.[2][3]
Methodology:
-
Sample Preparation : An excess amount of solid this compound is accurately weighed and placed into a glass vial.
-
Solvent Addition : A precise volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline pH 7.4) is added to the vial.
-
Equilibration : The vial is sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended to ensure continuous mixing.
-
Phase Separation : The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification : The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Kinetic Solubility Assay
This high-throughput method is often used in the early stages of drug discovery to assess the solubility of a compound from a DMSO stock solution.
Methodology:
-
Stock Solution Preparation : A concentrated stock solution of this compound is prepared in DMSO (e.g., 10-20 mM).
-
Assay Plate Preparation : A small volume of the DMSO stock solution is added to the wells of a microtiter plate.
-
Aqueous Buffer Addition : The desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the wells containing the DMSO stock solution.
-
Incubation : The plate is incubated at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.
-
Precipitate Separation/Detection : Any precipitate formed is either separated by filtration or centrifugation, or detected by nephelometry (light scattering).
-
Quantification : The concentration of the compound remaining in the solution is quantified using a suitable analytical technique.
Synthesis of this compound
The synthesis of this compound can be achieved through the formylation of 8-hydroxyquinoline. The Reimer-Tiemann reaction is a classical method for this transformation.
Synthetic Protocol via Reimer-Tiemann Reaction
-
Reactant Preparation : 8-Hydroxyquinoline is dissolved in ethanol.
-
Base Addition : A solution of sodium hydroxide in water is added to the ethanolic solution of 8-hydroxyquinoline.
-
Reaction Initiation : The mixture is heated to reflux, and chloroform is added dropwise over a period of 30 minutes.
-
Reflux : The reaction mixture is maintained at reflux for an extended period (e.g., 20 hours).
-
Work-up : Ethanol and unreacted chloroform are removed by distillation under reduced pressure. The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.
-
Purification : The resulting solid is extracted with dichloromethane and purified by column chromatography on silica gel.
Visualizing Workflows
To aid in the conceptualization of experimental and synthetic processes, the following diagrams are provided.
Caption: Experimental Workflows for Solubility Determination.
Caption: Synthesis Workflow for this compound.
References
An In-depth Technical Guide to 8-Hydroxyquinoline-5-carbaldehyde: Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxyquinoline-5-carbaldehyde, a derivative of the versatile scaffold 8-hydroxyquinoline, is a compound of significant interest in medicinal chemistry and materials science. Its unique structural features, combining a metal-chelating 8-hydroxyquinoline core with a reactive aldehyde group, impart a wide range of chemical and biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities and underlying mechanisms of action. This document aims to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics and functional materials.
Physical and Chemical Properties
This compound is typically a yellow to brown solid organic compound.[1] Its core structure consists of a quinoline ring substituted with a hydroxyl group at the 8th position and a carbaldehyde group at the 5th position.
Quantitative Physical Properties
A summary of the key physical properties of this compound is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇NO₂ | [1][2] |
| Molecular Weight | 173.17 g/mol | [2][3] |
| Melting Point | 171.3–171.8 °C | [4] |
| Boiling Point (Predicted) | 383.1 ± 22.0 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.364 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 3.88 ± 0.10 | [5] |
| LogP (XLogP3) | 1.7 | [3] |
| Topological Polar Surface Area | 50.2 Ų | [3] |
Solubility
The presence of the hydroxyl group enhances the solubility of this compound in polar solvents.[1] A qualitative and quantitative summary of its solubility is provided in Table 2.
| Solvent | Solubility | Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (0.577 M) | Ultrasonic assistance may be required. | [6] |
| Chloroform | Slightly soluble | - | [5] |
| Methanol | Slightly soluble | - | [5] |
| Water | Poorly soluble (inferred) | - | [6] |
| Ethanol | Soluble (inferred) | Freely soluble for the parent compound, 8-hydroxyquinoline. | [6] |
| Acetone | Soluble (inferred) | Freely soluble for the parent compound, 8-hydroxyquinoline. | [6] |
| Benzene | Soluble (inferred) | Freely soluble for the parent compound, 8-hydroxyquinoline. | [6] |
| Ether | Poorly soluble (inferred) | Insoluble for the parent compound, 8-hydroxyquinoline. | [6] |
| Aqueous Mineral Acids | Soluble (inferred) | Freely soluble for the parent compound, 8-hydroxyquinoline. | [6] |
Spectral Data
The structural features of this compound have been well-characterized by various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the aromatic protons and the aldehyde proton.
-
¹H-NMR (400.2 MHz, DMSO-d₆) δ (ppm): 10.14 (s, 1H, HC=O), 9.56 (dd, J = 8.6, 1.6 Hz, 1H, aromatic), 8.97 (dd, J = 4.1, 1.6 Hz, 1H, aromatic), 8.17 (d, J = 8.1 Hz, 1H, aromatic), 7.78 (dd, J = 8.6, 4.1 Hz, 1H, aromatic), 7.26 (d, J = 8.0 Hz, 1H, aromatic).[4]
¹³C NMR Spectroscopy
The carbon NMR spectrum shows distinct resonances for the carbonyl carbon and the aromatic carbons.
-
¹³C{¹H}-NMR (100.6 MHz, DMSO-d₆) δ (ppm): 192.2, 159.6, 149.0, 140.2, 138.0, 133.0, 126.8, 124.6, 122.4, 110.8.[4]
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound.
-
GC-MS (EI): tᵣ = 6.024 min.[4] The molecular ion peak [M]⁺ would be observed at m/z 173.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved via the Reimer-Tiemann reaction, a common method for the ortho-formylation of phenols.
Materials:
-
8-Hydroxyquinoline
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Water
-
Chloroform (CHCl₃)
-
Dilute hydrochloric acid (HCl)
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Dissolve 8-Hydroxyquinoline (5 g, 0.034 mol) in ethanol (50 mL).[5]
-
Add a solution of sodium hydroxide (10 g, 0.25 mol) in water (15 mL) to the 8-hydroxyquinoline solution.[5]
-
Heat the mixture to reflux.
-
Slowly add chloroform dropwise over a period of 30 minutes.[5]
-
Continue refluxing the reaction mixture for 20 hours.[5]
-
After the reaction is complete, remove ethanol and any unreacted chloroform by distillation under reduced pressure.[5]
-
Dissolve the residue in water (150 mL) and adjust the pH to slightly acidic using dilute hydrochloric acid, which will cause a yellow solid to precipitate.[5]
-
Extract the yellow solid with dichloromethane.[5]
-
Purify the extract by column chromatography using silica gel as the stationary phase and a dichloromethane/methanol mixture as the eluent to yield this compound as a white solid.[5]
Characterization Protocols
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
Procedure:
-
Finely powder a small amount of the dried this compound sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (approx. 171 °C).
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range covering approximately -2 to 12 ppm.
-
Referencing: The residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm) is used as an internal reference.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the proton frequency.
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range covering approximately 0 to 200 ppm.
-
Referencing: The solvent peak (e.g., DMSO-d₆ at 39.52 ppm) is used as an internal reference.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column like DB-5ms).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Mass Spectrometer: Electron Ionization (EI) source.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
Chemical Reactivity and Biological Activity
Chemical Reactivity
The chemical reactivity of this compound is dominated by the aldehyde group and the 8-hydroxyquinoline scaffold. The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases, which are important intermediates in the synthesis of various biologically active molecules and ligands for metal complexes.[7] The 8-hydroxyquinoline moiety is a well-known chelating agent, capable of forming stable complexes with a wide range of metal ions.[7][8]
Biological Activity
8-Hydroxyquinoline and its derivatives, including the 5-carbaldehyde, exhibit a broad spectrum of biological activities.
This class of compounds is recognized for its potential antimicrobial and anticancer properties.[1] The biological activity is often attributed to the ability of the 8-hydroxyquinoline scaffold to chelate essential metal ions, thereby disrupting vital cellular processes in pathogens and cancer cells.[8]
One of the proposed mechanisms for the anticancer activity of 8-hydroxyquinoline derivatives involves the induction of apoptosis (programmed cell death). This process is often mediated by the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptotic signaling cascades. While the precise pathway for this compound is not fully elucidated, a general pathway for related compounds involves the activation of caspases, a family of proteases that execute the apoptotic process.
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9] Some quinoline-based compounds have been shown to inhibit this pathway, leading to apoptosis and a reduction in tumor growth.[10] While direct evidence for this compound is limited, its structural similarity to other PI3K/Akt/mTOR inhibitors suggests it may also modulate this pathway.
Conclusion
This compound is a valuable building block for the synthesis of a diverse range of compounds with significant potential in drug discovery and materials science. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an attractive starting material for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. The detailed experimental protocols provided in this guide offer a practical resource for researchers working with this compound. Further investigation into the specific molecular targets and signaling pathways modulated by this compound and its derivatives will be crucial for the future development of effective and targeted therapies.
References
- 1. CAS 2598-30-3: this compound [cymitquimica.com]
- 2. 8-hydroxy-quinoline-5-carbaldehyde - Amerigo Scientific [amerigoscientific.com]
- 3. This compound | C10H7NO2 | CID 275363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
- 5. 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. rroij.com [rroij.com]
- 8. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Hydroxyquinoline-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Hydroxyquinoline-5-carbaldehyde, a key organic compound with significant potential in various scientific domains. This document consolidates its fundamental identifiers, physicochemical properties, detailed synthesis protocols, and an exploration of its biological significance, presented in a format tailored for the scientific community.
Chemical Identifiers and Physicochemical Properties
This compound is a derivative of 8-hydroxyquinoline, characterized by an aldehyde group at the 5-position. This substitution significantly influences its chemical reactivity and potential applications.
Table 1: Core Identifiers for this compound
| Identifier | Value |
| CAS Number | 2598-30-3[1][2][3] |
| Molecular Formula | C₁₀H₇NO₂[1][2] |
| Molecular Weight | 173.17 g/mol [2][3] |
| IUPAC Name | This compound[4] |
| InChI | InChI=1S/C10H7NO2/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10/h1-6,13H[4] |
| InChIKey | LIADJWREMDHKHQ-UHFFFAOYSA-N[4] |
| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)O)C=O[4] |
| PubChem CID | 275363[4] |
Table 2: Computed Physicochemical Properties
| Property | Value |
| XLogP3 | 1.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 173.047678466 |
| Monoisotopic Mass | 173.047678466 |
| Topological Polar Surface Area | 50.2 Ų |
| Heavy Atom Count | 13 |
| Complexity | 195 |
| Properties computed by PubChem |
Synthesis of this compound
The introduction of a formyl group onto the 8-hydroxyquinoline scaffold can be achieved through various formylation reactions, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions.[5] The Reimer-Tiemann reaction is a widely cited method for this transformation.[6]
Experimental Protocol: Reimer-Tiemann Reaction
This protocol outlines the synthesis of this compound from 8-hydroxyquinoline.
Materials:
-
8-Hydroxyquinoline
-
Ethanol
-
Sodium hydroxide
-
Water
-
Trichloromethane (Chloroform)
-
Dilute hydrochloric acid
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Dissolve 8-hydroxyquinoline (5 g, 0.034 mol) in ethanol (50 mL).
-
Separately, dissolve sodium hydroxide (10 g, 0.25 mol) in water (15 mL).
-
Add the sodium hydroxide solution to the 8-hydroxyquinoline solution.
-
Heat the mixture to reflux.
-
Slowly add trichloromethane dropwise over a period of 30 minutes.
-
Continue to reflux the reaction mixture for 20 hours.
-
After reflux, remove ethanol and any unreacted trichloromethane by distillation under reduced pressure.
-
Dissolve the resulting residue in water (150 mL).
-
Adjust the pH of the solution to slightly acidic using dilute hydrochloric acid, which will cause a yellow solid to precipitate.
-
Extract the yellow solid with dichloromethane.
-
Purify the extract using column chromatography with silica gel as the stationary phase and a dichloromethane/methanol mixture as the eluent.
-
The final product is a white solid.[1]
Spectroscopic Characterization
The structural confirmation of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Table 3: Spectroscopic Data for this compound
| Technique | Solvent | Data |
| ¹H-NMR | CDCl₃ | δ = 10.16 (s, 1H), 9.71 (dd, 1H, J = 1.6Hz, 8.4Hz), 8.89 (dd, 1H, J = 1.6Hz, 4.0Hz), 8.02 (d, 1H, J = 8.0 Hz), 7.69 (q, 1H, J = 4.0 Hz), 7.30 (d, 1H, J = 8.0 Hz)[1] |
| ¹³C-NMR | DMSO-d₆ | δ = 193.1, 160.5, 149.9, 141.1, 138.9, 133.9, 127.7, 125.5, 123.4, 111.7[1] |
| FT-IR | KBr | ν (cm⁻¹) 3344 (O-H), 2859 (C-H), 1667 (C=O), 1425 (C-H) |
Biological Activity and Potential Applications
8-Hydroxyquinoline and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective properties.[7] The presence of the carbaldehyde group at the 5-position offers a versatile handle for the synthesis of novel derivatives, such as Schiff bases, which can exhibit enhanced or novel biological activities. While extensive quantitative data for this compound itself is not detailed in the immediate literature, the foundational 8-hydroxyquinoline scaffold is known to exert its biological effects through various mechanisms, including metal ion chelation.
Derivatives of 8-hydroxyquinoline have been investigated for their potential as:
-
Anticancer agents: Some derivatives have shown inhibitory activity against various cancer cell lines.[8]
-
Antimicrobial and Antifungal agents: The 8-hydroxyquinoline core is a known pharmacophore with activity against a range of bacteria and fungi.[6]
-
Antioxidants: Certain derivatives have demonstrated the ability to scavenge free radicals.
Visualized Workflows and Pathways
To facilitate a deeper understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: A generalized signaling pathway for the biological activity of 8-hydroxyquinoline derivatives.
This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and protocols are intended to support further investigation into the synthesis of novel compounds and the exploration of their biological activities.
References
- 1. 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3 [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in 8-Hydroxyquinoline-5-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxyquinoline-5-carbaldehyde, a key derivative of the versatile 8-hydroxyquinoline scaffold, is a molecule of significant interest in medicinal chemistry and materials science.[1][2] Its chemical behavior and biological activity are intrinsically linked to the phenomenon of tautomerism, the equilibrium between two or more interconverting constitutional isomers. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, drawing upon spectroscopic and computational analyses of the parent compound and related derivatives. It details experimental protocols for the characterization of these tautomers and discusses the potential implications of tautomerism on the molecule's biological activity.
Introduction to Tautomerism in 8-Hydroxyquinoline Systems
8-Hydroxyquinoline (8-HQ) and its derivatives are known to exist in a dynamic equilibrium between several tautomeric forms, primarily the enol, keto, and zwitterionic species.[3][4] The position of this equilibrium is sensitive to various factors, including the electronic nature of substituents, solvent polarity, temperature, and pH.[5][6] The ability of 8-HQ derivatives to chelate metal ions and their subsequent biological activities are often dependent on the predominant tautomeric form.[7]
For this compound, the presence of the electron-withdrawing carbaldehyde group at the C5 position is expected to influence the electron density distribution within the quinoline ring system, thereby affecting the relative stabilities of the tautomers.
Tautomeric Forms of this compound
The principal tautomeric forms of this compound are the enol (E), keto (K), and zwitterionic (Z) forms.
-
Enol Form (this compound): This is the aromatic phenol form.
-
Keto Form (8-oxo-1,8-dihydroquinoline-5-carbaldehyde): This is a non-aromatic quinolone form.
-
Zwitterionic Form: This form contains both a positive and a negative formal charge.
The equilibrium between these forms can be represented as follows:
References
- 1. CAS 2598-30-3: this compound [cymitquimica.com]
- 2. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives | MDPI [mdpi.com]
- 3. rroij.com [rroij.com]
- 4. scispace.com [scispace.com]
- 5. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electrochemical Properties of 8-Hydroxyquinoline-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: December 30, 2025
Abstract
8-Hydroxyquinoline-5-carbaldehyde (8HQC), a key derivative of the versatile 8-hydroxyquinoline scaffold, exhibits a rich and complex electrochemical profile. The strategic placement of an electron-withdrawing aldehyde group at the C5 position of the quinoline ring system significantly modulates its electronic properties, leading to distinct redox behaviors. This guide provides a comprehensive exploration of the electrochemical characteristics of 8HQC, offering insights into its oxidation mechanisms, voltammetric signatures, and the profound influence of its chemical structure on its electrochemical reactivity. We will delve into detailed experimental protocols for its analysis and discuss its applications in the development of novel sensors and as a pharmacophore in drug discovery. This document is intended to serve as a valuable resource for researchers and professionals working at the intersection of electrochemistry, analytical chemistry, and medicinal chemistry.
Introduction: The Significance of this compound
8-Hydroxyquinoline (8HQ) and its derivatives are a class of "privileged structures" in chemistry, renowned for their broad spectrum of applications, including as metal chelating agents, fluorescent probes, and bioactive molecules in medicine.[1][2] The introduction of a carbaldehyde (formyl) group at the 5-position of the 8-hydroxyquinoline core to form this compound (8HQC) creates a molecule with enhanced functionality and reactivity. This aldehyde group serves as a versatile chemical handle for the synthesis of a wide array of derivatives, such as Schiff bases, and also plays a crucial role in tuning the molecule's electronic and, consequently, its electrochemical properties.[3] Understanding these electrochemical properties is paramount for harnessing the full potential of 8HQC in various scientific domains.
Fundamental Electrochemical Behavior of 8HQC
The electrochemical behavior of 8HQC is primarily dictated by the redox activity of the 8-hydroxyl group, which is influenced by the electron-withdrawing nature of the 5-carbaldehyde group. This substitution has a significant stabilizing effect on intermediates formed during electrochemical reactions.[4]
Voltammetric Signature: Oxidation Profile
Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of 8HQC. A typical cyclic voltammogram of 8HQC reveals its oxidative characteristics. In a key study, the cyclic voltammetry of 8HQC was shown to yield two distinct oxidation waves at potentials of 1.349 V and 1.637 V .[5] This indicates a stepwise oxidation process. The initial oxidation wave is of particular interest and has been shown to correspond to a two-electron process .[5]
| Electrochemical Parameter | Value | Reference |
| First Oxidation Potential (Epa1) | 1.349 V | [5] |
| Second Oxidation Potential (Epa2) | 1.637 V | [5] |
| Electron Transfer (First Wave) | 2e⁻ | [5] |
Proposed Electrochemical Oxidation Mechanism
While the precise electrochemical oxidation mechanism of 8HQC is a subject of ongoing investigation, a plausible pathway can be inferred from the well-studied mechanism of its parent compound, 8-hydroxyquinoline (8HQ), and the electronic effects of the C5-aldehyde group.
The electrochemical oxidation of 8HQ is generally accepted to be a two-electron irreversible process that is controlled by diffusion.[6][7] The process is initiated by a single-electron oxidation to form a radical species. These radicals can then combine to form dimers, which are subsequently oxidized to quinonoid-type compounds.[7] The presence of the electron-withdrawing aldehyde group in 8HQC is expected to make the initial oxidation more difficult (occur at a more positive potential) compared to 8HQ, due to the decreased electron density on the phenol ring.
The proposed mechanism for 8HQC oxidation likely follows a similar path:
-
Initial One-Electron Oxidation: The 8-hydroxyl group undergoes a one-electron oxidation to form a radical cation.
-
Dimerization: Two radical cations can couple, with a preference for C5-C5 coupling.[7]
-
Second One-Electron Oxidation: The resulting dimer undergoes a further one-electron oxidation.
-
Formation of Quinonoid Structures: Subsequent oxidation leads to the formation of stable quinonoid-type products.
The overall process for the first oxidation wave is a two-electron transfer per molecule of 8HQC.
Caption: Proposed multi-step electrochemical oxidation pathway for 8HQC.
Experimental Protocols for Electrochemical Analysis
To ensure the reproducibility and accuracy of electrochemical studies on 8HQC, a well-defined experimental setup and procedure are essential.
Materials and Reagents
-
This compound (≥98% purity)
-
Supporting Electrolyte: e.g., 0.1 M Tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile or an appropriate buffer solution (e.g., Britton-Robinson buffer) for aqueous studies.[6]
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire or mesh
-
High-purity solvents (e.g., acetonitrile, dimethylformamide)
-
Inert gas (e.g., Nitrogen or Argon)
Step-by-Step Protocol for Cyclic Voltammetry
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Dry the electrode under a stream of inert gas.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell with the prepared GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Add the supporting electrolyte solution containing a known concentration of 8HQC (e.g., 1 mM) to the cell.
-
-
Deoxygenation:
-
Purge the solution with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan from an initial potential where no reaction occurs to a potential beyond the oxidation peaks of 8HQC and back.
-
Apply a specific scan rate (e.g., 100 mV/s).
-
Record the cyclic voltammogram.
-
Repeat the measurement at various scan rates (e.g., 20, 50, 100, 200 mV/s) to investigate the nature of the electrochemical process (diffusion-controlled vs. adsorption-controlled).
-
Caption: A streamlined workflow for performing cyclic voltammetry on 8HQC.
Applications in Research and Development
The unique electrochemical properties of 8HQC make it a valuable molecule in several areas of research and development.
Electrochemical Sensors
The ability of 8HQC to be electrochemically oxidized can be harnessed for the development of sensitive electrochemical sensors. The oxidation peak current can be correlated to the concentration of 8HQC, allowing for its quantitative determination. Furthermore, derivatives of 8HQC, particularly Schiff bases, can be designed as selective chemosensors for metal ions. The binding of a metal ion to the 8HQC-derivative can alter its electrochemical properties, providing a measurable signal for the detection of the target analyte.[1]
Drug Development and Bioelectrochemistry
8-hydroxyquinoline and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1] The redox properties of these compounds are often implicated in their mechanism of action. By studying the electrochemistry of 8HQC, researchers can gain insights into its potential biological redox cycling and its interactions with biological targets. This knowledge is crucial for the rational design of new therapeutic agents with improved efficacy and reduced side effects.
Conclusion and Future Perspectives
This compound is a molecule of significant interest due to its versatile chemical reactivity and distinct electrochemical properties. The presence of the C5-aldehyde group imparts a unique electronic signature that governs its oxidative behavior. This in-depth guide has provided a comprehensive overview of its electrochemical characteristics, from its voltammetric profile and proposed oxidation mechanism to practical experimental protocols for its analysis.
Future research should focus on a more detailed elucidation of the electrochemical oxidation mechanism of 8HQC using advanced techniques such as spectroelectrochemistry and computational modeling. Furthermore, the exploration of novel 8HQC-based materials for applications in electrocatalysis and energy storage presents an exciting avenue for future investigations. A deeper understanding of the bioelectrochemistry of 8HQC and its derivatives will undoubtedly contribute to the development of new and effective therapeutic strategies.
References
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 2598-30-3 | Benchchem [benchchem.com]
- 4. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. electrochemsci.org [electrochemsci.org]
- 7. researchgate.net [researchgate.net]
Quantum Chemical Insights into 8-Hydroxyquinoline-5-carbaldehyde: A Technical Guide for Drug Development Professionals
Introduction
8-Hydroxyquinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, recognized for their significant biological activities and potent metal-chelating properties. Among these, 8-Hydroxyquinoline-5-carbaldehyde (8HQC) emerges as a pivotal intermediate, offering a reactive aldehyde group that serves as a versatile handle for the synthesis of novel therapeutic agents, including Schiff bases and other complex molecular architectures. This technical guide provides an in-depth exploration of the quantum chemical calculations, experimental protocols, and spectroscopic characterization of 8HQC, tailored for researchers, scientists, and professionals engaged in drug discovery and development.
Computational Analysis: Unveiling the Molecular Landscape
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide invaluable insights into the structural, electronic, and reactive properties of 8HQC. These computational approaches enable a detailed understanding of the molecule's behavior at the atomic level, guiding rational drug design and development.
Computational Methodology
The theoretical calculations for 8-hydroxyquinoline and its derivatives are predominantly performed using the Gaussian suite of programs. A widely adopted and reliable method involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is typically paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance between computational cost and accuracy for organic molecules.
The general workflow for these calculations is as follows:
-
Geometry Optimization: The initial molecular structure of 8HQC is optimized to find its lowest energy conformation. This process adjusts bond lengths, bond angles, and dihedral angles to arrive at a stable geometric structure.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies). These calculations also provide the theoretical infrared (IR) and Raman spectra.
-
Property Calculations: A suite of electronic and chemical properties are then calculated based on the optimized structure. These include:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's chemical reactivity and kinetic stability. The energy gap between them indicates the molecule's resistance to excitation.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and the stability arising from hyperconjugative interactions.
-
Molecular Geometry
Table 1: Representative Calculated Geometric Parameters for the 8-Hydroxyquinoline Scaffold (Note: These values are for the parent 8-hydroxyquinoline and serve as an approximation for 8HQC. The presence of the carbaldehyde group at the C5 position will induce minor changes in the local geometry.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-C3 | 1.37 | C2-N1-C9 | 117.5 |
| C3-C4 | 1.42 | C2-C3-C4 | 120.9 |
| C4-C10 | 1.42 | C3-C4-C10 | 120.4 |
| C5-C10 | 1.42 | C4-C10-C5 | 118.8 |
| C6-C5 | 1.37 | C10-C5-C6 | 121.2 |
| C7-C6 | 1.41 | C5-C6-C7 | 120.3 |
| C8-C7 | 1.37 | C6-C7-C8 | 119.2 |
| C8-O1 | 1.36 | C7-C8-O1 | 117.8 |
| N1-C9 | 1.37 | C8-C9-N1 | 122.3 |
Vibrational Analysis
The calculated vibrational frequencies, after scaling by an appropriate factor (typically around 0.96 for B3LYP functionals) to account for anharmonicity, show good agreement with experimental FT-IR and Raman spectra. The characteristic vibrational modes of 8HQC are indicative of its functional groups.
Table 2: Experimental and Representative Calculated Vibrational Frequencies (cm⁻¹) for 8HQC and Related Compounds
| Vibrational Mode | Experimental Frequency (cm⁻¹)[1] | Representative Calculated Frequency (cm⁻¹) | Assignment |
| O-H stretch | 3177 | ~3400-3600 | Phenolic hydroxyl group |
| C-H stretch (aromatic) | - | ~3000-3100 | Quinoline ring C-H bonds |
| C-H stretch (aldehyde) | 2845 | ~2850 | Aldehydic C-H bond |
| C=O stretch | 1663 | ~1670-1700 | Aldehyde carbonyl group |
| C=C/C=N stretch | - | ~1400-1600 | Quinoline ring skeletal vibrations |
| C-O stretch | - | ~1200-1300 | Phenolic C-O bond |
| C-H in-plane bend | 1474 | ~1000-1300 | Aromatic C-H bending |
| C-H out-of-plane bend | - | ~700-900 | Aromatic C-H bending |
Electronic Properties
The electronic properties of 8HQC are fundamental to its reactivity and potential biological activity. The HOMO and LUMO are distributed across the π-system of the quinoline ring. The energy gap between these frontier orbitals is a key indicator of the molecule's chemical stability.
Table 3: Representative Calculated Electronic Properties for 8-Hydroxyquinoline Derivatives
| Property | Representative Calculated Value | Significance |
| HOMO Energy | ~ -6.0 to -6.5 eV | Electron-donating ability |
| LUMO Energy | ~ -1.5 to -2.0 eV | Electron-accepting ability |
| HOMO-LUMO Energy Gap (ΔE) | ~ 4.0 to 4.5 eV | Chemical reactivity and stability |
| Dipole Moment | ~ 2.0 to 3.0 Debye | Polarity and intermolecular interactions |
Experimental Protocols
The synthesis and characterization of 8HQC are crucial for its application in drug development. The following protocols provide a detailed methodology for its preparation and analysis.
Synthesis of this compound
A common and effective method for the synthesis of 8HQC is the Reimer-Tiemann reaction, which involves the formylation of 8-hydroxyquinoline.
Protocol:
-
Dissolution: Dissolve 8-hydroxyquinoline (1 equivalent) in ethanol in a round-bottom flask.
-
Base Addition: Add a solution of potassium hydroxide (excess) in water to the flask.
-
Reaction Initiation: Heat the mixture to reflux with stirring.
-
Reagent Addition: Slowly add chloroform (excess) dropwise over a period of one hour.
-
Reflux: Continue to reflux the reaction mixture for 16-20 hours.
-
Work-up: After cooling, the reaction mixture is acidified with dilute hydrochloric acid to a slightly acidic pH.
-
Extraction: The resulting solid is extracted with a suitable organic solvent, such as dichloromethane.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol). The final product is typically a beige or white solid.[1]
Spectroscopic Characterization
NMR spectroscopy is essential for the structural elucidation of 8HQC.
Protocol:
-
Sample Preparation: Dissolve a small amount of the purified 8HQC (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Data Analysis: Process the spectra to determine the chemical shifts (δ), coupling constants (J), and integration values.
Experimental Data:
-
¹H-NMR (400.2 MHz, DMSO-d₆): δ = 10.14 (s, 1H, HC=O), 9.56 (dd, J = 8.6, 1.6 Hz, 1H, aromatic), 8.97 (dd, J = 4.1, 1.6 Hz, 1H, aromatic), 8.17 (d, J = 8.1 Hz, 1H, aromatic), 7.78 (dd, J = 8.6, 4.1 Hz, 1H, aromatic), 7.26 (d, J = 8.0 Hz, 1H, aromatic).[1]
-
¹³C{¹H}-NMR (100.6 MHz, DMSO-d₆): δ = 192.2, 159.6, 149.0, 140.2, 138.0, 133.0, 126.8, 124.6, 122.4, 110.8.[1]
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the FT-IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different vibrational modes of the molecule.
Experimental Data (KBr pellet):
-
ν(OH): 3177 cm⁻¹
-
ν(C-H, aldehyde): 2845 cm⁻¹
-
ν(C=O): 1663 cm⁻¹
-
ν(C-H, aromatic): 1474 cm⁻¹
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of 8HQC in a suitable solvent (e.g., methanol).
-
Data Acquisition: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε).
Experimental Data (in methanol):
-
λ_max (nm) (log ε): 395 (3.04), 322 (3.89), 263 (3.96), 239 (4.40), 210 (4.13).[1]
Conclusion
The integration of quantum chemical calculations with robust experimental protocols provides a comprehensive understanding of this compound. The theoretical insights into its molecular structure, vibrational modes, and electronic properties, combined with detailed experimental characterization, furnish a solid foundation for its application as a versatile building block in the design and synthesis of novel therapeutic agents. This guide serves as a valuable resource for researchers and scientists in the field of drug development, facilitating the rational design of new molecules with enhanced biological activity.
References
Methodological & Application
Synthesis of Schiff bases from 8-Hydroxyquinoline-5-carbaldehyde
An in-depth guide to the synthesis and application of Schiff bases derived from 8-Hydroxyquinoline-5-carbaldehyde, tailored for researchers in medicinal chemistry and materials science. This document provides detailed experimental protocols, summarizes key quantitative data, and illustrates complex processes through diagrams.
Introduction
8-Hydroxyquinoline and its derivatives are foundational scaffolds in medicinal and materials chemistry due to their versatile biological activities and potent metal-chelating properties.[1][2] The introduction of a carbaldehyde group at the C-5 position of the 8-hydroxyquinoline ring system creates a valuable precursor, this compound, for the synthesis of a diverse array of Schiff bases (imines). These Schiff bases are readily synthesized through condensation with primary amines.[3] The resulting compounds often exhibit enhanced biological and photophysical properties, making them prime candidates for drug development, fluorescent sensing, and catalysis.[4][5][6] This document outlines the synthesis, characterization, and key applications of this important class of compounds.
Synthesis of Schiff Bases from this compound
The synthesis of Schiff bases from this compound is typically achieved through a straightforward condensation reaction with a primary amine. The reaction is often catalyzed by acid or heat and proceeds with the elimination of a water molecule.[7]
General Experimental Protocol
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.
-
Addition of Amine: To this solution, add the desired primary amine (1 equivalent), also dissolved in a minimal amount of the same solvent.
-
Reaction: The reaction mixture is typically stirred under reflux for a period ranging from 2 to 16 hours.[3][8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate (the Schiff base product) is collected by filtration.
-
Purification: The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol, methanol, or DMF to yield the pure Schiff base.[3][9]
References
- 1. scispace.com [scispace.com]
- 2. rroij.com [rroij.com]
- 3. Synthesis and Thermal Stability of Bis(8-hydroxy-quinoline)-Schiff Base Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ckthakurcollege.net [ckthakurcollege.net]
- 6. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
- 7. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 8. mdpi.com [mdpi.com]
- 9. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for 8-Hydroxyquinoline-5-carbaldehyde as a Fluorescent Probe for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyquinoline and its derivatives are a well-established class of fluorescent chemosensors extensively utilized for the detection of various metal ions.[1] The core structure, comprised of a pyridine ring fused to a phenol ring, provides an excellent scaffold for metal ion chelation. 8-Hydroxyquinoline-5-carbaldehyde, a key derivative, serves as a versatile precursor for designing highly sensitive and selective fluorescent probes, particularly for biologically and environmentally significant metal ions such as zinc (Zn²⁺) and aluminum (Al³⁺).[2]
In its unbound state, the 8-hydroxyquinoline moiety typically exhibits weak fluorescence due to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from the hydroxyl group to the nitrogen atom of the quinoline ring.[3][4] Upon chelation with a metal ion, this ESIPT process is inhibited, leading to a significant enhancement in fluorescence intensity, often referred to as a "turn-on" response.[3][4] This chelation-enhanced fluorescence (CHEF) effect forms the basis of its application as a fluorescent probe.[3] The aldehyde group at the 5-position offers a reactive site for the synthesis of Schiff base derivatives, allowing for the fine-tuning of the probe's selectivity and sensitivity towards specific metal ions.[5]
These application notes provide a comprehensive overview of the use of this compound and its Schiff base derivatives as fluorescent probes for metal ion detection, including detailed experimental protocols and quantitative data.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF) and ESIPT Inhibition
The fluorescence sensing mechanism of this compound-based probes is primarily governed by the inhibition of the Excited-State Intramolecular Proton Transfer (ESIPT) process upon metal ion coordination, resulting in Chelation-Enhanced Fluorescence (CHEF).[3][4]
In the absence of a metal ion, the probe exists in a state of low fluorescence. Upon excitation, an intramolecular proton transfer occurs from the hydroxyl group (-OH) to the quinoline nitrogen, a non-radiative decay pathway that quenches fluorescence. When a metal ion is introduced, it coordinates with the oxygen of the hydroxyl group and the nitrogen of the quinoline ring, forming a rigid five-membered chelate ring.[3] This complexation prevents the intramolecular proton transfer, thus blocking the non-radiative decay channel and leading to a significant increase in fluorescence emission.[3][4]
Quantitative Data Summary
The following tables summarize the performance of representative Schiff base derivatives of 8-hydroxyquinoline-carbaldehyde for the detection of Zn²⁺ and Al³⁺ ions. It is important to note that the specific performance characteristics can vary depending on the exact molecular structure of the Schiff base, solvent system, and pH.
Table 1: Performance data for a representative 8-hydroxyquinoline-carbaldehyde Schiff base probe for Zn²⁺ detection.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~360 nm | [3] |
| Emission Wavelength (λem) | Varies with derivative | [2] |
| Detection Limit (LOD) | 4.51 x 10⁻⁸ M | [6] |
| Binding Stoichiometry (Probe:Zn²⁺) | 1:2 | [6] |
| Solvent System | DMSO or THF/H₂O mixture | [3][4] |
Table 2: Performance data for a representative 8-hydroxyquinoline-carbaldehyde Schiff base probe for Al³⁺ detection.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~360 nm | [7] |
| Emission Wavelength (λem) | ~499 nm | [7] |
| Detection Limit (LOD) | 3.23 x 10⁻⁸ M | [8] |
| Binding Stoichiometry (Probe:Al³⁺) | 2:1 | [8] |
| Solvent System | DMSO/H₂O (7:3, v/v) | [8] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of a Schiff base derivative of this compound and its use as a fluorescent probe for metal ion detection.
Protocol 1: Synthesis of a Schiff Base Derivative
This protocol describes a general method for the condensation reaction between this compound and a primary amine to form a Schiff base.
Materials:
-
This compound
-
Primary amine (e.g., aniline, ethylenediamine)
-
Ethanol or Toluene, anhydrous
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol or toluene.
-
Add a solution of the primary amine (1 equivalent) in the same solvent to the flask.
-
Stir the reaction mixture at room temperature or heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Fluorescent Metal Ion Detection
This protocol outlines the steps for using a synthesized this compound-based probe for the detection of a target metal ion.
Materials and Instruments:
-
Synthesized this compound probe
-
Stock solution of the probe (e.g., 1 mM in DMSO or THF)
-
Stock solutions of the target metal ion (e.g., ZnCl₂, Al(NO₃)₃) and potential interfering ions in a suitable buffer.
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes or 96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in an appropriate organic solvent like DMSO or THF.[3] Store this solution in the dark to prevent photodegradation.
-
Prepare stock solutions of the metal salts (e.g., 10 mM) in deionized water or the chosen buffer.
-
-
Working Solution Preparation:
-
Dilute the probe stock solution in the desired buffer (e.g., HEPES, pH 7.4) to a final working concentration (e.g., 10-20 µM). The final concentration of the organic solvent from the stock solution should be kept minimal (typically <1%).
-
-
Fluorescence Titration:
-
Place the working solution of the probe into a quartz cuvette.
-
Record the initial fluorescence spectrum of the probe solution by exciting at its absorption maximum (λex) and recording the emission spectrum.
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and allow for a short incubation period (e.g., 2-5 minutes) for the complex to form before recording the fluorescence spectrum.[3]
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the metal ion to generate a titration curve.
-
For quantitative analysis, a calibration curve can be constructed in the linear range of the titration curve.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve in the linear range.[5]
-
Protocol 3: Selectivity Study
To evaluate the selectivity of the probe for the target metal ion over other competing ions.
Procedure:
-
Prepare solutions of the probe as described in Protocol 2.
-
To separate cuvettes containing the probe solution, add a solution of the target metal ion and solutions of various other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, etc.) at the same concentration.
-
Record the fluorescence spectra for each solution.
-
To assess the interference, to a solution of the probe containing the target metal ion, add a significant excess (e.g., 10-fold or higher) of the potentially interfering metal ions and record the fluorescence spectrum.
-
A highly selective probe will show a significant fluorescence response only in the presence of the target metal ion, with minimal changes in the presence of other ions.
Applications
The high sensitivity and selectivity of this compound-based fluorescent probes make them valuable tools in various scientific disciplines:
-
Environmental Monitoring: Detection of toxic heavy metal contamination in water and soil samples.
-
Biological Research: Imaging and quantification of metal ions in living cells and tissues to study their roles in biological processes and diseases.
-
Drug Development: Screening for compounds that modulate metal ion homeostasis, which is implicated in various pathological conditions including neurodegenerative diseases.[3]
-
Industrial Applications: Quality control and process monitoring in industries where metal ion concentrations are critical.
Conclusion
This compound is a versatile and effective platform for the development of "turn-on" fluorescent probes for the detection of a variety of metal ions. The straightforward synthesis of its Schiff base derivatives allows for the tuning of their photophysical properties to achieve high sensitivity and selectivity. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to utilize these powerful analytical tools in their respective fields.
References
- 1. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 3. benchchem.com [benchchem.com]
- 4. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. epstem.net [epstem.net]
- 8. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
Application Note: Highly Selective and Sensitive Detection of Aluminum Ions (Al³⁺) Using an 8-Hydroxyquinoline-5-carbaldehyde Based Fluorescent Probe
References
- 1. A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. epstem.net [epstem.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: 8-Hydroxyquinoline-5-carbaldehyde Based Chemosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of chemosensors derived from 8-hydroxyquinoline-5-carbaldehyde. This versatile precursor is instrumental in developing highly selective and sensitive fluorescent and colorimetric probes for a variety of analytes, including metal ions and water content in organic solvents.[1][2][3] The core structure of 8-hydroxyquinoline (8-HQ) is a powerful chelating agent, and the addition of a carbaldehyde group at the 5-position provides a reactive site for the straightforward synthesis of diverse sensor molecules, most commonly through the formation of Schiff bases.[4][5]
The primary detection mechanism for these chemosensors relies on the modulation of their photophysical properties upon binding to a target analyte.[6] For fluorescent sensors, this often involves processes like Chelation-Enhanced Fluorescence (CHEF) or the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).[7][8] In the unbound state, the sensor may be weakly fluorescent; however, upon chelation with a metal ion, its structure becomes more rigid, blocking non-radiative decay pathways and leading to a significant "turn-on" fluorescent signal.[7][9]
Application Notes
1. Detection of Metal Ions
This compound derivatives are exceptionally well-suited for detecting a range of biologically and environmentally significant metal ions. The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group form a stable five-membered chelate ring with metal cations.[3][8] This interaction alters the electronic properties of the molecule, resulting in a measurable optical response.
-
Aluminum (Al³⁺): Schiff base derivatives of this compound have been developed as highly selective and sensitive fluorescent sensors for Al³⁺ in aqueous media.[1][9]
-
Zinc (Zn²⁺): As the second most abundant transition metal in the human body, the detection of Zn²⁺ is crucial.[10] 8-HQ based sensors can detect Zn²⁺ through significant fluorescence enhancement.[7][10]
-
Magnesium (Mg²⁺): Specific hydrazone derivatives of this compound have shown high sensitivity and selectivity for Mg²⁺, with a 65-fold increase in fluorescence intensity upon binding.[5]
-
Iron (Fe²⁺/Fe³⁺): Colorimetric sensors based on this scaffold can be used for the detection of iron ions, often involving a distinct color change visible to the naked eye.[11]
2. Water Content Detection in Organic Solvents
The presence of water in organic solvents can be detrimental to many chemical reactions. Schiff base derivatives of 8-hydroxyquinoline have been engineered to act as fluorescent chemosensors for the ultra-fast and sensitive detection of water content, even in highly polar organic solvents like DMSO.[2] The sensing mechanism is based on the inhibition of ESIPT by water molecules through the formation of hydrogen bonds.[2]
Performance of this compound Based Chemosensors
The following table summarizes the performance of various chemosensors derived from this compound and its isomers, highlighting their sensitivity and detection limits for different analytes.
| Sensor Name/Description | Analyte | Detection Method | Limit of Detection (LoD) | Solvent/Medium | Reference |
| 8-hydroxyquinoline-2-carboxaldehyde thiosemicarbazone (HQCT) | Water | Fluorescence | 0.0220 wt% | DMSO | [2][11] |
| 8-hydroxyquinoline-2-carboxaldehyde (pyridine-2-carbonyl)-hydrazine (HQPH) | Water | Fluorescence | 0.0274 wt% | DMSO | [2][11] |
| Schiff base of 8-hydroxyquinoline and isatin derivative | Al³⁺ | Fluorescence | 7.38 x 10⁻⁶ M | EtOH/H₂O (1:99, v/v) | [11] |
| Schiff base of 8-hydroxyquinoline and isatin derivative | Fe²⁺ | Colorimetric | 4.24 x 10⁻⁷ M | EtOH/THF (99:1, v/v) | [11] |
| Schiff base of 8-hydroxyquinoline and isatin derivative | Fe³⁺ | Colorimetric | 5.60 x 10⁻⁷ M | EtOH/THF (99:1, v/v) | [11] |
| This compound-(benzotriazol-1'-acetyl)hydrazone | Mg²⁺ | Fluorescence | 2.4 ppb | Acetonitrile | [5] |
| 8-hydroxyquinoline-carbaldehyde Schiff-base | Al³⁺ | Fluorescence | < 10⁻⁷ M | Weak acid aqueous medium | [9] |
Signaling Pathways and Experimental Workflows
Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.
Caption: Workflow from synthesis to analyte detection.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the Reimer-Tiemann reaction for the formylation of 8-hydroxyquinoline.[4][12]
Materials:
-
8-Hydroxyquinoline
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Chloroform (Trichloromethane, CHCl₃)
-
Hydrochloric acid (HCl), dilute
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Standard laboratory glassware, reflux condenser, heating mantle, rotary evaporator
Procedure:
-
Dissolve 8-hydroxyquinoline (5 g, 0.034 mol) in 50 mL of ethanol in a round-bottom flask.
-
In a separate beaker, dissolve sodium hydroxide (10 g, 0.25 mol) in 15 mL of water.
-
Add the NaOH solution to the flask containing the 8-hydroxyquinoline solution.
-
Heat the mixture to reflux with stirring.
-
Slowly add chloroform dropwise over a period of 30 minutes.
-
Continue to reflux the reaction mixture for 20 hours.[12]
-
After cooling, remove the ethanol and unreacted chloroform by distillation under reduced pressure.
-
Dissolve the residue in 150 mL of water.
-
Carefully adjust the pH to be slightly acidic using dilute hydrochloric acid. A yellow solid should precipitate.
-
Extract the yellow solid with dichloromethane.
-
Purify the crude product by column chromatography using silica gel, with a dichloromethane/methanol mixture as the eluent, to yield this compound as a white or beige solid.[4][12]
-
Confirm the structure of the product using ¹H-NMR and ¹³C-NMR spectroscopy.[4][12]
Protocol 2: General Synthesis of a Schiff Base Chemosensor
This protocol describes the condensation reaction between this compound and a primary amine to form a Schiff base.[4][11]
Materials:
-
This compound
-
A selected primary amine (e.g., a substituted aniline, hydrazine, or other amine-containing compound)
-
Ethanol or methanol
-
Standard laboratory glassware, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve equimolar amounts of this compound and the chosen primary amine in ethanol in a round-bottom flask.
-
Reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[11]
-
After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol, methanol, or dichloromethane/hexane).[11]
-
Dry the purified Schiff base sensor under vacuum.
Protocol 3: Fluorescent Detection of Metal Ions
This protocol provides a general method for quantifying metal ions using a synthesized 8-HQ-5-carbaldehyde-based fluorescent probe.[6]
Materials:
-
Synthesized Schiff base chemosensor
-
Organic solvent (e.g., DMSO, Ethanol, Acetonitrile)
-
Aqueous buffer (e.g., HEPES buffer at physiological pH)
-
Stock solutions of various metal ion salts (e.g., ZnCl₂, Al(NO₃)₃, MgCl₂)
-
96-well microplate (black, for fluorescence) or quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the chemosensor (e.g., 1 mM) in a suitable organic solvent like DMSO.
-
Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in the chosen aqueous buffer.
-
Prepare a working sensor solution by diluting the stock solution to the desired final concentration (e.g., 10-20 µM) in the assay buffer (e.g., a mixture of organic solvent and aqueous buffer).
-
-
Assay Setup (96-well plate):
-
To the wells of the microplate, add the working sensor solution.
-
Add varying concentrations of the target metal ion solution to the wells to create a titration curve.
-
For selectivity studies, add solutions of different metal ions at the same concentration to separate wells.
-
Include a blank control containing only the sensor solution in the buffer.
-
-
Measurement:
-
Incubate the plate for 5-15 minutes at room temperature to allow for complex formation.
-
Measure the fluorescence intensity using a spectrofluorometer at the predetermined excitation and emission wavelengths for the sensor-analyte complex.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (sensor only) from all readings.
-
Plot the fluorescence intensity as a function of the metal ion concentration to generate a calibration curve.[6]
-
The limit of detection (LoD) can be calculated using the formula LoD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.[11]
-
Caption: Logical workflow for LoD determination.
References
- 1. rroij.com [rroij.com]
- 2. Two 8-hydroxyquinoline-based fluorescent chemosensors for ultra-fast and sensitive detection of water content in strong polar organic solvents with large Stokes shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 11. benchchem.com [benchchem.com]
- 12. 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3 [chemicalbook.com]
Introduction: The Versatile Scaffold of 8-Hydroxyquinoline-5-carbaldehyde
An In-Depth Technical Guide to the Application of 8-Hydroxyquinoline-5-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This compound is a heterocyclic organic compound featuring a quinoline core, which is a fusion of a pyridine ring and a benzene ring.[1][2] Its structure is distinguished by a hydroxyl (-OH) group at the 8th position and a reactive aldehyde (-CHO) group at the 5th position.[3] This unique arrangement of functional groups makes it an exceptionally valuable and versatile scaffold in medicinal chemistry.[4] Its significance stems from several key properties: potent metal-chelating ability, inherent biological activities, and a reactive aldehyde handle that serves as a gateway for synthesizing a vast library of derivatives.[1][3][4] The parent 8-hydroxyquinoline (8-HQ) framework is a privileged structure in drug discovery, known for its wide array of pharmacological applications, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects.[4][5][6] The aldehyde functionalization at the 5-position provides a crucial reaction site for creating more complex molecules, particularly Schiff bases and their metal complexes, which often exhibit enhanced or novel therapeutic properties.[4]
Core Applications in Medicinal Chemistry
The unique chemical architecture of this compound has paved the way for its application in several key areas of therapeutic development.
Anticancer Agents: A Multi-pronged Attack on Malignancy
Derivatives of 8-hydroxyquinoline, including those synthesized from its carbaldehyde variant, represent a promising class of anticancer compounds.[5][6] Their mechanism of action is often multifaceted, targeting cancer cells through several pathways.
Mechanistic Insights: The anticancer effects are strongly linked to the molecule's ability to chelate essential metal ions like copper and zinc, disrupting metal homeostasis within cancer cells.[6][7] This disruption can lead to a cascade of cytotoxic events:
-
Induction of Apoptosis: Many derivatives, especially their copper(II) complexes, trigger programmed cell death (apoptosis) in cancer cells.[4][8] This is often mediated by the generation of reactive oxygen species (ROS), which cause oxidative stress, DNA damage, and mitochondrial dysfunction, ultimately activating the caspase cascade that executes cell death.[8]
-
Inhibition of Signaling Pathways: Some quinoline derivatives have been shown to interfere with critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a key role in cell proliferation and survival.[8][9]
-
Proteasome Inhibition: The anticancer activity of some 8-HQ derivatives has been linked to their ability to inhibit the proteasome, a cellular machine responsible for degrading proteins.[7] Inhibition of the proteasome leads to the accumulation of unwanted proteins, causing cell cycle arrest and apoptosis.
Derivative Strategy: The aldehyde group of this compound is readily condensed with various primary amines to form Schiff bases . These Schiff bases, and particularly their subsequent metal complexes, often show significantly enhanced cytotoxic potency compared to the parent aldehyde.[4][10] Copper(II) complexes have demonstrated particularly high cytotoxicity against multiple cancer cell lines, with some achieving IC50 values in the sub-micromolar range.[4][10]
Quantitative Analysis of Anticancer Activity
The efficacy of these compounds is measured by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.[11]
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 8-Hydroxyquinoline-2-carbaldehyde | A375 (Melanoma) | < 10 | [8] |
| Copper(II) Schiff Base Complexes | A-375 (Melanoma) | < 10 (Often more active than ligands) | [10][12] |
| Zinc(II) Schiff Base Complexes | A-375 (Melanoma) | < 10 | [12] |
| Oxidovanadium(IV) Hydrazone Complexes | A-375 (Melanoma) | < 6.3 | [8] |
| Thiosemicarbazide Copper Complexes | PC-3 (Prostate) | Showed significant tumor growth inhibition in vivo | [13] |
Antimicrobial Agents: Combating Bacterial and Fungal Pathogens
The 8-hydroxyquinoline scaffold is a well-established pharmacophore for antimicrobial activity.[14] The mode of action is closely tied to its metal chelating ability, where the 8-hydroxyl group and the pyridine nitrogen are essential for binding divalent metal ions crucial for microbial survival and enzymatic function.[14]
Derivatives have shown broad-spectrum activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[14][15] Structure-activity relationship (SAR) studies reveal that the introduction of halogen atoms (e.g., chlorine) at the 5 and 7 positions of the quinoline ring can significantly enhance antibacterial and antimycobacterial activity.[15]
Neuroprotective Agents: Targeting Alzheimer's Disease
A compelling application of 8-hydroxyquinoline derivatives is in the treatment of neurodegenerative disorders, particularly Alzheimer's disease (AD).[1][16] The pathology of AD is linked to the dysregulation of metal ions like copper, zinc, and iron, which contribute to the aggregation of amyloid-β (Aβ) peptides into toxic plaques and promote oxidative stress.[1][2]
8-HQ derivatives act as metal chelators and ionophores, capable of sequestering excess metal ions from Aβ plaques and redistributing them, thereby restoring metal homeostasis in the brain.[1][2][17][18]
-
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): An early derivative that demonstrated the ability to cross the blood-brain barrier and reduce Aβ deposition in transgenic mice.[1][2]
-
PBT2: A second-generation derivative developed for improved therapeutic properties in AD.[1]
Beyond metal chelation, these compounds are being developed as multi-target agents that can also inhibit key enzymes implicated in AD, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[19][20]
Fluorescent Probes for Bioimaging
The 8-hydroxyquinoline scaffold possesses interesting photophysical properties. The parent molecule is weakly fluorescent due to a process called excited-state intramolecular proton transfer.[21] However, upon chelation with metal ions, this quenching pathway is blocked, leading to a significant increase in fluorescence intensity—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF) .[21]
This "turn-on" fluorescent response makes 8-HQ derivatives excellent candidates for developing chemosensors for biologically important metal ions like Zn²⁺.[21] The aldehyde group on this compound is a perfect synthetic handle for creating a diverse range of fluorescent probes, allowing for the fine-tuning of selectivity, sensitivity, and cellular localization for bioimaging applications.[21][22]
Experimental Protocols and Workflows
Protocol 1: Synthesis of a Schiff Base Derivative
This protocol outlines a general method for the condensation of this compound with a primary amine.
Materials:
-
This compound
-
A primary amine (e.g., aniline, benzylamine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.
-
Add a solution of 1.1 equivalents of the desired primary amine in ethanol to the flask.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.[23]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.[23]
-
Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Diagram 1: Synthesis Workflow
Workflow for the synthesis of a Schiff base derivative.
Protocol 2: Evaluation of Anticancer Activity via MTT Assay
The MTT assay is a standard colorimetric assay for assessing cell viability.[11][24]
Materials:
-
Cancer cell line of interest (e.g., A-375, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Synthesized quinoline derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[25]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[11]
Diagram 2: Anticancer Evaluation Workflow
Workflow for evaluating the anticancer activity of quinolines.
Protocol 3: Evaluation of Antimicrobial Activity via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[26][27]
Materials:
-
Bacterial strain of interest (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Synthesized quinoline derivative (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Compound Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the stock test compound solution to the first column, creating a 1:2 dilution.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.
-
Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[26] This can be assessed visually or by measuring the optical density (OD) at 600 nm.[26]
Diagram 3: Chelation-Enhanced Fluorescence (CHEF) Mechanism
Chelation restricts rotation, enhancing fluorescence.
Conclusion and Future Directions
This compound stands out as a privileged and highly adaptable scaffold in modern medicinal chemistry. Its utility in generating libraries of Schiff bases and metal complexes has led to the discovery of potent agents for oncology, infectious diseases, and neurodegeneration. The future of research in this area will likely focus on the rational design of derivatives with enhanced target selectivity to minimize off-target toxicity, strategies to overcome drug resistance, and the exploration of novel therapeutic applications.[4][11] The continued investigation of this versatile molecule holds significant promise for the development of next-generation therapeutics.
References
- 1. scispace.com [scispace.com]
- 2. rroij.com [rroij.com]
- 3. CAS 2598-30-3: this compound [cymitquimica.com]
- 4. This compound | 2598-30-3 | Benchchem [benchchem.com]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. benchchem.com [benchchem.com]
- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 10. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Anti-prostate cancer activity of 8-hydroxyquinoline-2-carboxaldehyde-thiosemicarbazide copper complexes in vivo by bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Clawing Back: Broadening the Notion of Metal Chelators in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Potential Azo-8-hydroxyquinoline derivatives as multi-target lead candidates for Alzheimer’s disease: An in-depth in silico study of monoamine oxidase and cholinesterase inhibitors | PLOS One [journals.plos.org]
- 21. benchchem.com [benchchem.com]
- 22. A single 8-hydroxyquinoline-appended bile acid fluorescent probe obtained by click chemistry for solvent-dependent and distinguishable sensing of zinc(II) and cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 27. austinpublishinggroup.com [austinpublishinggroup.com]
Application Notes and Protocols: Antimicrobial Activity of 8-Hydroxyquinoline-5-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, antimicrobial evaluation, and proposed mechanism of action of derivatives of 8-Hydroxyquinoline-5-carbaldehyde. The following sections detail experimental protocols and present key data to facilitate further research and development in this area.
Introduction
8-Hydroxyquinoline and its derivatives have long been recognized for their broad-spectrum antimicrobial properties, encompassing antibacterial, antifungal, and antiviral activities. The biological efficacy of these compounds is often attributed to their ability to chelate metal ions, which are essential for the function of various microbial enzymes. Derivatives of this compound, particularly Schiff bases, thiosemicarbazones, and hydrazones, represent a promising class of antimicrobial agents with tunable activity based on their structural modifications. This document outlines the synthetic pathways to these derivatives and the methodologies for evaluating their antimicrobial potential.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). Below are representative data summarizing the activity of various derivatives against common microbial pathogens.
Table 1: Antibacterial Activity of this compound Schiff Base Derivatives
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| PC1 | Schiff Base (from Benzaldehyde) | Escherichia coli | 62.5 | 125 | [1][2] |
| Staphylococcus aureus | 62.5 | 125 | [1][2] | ||
| PC2 | Schiff Base (from Anisaldehyde) | Escherichia coli | 250 | 500 | [1][2] |
| Staphylococcus aureus | 62.5 | 125 | [1][2] | ||
| PC3 | Schiff Base (from 4-Nitrobenzaldehyde) | Escherichia coli | 250 | - | [1][2] |
| Staphylococcus aureus | 62.5 | 250 | [1][2] | ||
| PC4 | Schiff Base (from Cinnamaldehyde) | Escherichia coli | 62.5 | 250 | [1][2] |
| Staphylococcus aureus | - | - | [1][2] |
Table 2: Antifungal Activity of this compound Schiff Base Derivatives
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | MFC (µg/mL) | Reference |
| PC1 | Schiff Base (from Benzaldehyde) | Candida albicans | 250 | - | [1][2] |
| PC2 | Schiff Base (from Anisaldehyde) | Candida albicans | 62.5 | - | [1][2] |
| PC3 | Schiff Base (from 4-Nitrobenzaldehyde) | Candida albicans | 125 | - | [1][2] |
| PC4 | Schiff Base (from Cinnamaldehyde) | Candida albicans | 62.5 | - | [1][2] |
Table 3: Antitubercular and Antifungal Activity of Quinoline-Based Thiosemicarbazide Derivatives
| Compound ID | Derivative Type | Test Organism | MIC (µM) | MIC (µg/mL) | Reference |
| QST4 | Thiosemicarbazide | Mycobacterium tuberculosis H37Rv | 6.25 | - | [3] |
| QST3 | Thiosemicarbazide | Mycobacterium tuberculosis H37Rv | 12.5 | - | [3] |
| QST10 | Thiosemicarbazide | Mycobacterium tuberculosis H37Rv | 12.5 | - | [3] |
| QST10 | Thiosemicarbazide | Candida albicans | - | 31.25 | [3] |
| QST2 | Thiosemicarbazide | Candida albicans | - | 250 | [3] |
| QST8 | Thiosemicarbazide | Staphylococcus aureus | - | 250 | [3] |
| QST9 | Thiosemicarbazide | Staphylococcus aureus | - | 250 | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and antimicrobial evaluation of this compound derivatives are provided below.
Protocol 1: Synthesis of this compound Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff base derivatives via the condensation of this compound with various primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beaker
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve equimolar amounts of this compound and the respective primary amine in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration using a Buchner funnel.
-
Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Purify the Schiff base derivative by recrystallization from a suitable solvent.
-
Dry the purified crystals in a desiccator and determine the melting point and yield.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.
Materials:
-
Synthesized this compound derivatives
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Sterile saline solution (0.85%)
-
McFarland standard No. 0.5
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
From a fresh culture, pick a few colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations.
-
Controls:
-
Positive Control: A well containing broth and inoculum but no compound.
-
Negative Control: A well containing broth only.
-
Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 3: Antimicrobial Susceptibility Testing - Agar Well Diffusion Method
This method is used for preliminary screening of the antimicrobial activity of the synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Agar Plates: Prepare MHA plates and allow them to solidify under sterile conditions.
-
Preparation of Inoculum: Prepare a standardized microbial suspension as described in Protocol 2.
-
Inoculation of Plates: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of the MHA plate to create a lawn of bacteria.
-
Creating Wells: Use a sterile cork borer to punch uniform wells in the agar.
-
Adding Test Compounds: Add a fixed volume (e.g., 50-100 µL) of a known concentration of the dissolved compound into each well.
-
Controls:
-
Positive Control: A well containing a standard antibiotic.
-
Negative Control: A well containing the solvent (e.g., DMSO) used to dissolve the compounds.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives.
Caption: Workflow for Synthesis and Antimicrobial Evaluation.
Proposed Mechanism of Action: Metal Chelation
The primary mechanism of antimicrobial action for 8-hydroxyquinoline derivatives is believed to be through the chelation of essential metal ions, thereby inhibiting metalloenzymes crucial for microbial survival.
References
Application Notes and Protocols: Anticancer Properties of 8-Hydroxyquinoline-5-carbaldehyde Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer properties of 8-Hydroxyquinoline-5-carbaldehyde Schiff bases and their metal complexes. This document includes a summary of their cytotoxic activity, detailed experimental protocols for their evaluation, and diagrams of the key signaling pathways involved in their mechanism of action.
Introduction
8-Hydroxyquinoline and its derivatives are recognized as privileged structures in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer effects.[1][2] Schiff bases derived from this compound, particularly when complexed with metal ions like copper (II) and zinc (II), have emerged as a promising class of compounds in oncology research.[1][3][4] These compounds exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[1][5][6][7] Their ability to chelate metal ions is often crucial to their biological activity.[5]
Data Presentation: Cytotoxic Activity
The anticancer potential of this compound Schiff bases and their derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater cytotoxic potency. The following tables summarize the IC50 values for various compounds against different human cancer cell lines.
Table 1: Cytotoxicity (IC50 in µM) of 8-Hydroxyquinoline-2-carbaldehyde Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference(s) |
| 8-Hydroxyquinoline-2-carbaldehyde | Multiple Lines | 12.5–25 µg/mL | [5] |
| 8-Hydroxyquinoline-2-carbaldehyde | Hep3B | 6.25±0.034 µg/mL | [5] |
| Schiff Bases (with morpholine/piperidine) | A375 (Melanoma) | < 10 | [1][3][4][5] |
| Cu(II) Complexes of Schiff Bases | A375 (Melanoma) | More active than Zn complexes | [1][3][4][5] |
| Zn(II) Complexes of Schiff Bases | A375 (Melanoma) | < 10 | [1][3][4][5] |
| Oxidovanadium(IV) complexes of benzohydrazones | A-375 (Melanoma) | < 6.3 | [5] |
| Oxidovanadium(IV) complexes of benzohydrazones | A-549 (Lung) | > 20 | [5] |
| 8-hydroxyquinoline-derived Mannich bases | MES-SA/Dx5 (Uterine Sarcoma) | 0.20–3.27 | [1][6] |
| Ternary Fe(III) complexes | MDA-MB-231 (Breast) | 0.33 - 0.80 | [8] |
| Rh(III) complex with 8-hydroxy-2-methylquinoline | BEL-7404, Hep-G2, NCI-H460, T-24, A549 | 6.52–28.13 | [9] |
| Ni(HL)(acetate) and Ru(HL)Cl(DMSO) | CT-26, HCT-116 (Colon) | < 21 | [10][11] |
Note: Some values were reported in µg/mL and are presented as such.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the anticancer properties of this compound Schiff bases.
Synthesis of Metal Complexes
This protocol describes a general method for synthesizing divalent metal complexes of 8-Hydroxyquinoline-2-carbaldehyde Schiff bases.[12]
Materials:
-
8-Hydroxyquinoline-2-carbaldehyde
-
Appropriate amine (e.g., containing morpholine or piperidine moieties)
-
Metal(II) salt (e.g., CuCl₂, ZnCl₂)
-
Ethanol or Methanol
-
Deionized water
Procedure:
-
Ligand Solution Preparation: Dissolve 8-Hydroxyquinoline-2-carbaldehyde (2 mmol) in a suitable solvent such as ethanol or methanol (e.g., 20 mL). Gentle warming may be necessary for complete dissolution. Add the desired amine (2 mmol) to this solution and reflux for 2-4 hours to form the Schiff base ligand.
-
Metal Salt Solution Preparation: In a separate flask, dissolve the corresponding metal(II) salt (1 mmol) in a minimal amount of deionized water or the same solvent used for the ligand.
-
Complexation: Slowly add the metal salt solution to the Schiff base ligand solution while stirring. A precipitate should form. Continue stirring the reaction mixture at room temperature or with gentle heating for several hours.
-
Isolation and Purification: Collect the precipitate by filtration and wash it with the solvent used for the synthesis and then with diethyl ether. The complex can be further purified by recrystallization.
-
Drying: Dry the purified metal complex in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A375, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound Schiff base compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Test compounds
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compounds and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and PI. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.
Signaling Pathways and Mechanisms of Action
This compound Schiff bases and their metal complexes induce cancer cell death through multiple signaling pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which leads to DNA damage and mitochondrial dysfunction, ultimately triggering apoptosis.[5][6] Some derivatives have also been shown to interfere with key cellular signaling pathways like the PI3K-Akt-mTOR pathway.[5][13] Furthermore, these compounds can induce cell cycle arrest, often at the S or G0/G1 phase.[9][10]
Diagrams
Caption: Apoptotic pathway induced by 8-hydroxyquinoline derivatives.
Caption: Experimental workflow for cytotoxicity evaluation.
References
- 1. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijrpr.com [ijrpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, crystal structure, cytotoxicity and action mechanism of a Rh(iii) complex with 8-hydroxy-2-methylquinoline as a ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal Coordination and Biological Screening of a Schiff Base Derived from 8-Hydroxyquinoline and Benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Effects of 8-hydroxyquinoline-coated graphene oxide on cell death and apoptosis in MCF-7 and MCF-10 breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 8-Hydroxyquinoline-5-carbaldehyde in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
8-Hydroxyquinoline-5-carbaldehyde serves as a versatile scaffold in medicinal chemistry for the synthesis of a diverse array of heterocyclic compounds. Its inherent biological activity, coupled with the reactivity of the aldehyde and hydroxyl groups, allows for the construction of novel molecules with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases, chalcones, and pyrazolines from this compound, and summarizes their biological activities.
Application Notes
The heterocyclic derivatives of this compound have garnered considerable attention due to their broad spectrum of pharmacological activities. These compounds are of particular interest in the fields of oncology and infectious diseases.
Anticancer Activity: Schiff bases, chalcones, and pyrazolines derived from 8-hydroxyquinoline exhibit potent cytotoxic effects against various cancer cell lines. The primary mechanisms of action involve the induction of apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. These compounds have been shown to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Furthermore, they can induce cell cycle arrest, thereby inhibiting tumor cell proliferation.
Antimicrobial Activity: The synthesized heterocyclic compounds display significant activity against a range of pathogenic bacteria and fungi. Their mode of action is believed to involve the chelation of essential metal ions required for microbial growth and the disruption of cell wall synthesis. Notably, some chalcone derivatives have been found to act as efflux pump inhibitors, a mechanism that can reverse multidrug resistance in bacteria.[1]
Experimental Protocols
The following protocols provide standardized procedures for the synthesis of key heterocyclic compounds derived from this compound.
Protocol 1: Synthesis of this compound Schiff Bases
This protocol details the condensation reaction between this compound and a primary amine to yield the corresponding Schiff base.
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted aniline, aminobenzoic acid)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (20 mL).
-
To this solution, add the primary amine (1 mmol).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid (Schiff base) is collected by vacuum filtration using a Buchner funnel.
-
Wash the product with cold ethanol to remove unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven.
-
Characterize the synthesized compound using spectroscopic techniques (FT-IR, NMR, Mass Spectrometry).
Protocol 2: Synthesis of 8-Hydroxyquinoline Chalcones
This protocol describes the Claisen-Schmidt condensation of 5-acetyl-8-hydroxyquinoline with an aromatic aldehyde to form a chalcone. Note: This requires the initial conversion of this compound to 5-acetyl-8-hydroxyquinoline.
Part A: Synthesis of 5-Acetyl-8-hydroxyquinoline
(This is a prerequisite for the chalcone synthesis from the title compound and is provided for completeness).
Materials:
-
8-Hydroxyquinoline
-
Acetyl chloride
-
Anhydrous aluminum chloride
-
Nitrobenzene
-
Hydrochloric acid
Procedure:
-
A detailed procedure for the Friedel-Crafts acetylation of 8-hydroxyquinoline can be adapted from the literature.[2]
Part B: Synthesis of Chalcone
Materials:
-
5-Acetyl-8-hydroxyquinoline
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Aqueous sodium hydroxide solution (e.g., 40%)
-
Stirring apparatus
Procedure:
-
Dissolve 5-acetyl-8-hydroxyquinoline (1 mmol) and the substituted aromatic aldehyde (1 mmol) in ethanol (15 mL) in a flask.
-
Cool the mixture in an ice bath and slowly add aqueous sodium hydroxide solution with constant stirring.
-
Continue stirring at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
Characterize the synthesized compound using spectroscopic techniques.
Protocol 3: Synthesis of 8-Hydroxyquinoline Pyrazolines
This protocol outlines the cyclization of a chalcone with hydrazine hydrate to form the corresponding pyrazoline derivative.
Materials:
-
8-Hydroxyquinoline chalcone (from Protocol 2)
-
Hydrazine hydrate (80-99%)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve the 8-hydroxyquinoline chalcone (1 mmol) in ethanol or glacial acetic acid (20 mL).
-
Add hydrazine hydrate (2 mmol) to the solution.
-
Reflux the reaction mixture for 6-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The solid pyrazoline derivative that precipitates is collected by filtration.
-
Wash the product thoroughly with water and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline.
-
Characterize the synthesized compound using spectroscopic techniques.
Data Presentation
The biological activities of representative heterocyclic compounds derived from 8-hydroxyquinoline are summarized in the tables below.
Table 1: Anticancer Activity of 8-Hydroxyquinoline Derivatives
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff Base | 8-hydroxyquinoline-derived Mannich bases | MES-SA/Dx5 (human uterine sarcoma) | 0.20–3.27 | [3][4] |
| Schiff Base Complex | Cu(II) and Zn(II) complexes | A375 (malignant melanoma) | < 10 | [3][4] |
| Schiff Base Complex | Nickel(II) complex | HCT-116 (colon cancer) | < 21 | [5] |
| Pyrazoline | Pyrazoline B | BT-474 (human breast cancer) | Not specified, induces apoptosis | [6] |
Table 2: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives
| Compound Type | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Chalcone | O-OH chalcone | Methicillin-resistant Staphylococcus aureus (MRSA) | 25-50 | [7] |
| Chalcone | General | Various fungal species | 1000-3000 | [6] |
| 8-Hydroxyquinoline Derivative | PH176 | Methicillin-resistant Staphylococcus aureus (MRSA) | 16-32 | [8] |
| 8-Hydroxyquinoline Derivative | General | Staphylococcus aureus | 6-512 (mg/dm³) | [5] |
Visualizations
Experimental Workflows
Caption: Synthetic routes to Schiff bases, chalcones, and pyrazolines.
Proposed Anticancer Signaling Pathway
Caption: Proposed apoptotic signaling pathways induced by 8-hydroxyquinoline derivatives.
References
- 1. US9192589B2 - Chalcones as enhancer of antimicrobial agents - Google Patents [patents.google.com]
- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Metal Coordination and Biological Screening of a Schiff Base Derived from 8-Hydroxyquinoline and Benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Hydroxyquinoline-5-carbaldehyde: A Versatile Building Block for Advanced Organic Synthesis
Introduction: The Strategic Importance of 8-Hydroxyquinoline-5-carbaldehyde
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged heterocyclic motif in chemistry, renowned for its unique combination of photophysical properties, potent metal-chelating ability, and broad biological activity.[1][2][3] This bicyclic system, comprising a phenol ring fused to a pyridine ring, serves as a cornerstone in the development of pharmaceuticals, analytical reagents, and advanced materials.[4][5][6] While the parent 8-HQ molecule is itself valuable, its functionalization is key to unlocking a vast landscape of tailored molecular architectures.
At the heart of this synthetic expansion lies This compound . The introduction of a highly reactive aldehyde group at the C5 position transforms the 8-HQ core into a powerful and versatile building block.[4] This carbaldehyde moiety acts as a crucial synthetic handle, enabling covalent modification through a variety of classical and modern organic reactions. It allows chemists to extend the molecule's conjugation, introduce new functionalities, and construct intricate ligands for coordination chemistry. This strategic functionalization is pivotal for its primary applications in three major domains:
-
Medicinal Chemistry: As a precursor to novel Schiff bases and other derivatives with anticancer, antimicrobial, and neuroprotective properties.[4][5]
-
Coordination Chemistry: For the synthesis of bespoke ligands that form stable, bioactive, and photophysically interesting metal complexes.[3][4]
-
Materials Science: As a fundamental component in the design of highly sensitive and selective fluorescent chemosensors for detecting biologically and environmentally important metal ions.[4][6]
This guide provides an in-depth exploration of this compound as a key intermediate, detailing its synthesis, reactivity, and core applications with field-proven protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Synthesis
Understanding the fundamental properties of this compound is the first step toward its effective utilization in synthesis.
| Property | Value | Source(s) |
| CAS Number | 2598-30-3 | [7][8] |
| Molecular Formula | C₁₀H₇NO₂ | [8] |
| Molecular Weight | 173.17 g/mol | [8] |
| Appearance | Yellow to brown solid | [7] |
| Melting Point | ~178 °C | [9] |
| Storage | Store at 2-8°C under an inert atmosphere | [9] |
| Hazards | Harmful if swallowed, causes skin and serious eye irritation.[8] | [8] |
Protocol 1: Synthesis of this compound via Reimer-Tiemann Reaction
The most common laboratory-scale synthesis involves the electrophilic formylation of the electron-rich 8-hydroxyquinoline core. The Reimer-Tiemann reaction is a classic and effective method for this transformation.[10]
Causality and Mechanistic Insight: The reaction proceeds via the generation of highly electrophilic dichlorocarbene (:CCl₂) in situ from chloroform and a strong base. The hydroxyl group of 8-HQ is a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution. The attack of the dichlorocarbene occurs preferentially at the electron-rich C5 and C7 positions.[10] While a mixture of isomers can be formed, the C5-substituted product is often the major isomer under controlled conditions.[10] Subsequent hydrolysis of the dichloromethyl intermediate under basic conditions yields the desired aldehyde.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 8-hydroxyquinoline (1 equiv., e.g., 5.0 g) in ethanol (50 mL).[11]
-
Base Addition: Separately, prepare a solution of sodium hydroxide (approx. 7 equiv., e.g., 10.0 g) in water (15 mL). Add the NaOH solution to the ethanolic solution of 8-HQ.[11]
-
Heating: Heat the resulting mixture to reflux with stirring.
-
Carbene Generation: Slowly add chloroform (approx. 3 equiv.) dropwise to the refluxing solution over 30-60 minutes. The reaction is exothermic.[11][12]
-
Reaction Completion: Continue to reflux the mixture for 16-20 hours.[11]
-
Solvent Removal: After the reaction period, allow the mixture to cool and remove the excess chloroform and ethanol by distillation under reduced pressure.[11]
-
Precipitation: Dissolve the remaining residue in water (150 mL). Carefully adjust the pH to be slightly acidic (pH 6-7) by adding dilute hydrochloric acid. A precipitate will form.[11]
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum to yield this compound.
Application in the Synthesis of Schiff Bases: Ligands and Bioactive Molecules
The most prominent application of this compound is its facile condensation with primary amines to form Schiff bases (imines). This reaction is a cornerstone for creating a vast library of derivatives with tailored properties. The resulting C=N imine bond extends the π-conjugated system of the molecule and introduces new donor atoms, which is critical for creating multidentate ligands and modulating biological activity.[13][14]
Protocol 2: General Synthesis of an this compound Schiff Base
Causality and Mechanistic Insight: This is a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the lone pair of the primary amine. This forms a carbinolamine intermediate, which then dehydrates (loses a molecule of water) to form the stable imine product. The reaction is often performed under reflux to provide the energy needed for the dehydration step and to help remove water, driving the equilibrium towards the product.
Caption: General mechanism for Schiff base formation.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask, with gentle warming if necessary.[14]
-
Amine Addition: In a separate container, dissolve the desired primary amine (1 equivalent) in absolute ethanol. Add this solution dropwise to the aldehyde solution at room temperature with stirring.[14]
-
Catalysis: Add a few drops of a catalytic acid, such as glacial acetic acid, to the mixture.[14]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[14][15]
-
Isolation: Upon completion, allow the mixture to cool to room temperature. The Schiff base product often precipitates from the solution. If not, reduce the solvent volume under vacuum to induce precipitation.[14]
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials.[14]
-
Drying & Characterization: Dry the purified product under vacuum. Characterize the final compound using appropriate analytical techniques such as NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.[13][14]
Application in Coordination Chemistry: Crafting Novel Metal Complexes
The 8-hydroxyquinoline core is a classic bidentate (N, O) chelating agent, forming stable five-membered rings with a wide variety of metal ions.[2][3] By converting the C5-aldehyde to a Schiff base, the resulting ligand becomes multidentate, offering additional coordination sites (e.g., from the imine nitrogen and other groups on the amine substituent). This allows for the synthesis of highly stable and structurally diverse metal complexes with tunable electronic, optical, and biological properties.[16][17]
Protocol 3: Synthesis of a Metal(II) Complex with an 8-Hydroxyquinoline Schiff Base Ligand
Causality and Mechanistic Insight: The formation of the metal complex is a ligand substitution reaction. The Schiff base ligand displaces solvent molecules (typically water) from the metal ion's coordination sphere. The reaction is often facilitated by a mild base. The base deprotonates the phenolic hydroxyl group of the 8-HQ moiety, converting it into a much stronger anionic oxygen donor (-O⁻), which then readily coordinates to the positively charged metal center. The stoichiometry (typically 2:1 ligand-to-metal for M²⁺ ions) is dictated by the metal's preferred coordination number.[17]
Step-by-Step Methodology:
-
Ligand Solution: Dissolve the 8-hydroxyquinoline Schiff base ligand (2 mmol) in a suitable solvent like ethanol or methanol (20 mL).[17]
-
Metal Salt Solution: In a separate flask, dissolve a metal(II) salt (e.g., CuCl₂, ZnCl₂) (1 mmol) in a minimal amount of the same solvent or deionized water.[17]
-
Mixing: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.[17]
-
pH Adjustment: To promote complexation, add a dilute solution of a base (e.g., 0.1 M NaOH or triethylamine in ethanol) dropwise until a precipitate forms or a distinct color change is observed.[17]
-
Reaction Completion: Stir the mixture at room temperature for several hours or heat under reflux for 1-3 hours to ensure the reaction goes to completion.[17]
-
Isolation: After cooling, collect the precipitated metal complex by vacuum filtration.[17]
-
Purification and Drying: Wash the collected solid with the reaction solvent, followed by a non-polar solvent like diethyl ether, to remove impurities. Dry the purified complex in a vacuum oven or desiccator.[17]
Table of Representative Metal Complexes and Their Properties
| Metal Ion | Ligand Type | Key Property/Application | Reference |
| Cu(II) | Schiff base of 8-HQ-2-carbaldehyde | Significant anticancer activity (IC₅₀ < 10 µM) | [16][18] |
| Zn(II) | Schiff base of 8-HQ-2-carbaldehyde | Anticancer activity, fluorescent | [16][18] |
| Al(III) | Schiff base of 8-HQ-5-carbaldehyde | Highly selective fluorescent sensing | [1][2] |
| Pt(II) | 8-Hydroxyquinoline | Phosphorescence, advanced materials | [1] |
*Note: Data for 8-HQ-2-carbaldehyde derivatives are included as they are structurally analogous and demonstrate the principle effectively.
Application in the Design of Fluorescent Sensors
A premier application of this compound derivatives is in the creation of "turn-on" fluorescent sensors for metal ions.[19] The sensing mechanism often relies on well-understood photophysical principles like Chelation-Enhanced Fluorescence (CHEF) or the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).[15][20]
Mechanistic Rationale:
-
ESIPT Inhibition: In the free Schiff base ligand, an intramolecular hydrogen bond exists between the phenolic -OH and the quinoline nitrogen. Upon photoexcitation, a proton can transfer from the oxygen to the nitrogen. This ESIPT process provides an efficient non-radiative decay pathway, causing the molecule to be weakly fluorescent or non-fluorescent.[19][20]
-
CHEF Effect: When a target metal ion (e.g., Zn²⁺, Al³⁺) is introduced, it coordinates with the N, O-donor atoms of the 8-HQ core, displacing the phenolic proton. This coordination forms a rigid chelate ring, which simultaneously blocks the ESIPT pathway and restricts intramolecular rotations that would otherwise quench fluorescence.[14][19] The result is a dramatic increase in fluorescence quantum yield, providing a "turn-on" signal that is directly proportional to the analyte concentration.
Caption: "Turn-on" fluorescence sensing via ESIPT inhibition.
Protocol 4: Fluorometric Detection of Zn²⁺ using a Schiff Base Derivative
Causality and Experimental Design: This protocol outlines a standard titration experiment to determine the sensor's response to an analyte. A buffered medium (e.g., HEPES) is crucial to maintain a constant pH, as both the ligand's protonation state and the metal's speciation are pH-dependent, ensuring that the observed fluorescence change is due to metal binding alone.[19] Using stock solutions and performing serial additions allows for precise control over the analyte concentration and the generation of a binding curve.
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Sensor Stock (1 mM): Prepare a stock solution of the purified 8-hydroxyquinoline Schiff base sensor in a suitable solvent like THF or ethanol. Store in the dark.[19]
-
Zinc Stock (10 mM): Prepare a stock solution of a zinc salt (e.g., ZnCl₂) in deionized water.[19]
-
Buffer (e.g., 20 mM HEPES, pH 7.4): Prepare the buffer solution in deionized water.[19]
-
-
Working Solution: In a quartz cuvette, prepare a working solution of the sensor by diluting the stock solution with the buffer to a final concentration in the micromolar range (e.g., 10 µM).
-
Initial Measurement: Place the cuvette in a spectrofluorometer and record the initial fluorescence emission spectrum of the sensor solution alone.
-
Titration: Add small, precise aliquots of the zinc stock solution to the cuvette, mixing thoroughly after each addition.
-
Data Acquisition: Record the fluorescence spectrum after each addition of the zinc solution. A progressive increase in fluorescence intensity should be observed.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of added Zn²⁺ to generate a binding curve and determine parameters like the detection limit.
Table of Representative Sensor Performance
| Sensor Description | Analyte | Detection Method | Limit of Detection (LoD) | Solvent System | Reference |
| Schiff base of 8-HQ-2-carbaldehyde | Al³⁺ | Fluorescence | 7.38 x 10⁻⁶ M | EtOH/H₂O (1:99, v/v) | [15] |
| Schiff base of 8-HQ-2-carbaldehyde | Fe²⁺ | Colorimetric | 4.24 x 10⁻⁷ M | EtOH/THF (99:1, v/v) | [15] |
| Ester of 8-HQ-5-methanol | Zn²⁺ | Fluorescence | - | CH₂Cl₂ | [21] |
*Note: Data for 8-HQ-2-carbaldehyde derivatives are included as they are structurally analogous and demonstrate the principle effectively.
Conclusion and Future Outlook
This compound is unequivocally a cornerstone building block in modern organic synthesis. Its value lies not just in the inherent properties of the 8-HQ scaffold but in the unparalleled synthetic versatility afforded by the C5-aldehyde group. This functional handle provides a reliable gateway to a vast array of Schiff bases, ligands, and complex derivatives. The protocols and principles outlined here demonstrate its central role in developing next-generation fluorescent sensors, bioactive metal complexes for medicinal chemistry, and novel materials. Future research will undoubtedly continue to leverage this remarkable intermediate to construct even more sophisticated multi-functional molecules for targeted therapeutics, advanced diagnostics, and applications in organic electronics.
References
- 1. scispace.com [scispace.com]
- 2. rroij.com [rroij.com]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 2598-30-3 | Benchchem [benchchem.com]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CAS 2598-30-3: this compound [cymitquimica.com]
- 8. This compound | C10H7NO2 | CID 275363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
- 11. 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
Application Notes & Protocols: Metal Complexes of 8-Hydroxyquinoline-5-carbaldehyde Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis, characterization, and applications of metal complexes derived from Schiff bases of 8-hydroxyquinoline-5-carbaldehyde. These compounds are of significant interest due to their versatile coordination chemistry and promising biological activities. The imine group (-C=N-) in the Schiff base structure, combined with the chelating properties of the 8-hydroxyquinoline moiety, allows for the formation of stable and biologically active metal complexes.
Application Notes
The coordination of metal ions to this compound Schiff bases often enhances their biological efficacy compared to the free ligands. This is frequently explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across biological membranes.
1. Anticancer Activity Metal complexes of this class have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, copper(II) and zinc(II) complexes have shown potent antiproliferative effects against malignant melanoma (A375) and lung (A-549) cancer cells, with IC50 values often in the low micromolar range, sometimes surpassing the efficacy of cisplatin. The proposed mechanisms often involve interaction with DNA, leading to the inhibition of replication and transcription, which ultimately induces apoptosis. Some complexes have also been shown to cause cell cycle arrest.
2. Antimicrobial and Antifungal Activity These complexes are potent antimicrobial agents. The chelation to metal ions is known to enhance their activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains. The increased lipophilicity of the complexes allows for better penetration through the lipid layers of microbial cell membranes, interfering with normal cellular processes.
3. DNA Binding and Cleavage A primary mechanism for the anticancer and antimicrobial activity of these compounds is their ability to interact with DNA. Spectroscopic studies have confirmed that these complexes can bind to DNA via intercalation or groove binding. Some complexes, particularly those with copper, can act as artificial nucleases, cleaving DNA strands, which is a key mechanism for their cytotoxic effects.
4. Fluorescent Sensing Derivatives of 8-hydroxyquinoline are known for their fluorescent properties upon chelation with metal ions. This property has been exploited to develop selective and sensitive fluorescent chemosensors for detecting specific metal ions, such as Zn²⁺ and Al³⁺, which are important in biological and environmental systems.
Quantitative Data Summary
The following tables summarize key quantitative data for representative metal complexes of this compound Schiff bases.
Table 1: Physicochemical and Spectroscopic Data
| Compound/Complex | Yield (%) | M.p. (°C) | ν(C=N) (cm⁻¹) | Key UV-Vis λₘₐₓ (nm) | Ref. |
|---|---|---|---|---|---|
| Ligand (L) | 84 | 230 | 1620 | 259, 318 | |
| [Cu(L)₂(OAc)₂] | 81 | >300 | 1615 | 262, 317, 433, 458 | |
| Cu₂(L1)₄ | 35 | - | 1636 | 268, 312, 422 (in DMSO) | |
| Zn(L1)₂ | 89 | - | - | - |
| [Cu(HL¹)(AcO)] | - | - | 1662 | 278, 327, 402, 540 | |
L = Schiff base from p-phenylenediamine, 2-hydroxy-1-naphthaldehyde, and benzaldehyde; L1 = Schiff base from 2-carbaldehyde-8-hydroxyquinoline and a piperidine-containing amine; HL¹ = Benzoylhydrazone from 2-carbaldehyde-8-hydroxyquinoline.
Table 2: In Vitro Anticancer Activity (IC₅₀ Values in µM)
| Compound/Complex | A375 (Melanoma) | HaCaT (Keratinocyte) | A-549 (Lung) | MCF-7 (Breast) | Ref. |
|---|---|---|---|---|---|
| Cu₂(L1)₄ | 3.1 | 10.3 | - | - | |
| Cu₂(L2)₄ | 3.5 | 11.2 | - | - | |
| Zn(L1)₂ | 9.8 | 29.5 | - | - | |
| Cisplatin | 6.4 | 15.6 | - | - |
| Cu-Complex (QS) | - | - | 37.03 | 39.43 | |
L1, L2 = Schiff bases from 2-carbaldehyde-8-hydroxyquinoline with different amines. QS = Quinoline Schiff base.
Table 3: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µM)
| Compound | S. aureus | E. coli | C. albicans | S. cerevisiae | Ref. |
|---|---|---|---|---|---|
| 8-Hydroxyquinoline (8HQ) | 27.58 | 220.61 | 27.58 | 27.58 | |
| Ampicillin | 26.93 | - | - | - |
| Metal Complex [Hg(L)(Q)₂] | 30 mm* | 12 mm* | - | - | |
Note: Data for [Hg(L)(Q)₂] is presented as zone of inhibition in mm. L=Schiff base, Q=8-Hydroxyquinoline.
Experimental Protocols & Visualizations
Protocol 1: General Synthesis of this compound Schiff Base Ligand
This protocol describes the condensation reaction to form the Schiff base ligand.
-
Dissolution: Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition of Amine: To this solution, add an equimolar amount (1 mmol) of the desired primary amine (e.g., a substituted aniline, aminophenol, or an aliphatic amine) dissolved in 10 mL of ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Heat the mixture under reflux with constant stirring for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The resulting colored precipitate is collected by filtration.
-
Purification: Wash the solid product with cold ethanol and diethyl ether to remove unreacted starting materials.
-
Drying: Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂.
-
Characterization: Characterize the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: General Synthesis of Metal(II) Complexes
This protocol details the chelation of the Schiff base ligand with a metal salt.
-
Ligand Solution: Dissolve the synthesized Schiff base ligand (2 mmol) in 25 mL of hot ethanol in a flask.
-
Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (e.g., CuCl₂, NiCl₂·6H₂O, Zn(OAc)₂) (1 mmol) in 15 mL of ethanol or a water-ethanol mixture.
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution.
-
pH Adjustment: Adjust the pH of the mixture to 7.0-8.0 by adding a few drops of 10% ethanolic NaOH or an appropriate base to facilitate deprotonation and chelation.
-
Reflux: Heat the resulting mixture under reflux for 2-4 hours, during which a colored precipitate should form.
-
Isolation: Cool the mixture to room temperature. Collect the solid metal complex by filtration.
-
Washing: Wash the precipitate thoroughly with distilled water, followed by cold ethanol, to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the final complex in a vacuum desiccator.
-
Characterization: Characterize the complex using FT-IR, UV-Vis, Elemental Analysis, Magnetic Susceptibility, and Molar Conductance measurements.
Application Notes: Fluorescence Sensing of Zinc (Zn2+) with 8-Hydroxyquinoline-5-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 8-Hydroxyquinoline-5-carbaldehyde and its derivatives, particularly Schiff bases, as fluorescent sensors for the detection of zinc (Zn²⁺). Zinc is a crucial trace element involved in numerous fundamental biological processes, and the development of sensitive and selective sensors is vital for understanding its physiological roles and for applications in environmental monitoring and drug development.[1] Derivatives of 8-hydroxyquinoline (8-HQ) are highly effective fluorescent chemosensors due to their capacity to form stable complexes with metal ions, which results in significant alterations to their fluorescence properties.[1][2]
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
The primary sensing mechanism for 8-hydroxyquinoline-based sensors targeting Zn²⁺ is Chelation-Enhanced Fluorescence (CHEF).[1] In their unbound state, many 8-hydroxyquinoline derivatives exhibit weak fluorescence. This is often due to processes like Excited-State Intramolecular Proton Transfer (ESIPT) occurring between the hydroxyl group and the quinoline nitrogen, which provides a non-radiative decay pathway for the excited state.[1][3]
Upon the addition of Zn²⁺, the ion coordinates with the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, forming a rigid and stable five-membered ring structure.[1] This chelation event inhibits the ESIPT process and restricts intramolecular rotations. By locking the molecule in a more planar conformation, non-radiative decay channels are blocked, leading to a significant enhancement in fluorescence intensity. This "turn-on" response provides a clear and measurable signal for the presence of Zn²⁺.[1]
Caption: Signaling pathway for a "turn-on" 8-hydroxyquinoline-based zinc sensor.
Data Presentation: Performance of 8-HQ-5-Carbaldehyde Derivatives
The performance of fluorescent sensors derived from 8-hydroxyquinoline can be summarized by several key parameters. The following table presents representative data for Schiff-base derivatives used in Zn²⁺ detection.
| Derivative Type | Excitation (λex) | Emission (λem) | Stoichiometry (Sensor:Zn²⁺) | Limit of Detection (LOD) | Reference |
| Schiff Base (TPE-based) | 420 nm | 596 nm | 2:1 | Not Specified | [3] |
| Schiff Base (generic) | ~360 nm | Varies | 1:1 or 2:1 | Varies | [1] |
| Schiff Base (from 2,4-dihydroxy-benzaldehyde) | 321 nm (Abs) | Not Specified | 1:1 | 3.5 x 10⁻⁷ M | [4] |
| Tripodal 8-HQ | Not Specified | Not Specified | 2:2 | 2.3 nM | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Representative Schiff Base Chemosensor
This protocol describes a general method for synthesizing a fluorescent chemosensor via the aldimine condensation of this compound with a primary amine. This method is adapted from procedures used for similar 8-hydroxyquinoline-carbaldehyde derivatives.[3][6]
Materials:
-
This compound
-
A suitable primary amine (e.g., aniline, substituted anilines)
-
Ethanol or Toluene, anhydrous
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 mmol) in 10 mL of anhydrous ethanol in a round-bottom flask.
-
In a separate vial, dissolve the primary amine (1.0 mmol) in 5 mL of anhydrous ethanol.
-
Add the amine solution dropwise to the flask containing the this compound solution while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours under an inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling the reaction mixture to room temperature, the solvent is typically removed under reduced pressure.
-
The resulting solid product (the Schiff base) can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography to yield the pure sensor.[7]
Protocol 2: General Procedure for Fluorescence Titration of Zn²⁺
This protocol provides a general framework for using an this compound derivative as a fluorescent sensor for the quantification of Zn²⁺.
Reagent Preparation:
-
Sensor Stock Solution (1 mM): Dissolve an appropriate amount of the synthesized 8-HQ-5-carbaldehyde derivative in a suitable solvent (e.g., DMSO, THF, or ethanol) to prepare the stock solution. Store this solution in the dark to prevent photodegradation.[1]
-
Zinc Stock Solution (10 mM): Prepare a stock solution of a zinc salt (e.g., ZnCl₂ or Zn(OAc)₂) in deionized water or the chosen buffer.[1]
-
Buffer Solution: Prepare a suitable buffer solution, such as HEPES (20 mM, pH 7.4), for measurements in aqueous environments to maintain a stable pH.[1]
-
Working Solutions: Prepare working solutions by diluting the stock solutions to the desired concentrations in the chosen buffer system (e.g., THF/H₂O mixture).[3]
References
- 1. benchchem.com [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3 [chemicalbook.com]
Application Notes and Protocols for Colorimetric Sensors Based on 8-Hydroxyquinoline-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, applications, and experimental procedures for colorimetric sensors derived from 8-Hydroxyquinoline-5-carbaldehyde. This class of sensors, particularly Schiff base derivatives, offers a versatile platform for the visual and spectrophotometric detection of various metal ions and other analytes.
Principle of Detection
Colorimetric sensors based on this compound operate on the principle of a visually detectable color change upon interaction with a specific analyte. The core mechanism involves the formation of a coordination complex between the sensor molecule and the target analyte, typically a metal ion. This interaction alters the electronic properties of the sensor molecule, leading to a shift in its maximum absorption wavelength (λmax) in the visible spectrum.
The 8-hydroxyquinoline moiety serves as an excellent chelating agent, with the hydroxyl group and the quinoline nitrogen atom participating in binding with the analyte. The aldehyde group at the 5-position is a reactive site for the synthesis of various derivatives, most commonly Schiff bases, by condensation with primary amines. This derivatization allows for the fine-tuning of the sensor's selectivity and sensitivity towards different analytes. The imine nitrogen of the Schiff base often participates in the chelation, enhancing the stability of the resulting complex.
The signaling pathway typically involves a change in the intramolecular charge transfer (ICT) characteristics of the molecule upon analyte binding. In the unbound state, the sensor has a specific absorption profile. Upon complexation, the electron distribution is perturbed, causing a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum, resulting in a distinct color change.
Applications
Colorimetric sensors derived from this compound have been developed for the detection of a range of metal ions. The ease of synthesis and the visible response make them attractive for applications in environmental monitoring, industrial process control, and preliminary screening in drug development.
Quantitative Data Presentation
The following table summarizes the performance of various colorimetric sensors based on 8-hydroxyquinoline derivatives for the detection of different metal ions.
| Sensor Derivative | Analyte | Detection Method | Limit of Detection (LOD) | Solvent System |
| This compound Schiff-base | Al³⁺ | Colorimetric | < 1 x 10⁻⁷ M | Weak acid aqueous |
| Novel 8-Hydroxyquinoline Derivative | Fe²⁺ | Colorimetric | 4.24 x 10⁻⁷ M | EtOH/THF (99:1, v/v) |
| Novel 8-Hydroxyquinoline Derivative | Fe³⁺ | Colorimetric | 5.60 x 10⁻⁷ M | EtOH/THF (99:1, v/v) |
| 5-Chloromethyl-8-hydroxyquinoline | Fe²⁺ | Colorimetric | 0.04 ± 0.10 ppm | Aqueous solution |
| 8-Hydroxyquinoline-based azo dyes | Ni²⁺ | Colorimetric | 0.012–0.038 µM | Ethanol/water (4:1) |
Experimental Protocols
Protocol 1: Synthesis of an this compound Schiff Base Sensor
This protocol describes a general method for the synthesis of a Schiff base sensor from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine of choice (e.g., aniline, ethylenediamine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolution: In a round-bottom flask, dissolve equimolar amounts of this compound and the selected primary amine in absolute ethanol.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent volume can be reduced under reduced pressure to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent.
-
Characterization: Dry the purified product under vacuum and characterize its structure using techniques such as NMR, FT-IR, and Mass Spectrometry.
Protocol 2: General Procedure for Colorimetric Analyte Detection
This protocol outlines a general method for using a synthesized this compound-based sensor for the colorimetric detection of a target analyte.
Materials:
-
Synthesized Schiff base sensor
-
Suitable solvent (e.g., Ethanol, DMSO, water, or a mixture)
-
Stock solution of the target analyte (e.g., metal salt)
-
UV-Vis Spectrophotometer
-
Cuvettes or 96-well plate
Procedure:
-
Sensor Solution Preparation: Prepare a stock solution of the synthesized sensor in a suitable solvent. The concentration will depend on the specific sensor and its molar absorptivity.
-
Analyte Solutions: Prepare a series of standard solutions of the target analyte with varying concentrations by diluting a stock solution.
-
Measurement:
-
To a cuvette or well of a microplate, add a fixed volume of the sensor solution.
-
Add a specific volume of the analyte solution and mix well.
-
Observe any immediate color change.
-
Record the UV-Vis absorption spectrum of the solution over a relevant wavelength range (e.g., 300-800 nm).
-
-
Blank Measurement: Prepare a blank solution containing only the sensor solution in the solvent and record its absorption spectrum.
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectra.
-
Plot the absorbance at the new maximum wavelength (λmax) against the analyte concentration to generate a calibration curve.
-
Determine the linear range and calculate the limit of detection (LOD).
-
Protocol 3: Determination of the Limit of Detection (LOD)
The LOD can be determined from the calibration curve using the following formula:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurements (absorbance of the sensor solution without the analyte, measured multiple times).
-
k is the slope of the linear portion of the calibration curve.
Selectivity Studies
To assess the selectivity of the sensor, the colorimetric response to the target analyte should be compared with the response to other potentially interfering ions. This is typically done by adding a solution of each interfering ion at the same or higher concentration as the target analyte to the sensor solution and observing any color change or change in the absorption spectrum. An ideal sensor will show a significant response only to the target analyte.
These application notes and protocols provide a foundation for researchers to explore the potential of this compound-based colorimetric sensors in their respective fields of study. The versatility of this chemical scaffold allows for the development of tailored sensors for a wide array of applications.
Application Notes and Protocols: 8-Hydroxyquinoline-5-carbaldehyde in Polymer Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyquinoline and its derivatives are a versatile class of heterocyclic compounds renowned for their potent metal-chelating properties and diverse biological activities.[1][2] The introduction of a carbaldehyde group at the 5-position of the 8-hydroxyquinoline scaffold provides a reactive handle for further chemical modifications, making 8-hydroxyquinoline-5-carbaldehyde a valuable monomer in the synthesis of advanced polymeric materials.[1] The aldehyde functionality readily undergoes condensation reactions, particularly with primary amines to form Schiff bases, which can then act as ligands for the preparation of coordination polymers.[3][4] These polymers are of significant interest in materials science and drug development due to their potential applications as fluorescent sensors, antimicrobial and anticancer agents, and in drug delivery systems.[1][2][5] This document provides detailed protocols for the preparation of polymers from this compound and summarizes key quantitative data.
Data Presentation
The following table summarizes key quantitative data for this compound and a representative polymer derived from a related sulfonated derivative, illustrating the thermal stability that can be achieved.
| Compound/Polymer | Property | Value | Reference |
| This compound | Melting Point | 171.3–171.8 °C | [6] |
| 8-HQ-5-SACF Polymer | Melting Point | 391 to 394 K (118 to 121 °C) | |
| 8-HQ-5-SACF Polymer | Yield | 84% | |
| 8-HQ-5-SACF Polymer* | Thermal Decomposition | Begins at elevated temperatures, indicating good thermal stability |
*Note: 8-HQ-5-SACF is a polymer synthesized from 8-hydroxyquinoline-5-sulphonic acid and catechol with formaldehyde.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Ligand from this compound and a Diamine
This protocol details the synthesis of a bis-bifunctional Schiff base ligand through the condensation of this compound with a diamine, exemplified by 4,4'-methylenedianiline.[3][4]
Materials:
-
This compound
-
4,4'-Methylenedianiline
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven or vacuum desiccator
Procedure:
-
In a round-bottom flask, dissolve this compound (2 molar equivalents) in methanol.
-
Add a solution of 4,4'-methylenedianiline (1 molar equivalent) in methanol to the flask with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The formation of a solid precipitate indicates the progress of the reaction.[3]
-
After the reflux period, allow the mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration and wash with cold methanol to remove unreacted starting materials.
-
Dry the purified Schiff base ligand in a vacuum desiccator over P₂O₅ at an elevated temperature (e.g., 140 °C) for 24 hours.[3]
-
Characterize the final product using appropriate analytical techniques such as FT-IR, NMR, and mass spectrometry.
Protocol 2: Preparation of a Coordination Polymer
This protocol describes the synthesis of a coordination polymer by reacting the Schiff base ligand (prepared in Protocol 1) with a divalent metal salt.[3]
Materials:
-
Schiff base ligand from Protocol 1
-
Divalent metal acetate salt (e.g., manganese(II) acetate, cobalt(II) acetate, nickel(II) acetate, copper(II) acetate, or zinc(II) acetate)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Drying oven or vacuum desiccator
Procedure:
-
Suspend the Schiff base ligand in DMF in a round-bottom flask.
-
Add a solution of the divalent metal acetate salt in DMF to the suspension with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-3 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the resulting coordination polymer by vacuum filtration.
-
Wash the polymer with hot DMF and then with a suitable solvent like alcohol to remove any unreacted starting materials and impurities.[3]
-
Dry the final polymer product under vacuum at an elevated temperature.
-
Characterize the polymer using techniques such as FT-IR, elemental analysis, and thermogravimetric analysis (TGA) to determine its structure and thermal stability.
Visualizations
Caption: Experimental workflow for the synthesis of coordination polymers.
Caption: Logical relationships of this compound polymers.
References
- 1. This compound | 2598-30-3 | Benchchem [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. File:Synthesis and thermal stability of bis(8-hydroxy-quinoline)-Schiff base coordination polymers (IA jresv69An1p53).pdf - Wikimedia Commons [commons.wikimedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives | MDPI [mdpi.com]
Application Notes and Protocols: 8-Hydroxyquinoline-5-carbaldehyde in Materials Science
Introduction
8-Hydroxyquinoline-5-carbaldehyde (8-HQC) is a versatile organic compound derived from 8-hydroxyquinoline (8-HQ), a bicyclic structure composed of a phenol ring fused to a pyridine ring.[1][2] The presence of the hydroxyl (-OH) group at the 8-position and the aldehyde (-CHO) group at the 5-position makes 8-HQC an exceptionally valuable precursor in materials science. The nitrogen atom of the pyridine ring and the oxygen of the deprotonated hydroxyl group act as a strong bidentate chelating site for a wide array of metal ions.[3][4] This chelating ability, combined with the reactive aldehyde group, allows for the straightforward synthesis of Schiff bases, polymers, and other functionalized molecules.[5][6] These derived materials exhibit promising properties for applications as fluorescent chemosensors, components in organic light-emitting diodes (OLEDs), corrosion inhibitors, and nodes in metal-organic frameworks (MOFs).[3][7][8] This document provides detailed application notes and experimental protocols for the use of 8-HQC in the development of advanced materials.
Application I: Fluorescent Chemosensors for Metal Ion Detection
Derivatives of 8-HQC, particularly Schiff bases, are widely employed as fluorescent chemosensors for the detection of various metal ions, such as Al³⁺ and Zn²⁺.[1] The underlying principle often involves a change in the photophysical properties of the molecule upon metal chelation. Many 8-HQ derivatives are weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridine nitrogen.[2][9] Upon coordination with a metal ion, this ESIPT process is inhibited, leading to a significant enhancement in fluorescence intensity, often referred to as a "turn-on" response.[10]
Quantitative Data: Performance of 8-HQC Based Sensors
The performance of chemosensors derived from 8-hydroxyquinoline and its carbaldehyde derivatives is summarized below. These sensors leverage fluorescence or colorimetric changes for analyte detection.
| Sensor Description | Analyte | Detection Method | Limit of Detection (LoD) | Solvent/Medium | Reference |
| Schiff base of 8-hydroxyquinoline and isatin derivative | Al³⁺ | Fluorescence | 7.38 x 10⁻⁶ M | EtOH/H₂O (1:99, v/v) | [10] |
| Schiff base of 8-hydroxyquinoline and isatin derivative | Fe²⁺ | Colorimetric | 4.24 x 10⁻⁷ M | EtOH/THF (99:1, v/v) | [10] |
| Schiff base of 8-hydroxyquinoline and isatin derivative | Fe³⁺ | Colorimetric | 5.60 x 10⁻⁷ M | EtOH/THF (99:1, v/v) | [10] |
| 8-hydroxyquinoline-carbaldehyde Schiff-base | Al³⁺ | Fluorescence | <10⁻⁷ M | Weak acidic conditions | [1][2] |
Photophysical Properties
The chelation of metal ions by 8-HQC derivatives leads to distinct changes in their absorption and emission spectra.
| Compound / Complex | Absorption λmax (nm) | Emission λmax (nm) | Solvent | Reference |
| (8-hydroxyquinolin-5-yl)methyl benzoate (Free) | 317 | - | CH₂Cl₂ | [11] |
| (8-hydroxyquinolin-5-yl)methyl benzoate + Zn²⁺ | 400 | - | CH₂Cl₂ | [11] |
| (8-hydroxyquinolin-5-yl)methyl 4-methoxybenzoate (Free) | 316 | - | CH₂Cl₂ | [11] |
| (8-hydroxyquinolin-5-yl)methyl 4-methoxybenzoate + Zn²⁺ | 393 | - | CH₂Cl₂ | [11] |
| 8-Hydroxyquinoline in Ethylene Glycol / DMSO | - | 365, 410 | Ethylene Glycol / DMSO |
Logical Diagram: "Turn-On" Fluorescence Sensing Mechanism
The diagram below illustrates the principle of ESIPT inhibition, which is a common mechanism for "turn-on" fluorescence in 8-HQC-based sensors.
Caption: Logical flow of the ESIPT-based "turn-on" fluorescence mechanism.
Application II: Precursor for Coordination Polymers and MOFs
The bifunctional nature of 8-HQC allows it to be used in polymerization reactions. The aldehyde group can be reacted to form larger ligands (e.g., bis-Schiff bases), which then coordinate with metal ions to create coordination polymers.[5] These materials are investigated for their thermal stability and potential applications in catalysis and electronics.[5][12] Furthermore, derivatives of 8-hydroxyquinoline can be used as ligands to assemble Metal-Organic Frameworks (MOFs), which are porous crystalline materials with applications in gas storage, separation, and chemical sensing.[7] MOFs based on 8-HQC derivatives have shown high sensitivity in detecting nitroaromatic molecules and Fe³⁺ ions.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the Reimer-Tiemann reaction, a common method for ortho-formylation of phenols.[5]
Materials:
-
8-Hydroxyquinoline
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Dilute hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard reflux and extraction glassware
Procedure:
-
Dissolve 8-hydroxyquinoline (5 g, 0.034 mol) in 50 mL of ethanol in a round-bottom flask.[13]
-
In a separate beaker, prepare a solution of sodium hydroxide (10 g, 0.25 mol) in 15 mL of water and add it to the flask.[13]
-
Heat the mixture to reflux with stirring.[13]
-
Slowly add chloroform dropwise over a period of 30 minutes. Caution: Chloroform is toxic and should be handled in a fume hood. [13]
-
After cooling, remove ethanol and unreacted chloroform by distillation under reduced pressure.[13]
-
Dissolve the residue in 150 mL of water and acidify to a slightly acidic pH using dilute HCl. A yellow solid should precipitate.[13]
-
Extract the product from the aqueous solution using dichloromethane.[13]
-
Purify the crude product by column chromatography on silica gel, using a dichloromethane/methanol mixture as the eluent.[13][14]
-
The final product is typically a beige or white solid.[13][14] Characterize by NMR and melting point analysis. (m.p. = 171.3–171.8 °C).[14]
Diagram: General Synthesis Workflow
Caption: Synthetic pathway from 8-hydroxyquinoline to functional materials.
Protocol 2: Synthesis of a Schiff Base Derivative
This protocol describes a general condensation reaction to form a Schiff base, a common step in creating chemosensors.[6][10]
Materials:
-
This compound (or 8-Hydroxyquinoline-2-carbaldehyde)
-
An appropriate primary amine (e.g., 2-aminophenol, ethylenediamine)
-
Ethanol or Methanol
-
Magnetic stirrer and hotplate
-
Reflux condenser
Procedure:
-
Dissolve equimolar amounts of this compound and the selected primary amine in a suitable solvent like ethanol in a round-bottom flask.[10]
-
Add a magnetic stir bar and attach a reflux condenser.
-
Heat the mixture to reflux and maintain for 2-4 hours.[10] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
After the reaction is complete, allow the solution to cool to room temperature.[6]
-
Cool the flask in an ice bath to facilitate the precipitation of the Schiff base product.[6]
-
Collect the solid product by vacuum filtration.[6]
-
Wash the crystals with a small amount of cold ethanol or water to remove impurities.[6]
-
Purify the product further by recrystallization from a suitable solvent.
-
Dry the final product and characterize it using FTIR, NMR, and mass spectrometry.
Protocol 3: General Procedure for Metal Complexation
This protocol outlines the formation of a metal complex with a Schiff base ligand for sensor development.[15]
Materials:
-
Synthesized Schiff base ligand (from Protocol 2)
-
A metal(II) or metal(III) salt (e.g., ZnCl₂, Al(NO₃)₃·9H₂O)
-
Ethanol or Methanol
-
Dilute base (e.g., 0.1 M NaOH or triethylamine) for pH adjustment
Procedure:
-
Prepare a solution of the Schiff base ligand (e.g., 2 mmol) in ethanol (approx. 20-30 mL). Gentle heating may be necessary for complete dissolution.[15]
-
In a separate flask, dissolve the metal salt (e.g., 1 mmol for a 2:1 ligand-to-metal ratio) in a minimal amount of the same solvent or deionized water.[15]
-
With continuous stirring, slowly add the metal salt solution to the ligand solution at room temperature.[15]
-
Adjust the pH of the reaction mixture by adding a dilute base dropwise. This facilitates the deprotonation of the phenolic hydroxyl group, promoting complexation. A color change or the formation of a precipitate often indicates complex formation.[15]
-
Stir the reaction mixture for several hours at room temperature or heat under reflux for 1-3 hours to ensure the reaction goes to completion.[15]
-
After cooling, collect the precipitated metal complex by filtration.
-
Wash the solid with the reaction solvent and then with a non-polar solvent like diethyl ether to remove unreacted starting materials.[15]
-
Dry the purified complex and characterize it using techniques such as FTIR, UV-Vis spectroscopy, and elemental analysis.
Diagram: Experimental Workflow for Sensor Validation
Caption: Workflow for the validation of a newly synthesized chemosensor.
References
- 1. rroij.com [rroij.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. ionicviper.org [ionicviper.org]
- 7. 8-Hydroxyquinolinate-Based Metal-Organic Frameworks: Synthesis, Tunable Luminescent Properties, and Highly Sensitive Detection of Small Molecules and Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Is 8-Hydroxyquinoline a corrosion inhibitor?_Chemicalbook [chemicalbook.com]
- 9. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3 [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Hydroxyquinoline-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8-Hydroxyquinoline-5-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most frequently employed methods for the formylation of 8-hydroxyquinoline are the Reimer-Tiemann reaction, the Duff reaction, and the Vilsmeier-Haack reaction.[1][2] These methods are well-established for introducing an aldehyde group onto electron-rich aromatic rings.
Q2: Why am I getting a low yield of the desired this compound?
A2: Low yields are a common challenge in these syntheses. Several factors can contribute to this, including:
-
Side Reactions: Formation of isomeric byproducts, such as 8-hydroxyquinoline-7-carbaldehyde, is a significant issue, particularly in the Reimer-Tiemann reaction.[1]
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Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical parameters that need to be carefully optimized for each method.
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Product Degradation: The product can be sensitive to the reaction conditions, especially in the presence of strong acids or bases at elevated temperatures.
-
Purification Losses: The separation of the desired product from starting materials, isomers, and other byproducts can be challenging and lead to significant losses.
Q3: How can I minimize the formation of the 7-carbaldehyde isomer?
A3: The formation of the C7-formylated isomer is a known issue, especially with the Reimer-Tiemann reaction.[1] While complete elimination may be difficult, you can influence the regioselectivity by:
-
Careful control of reaction temperature: Lower temperatures may favor the formation of the thermodynamically more stable C5 isomer.
-
Choice of solvent: The solvent system can influence the accessibility of the different positions on the quinoline ring to the formylating agent.
-
Alternative formylation methods: The Duff and Vilsmeier-Haack reactions may offer different regioselectivity compared to the Reimer-Tiemann reaction.
Q4: What are the typical purification methods for this compound?
A4: Purification typically involves a combination of techniques. After the reaction, the mixture is usually neutralized and extracted with an organic solvent.[3] Common purification methods include:
-
Column chromatography: Silica gel chromatography is frequently used to separate the desired product from isomers and other impurities.[1][3]
-
Recrystallization: This technique can be used to obtain a highly pure product. Suitable solvent systems need to be determined empirically.
-
Steam distillation: In some cases, steam distillation can be employed to purify the product, especially to remove non-volatile tars.[4]
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield with significant recovery of starting material | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature cautiously, monitoring for byproduct formation. - Ensure proper stoichiometry of reagents. |
| Low yield with the presence of multiple spots on TLC, including a major byproduct | Formation of isomers (e.g., 8-hydroxyquinoline-7-carbaldehyde) or other side products. | - Optimize reaction conditions (temperature, solvent) to favor the desired isomer. - Consider a different formylation method (e.g., switch from Reimer-Tiemann to Duff). - Improve the purification strategy to effectively separate the isomers. |
| Low yield with evidence of product degradation (dark, tarry reaction mixture) | Harsh reaction conditions leading to decomposition. | - Lower the reaction temperature. - Reduce the reaction time. - For acid-catalyzed reactions (Duff, Vilsmeier-Haack), ensure the acid concentration is not excessively high. - For base-catalyzed reactions (Reimer-Tiemann), use the minimum effective concentration of the base. |
| Significant loss of product during workup and purification | Inefficient extraction or purification protocol. | - Ensure the pH is adjusted correctly during extraction to maximize the partitioning of the product into the organic layer. - Optimize the solvent system for column chromatography to achieve better separation. - For recrystallization, perform small-scale trials to find the ideal solvent. |
Impure Product
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material (8-hydroxyquinoline) in the final product | Incomplete reaction or co-elution during chromatography. | - Extend the reaction time or increase the temperature slightly. - Optimize the eluent system for column chromatography to improve separation. |
| Contamination with the 7-carbaldehyde isomer | Lack of regioselectivity in the formylation reaction. | - Adjust reaction conditions (temperature, solvent) to enhance selectivity. - Employ a more regioselective formylation method. - Utilize high-performance liquid chromatography (HPLC) for more efficient separation if feasible. |
| Discolored (dark) final product | Presence of polymeric or degradation byproducts. | - Refine the purification process, potentially including a charcoal treatment step to remove colored impurities. - Ensure all reagents and solvents are of high purity. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Typical Yield (%) | Key Reagents | Reaction Temperature (°C) | Reaction Time (h) | Advantages | Disadvantages |
| Reimer-Tiemann | 10 - 38[1] | Chloroform, NaOH/KOH | 60 - 70 | 3 - 20[3] | Readily available reagents, one-pot reaction. | Low yields, formation of C7 isomer, use of toxic chloroform.[1] |
| Duff | Generally low[5] | Hexamethylenetetramine, acid (e.g., acetic acid, boric acid/glycerol) | 150 - 160 | 2 - 3 | Avoids chlorinated solvents. | Often results in low yields and impure products.[5] |
| Vilsmeier-Haack | Moderate to good (method dependent) | POCl₃, DMF | 0 - Room Temp | 6.5 | Generally good yields and regioselectivity.[6] | The Vilsmeier reagent can be moisture-sensitive, and the reaction can be hazardous on a large scale.[2] |
Experimental Protocols
Reimer-Tiemann Reaction Protocol
-
Dissolution: Dissolve 8-hydroxyquinoline (1 equivalent) in ethanol.
-
Base Addition: Add a solution of sodium hydroxide (excess) in water to the ethanolic solution.
-
Heating: Heat the mixture to reflux (approximately 60-70 °C).
-
Chloroform Addition: Add chloroform (excess) dropwise to the refluxing solution over a period of 30 minutes.
-
Reaction: Continue to reflux the mixture for 20 hours.
-
Solvent Removal: After the reaction is complete, remove the ethanol and unreacted chloroform by distillation under reduced pressure.
-
Acidification: Dissolve the residue in water and acidify to a slightly acidic pH with dilute hydrochloric acid.
-
Extraction: Extract the resulting yellow solid with dichloromethane.
-
Purification: Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol eluent system.[3]
Duff Reaction Protocol (General)
-
Reagent Mixture: Prepare a mixture of 8-hydroxyquinoline, hexamethylenetetramine, and an acidic medium (e.g., glycerol and boric acid, or acetic acid).
-
Heating: Heat the mixture to 150-160 °C for 2-3 hours.
-
Hydrolysis: Cool the reaction mixture and then hydrolyze by adding a dilute acid (e.g., sulfuric acid).
-
Purification: The product is often purified by steam distillation of the acidified reaction mixture.[7]
Vilsmeier-Haack Reaction Protocol (General)
-
Vilsmeier Reagent Formation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.
-
Substrate Addition: Add a solution of 8-hydroxyquinoline in DMF to the Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature for several hours.
-
Workup: Quench the reaction by pouring it into a cold solution of sodium acetate in water.
-
Extraction: Extract the product with an organic solvent such as diethyl ether.
-
Purification: Wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.[6]
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3 [chemicalbook.com]
- 4. US4044011A - Process for the preparation of 8-hydroxyquinoline - Google Patents [patents.google.com]
- 5. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
Technical Support Center: Purification of 8-Hydroxyquinoline-5-carbaldehyde by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 8-Hydroxyquinoline-5-carbaldehyde via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of this compound?
A1: this compound is typically a yellow to brown solid.[1] The color can vary depending on the purity.
Q2: What are some suitable starting solvents for the recrystallization of this compound?
A2: Based on its chemical structure, polar solvents are generally recommended.[1] Methanol and chloroform have been noted as solvents in which the compound is slightly soluble.[2] A solvent screening is advisable to find the optimal solvent or solvent mixture for your specific sample.
Q3: What are common impurities in crude this compound?
A3: Impurities can arise from the synthetic route used. For instance, if a Skraup synthesis is employed to produce the 8-hydroxyquinoline precursor, polymeric byproducts may be present.[3] If the aldehyde is introduced via formylation reactions like the Reimer-Tiemann, regioisomers (e.g., 8-hydroxyquinoline-7-carbaldehyde) can be a potential impurity.[4]
Q4: My compound "oils out" during cooling instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of impurities is high. To resolve this, you can try reheating the solution and adding more solvent to decrease the saturation. Subsequently, allow the solution to cool more slowly. Seeding the solution with a pure crystal can also promote crystallization over oiling.
Q5: Very few or no crystals are forming upon cooling. What is the likely cause and solution?
A5: The most common reason for poor or no crystal formation is using too much solvent. To address this, you can heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. After reducing the volume, allow the solution to cool again. Another possibility is the formation of a supersaturated solution. This can often be resolved by scratching the inner surface of the flask with a glass rod at the meniscus or by adding a seed crystal.
Q6: The yield of my recrystallized product is very low. How can I improve it?
A6: A low yield can result from several factors. Using an excessive amount of solvent is a primary cause, as a significant portion of your compound will remain in the mother liquor. Ensure you are using the minimum amount of hot solvent required to dissolve the crude product. Additionally, premature crystallization during hot filtration can lead to product loss. To prevent this, use a pre-heated funnel and flask. Finally, ensure the solution is sufficiently cooled to maximize crystal formation before filtration.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Crude material does not fully dissolve in hot solvent. | - Inappropriate solvent choice.- Insufficient solvent volume.- Presence of insoluble impurities. | - Perform a solvent screening to identify a more suitable solvent.- Gradually add more hot solvent until the compound dissolves.- If a small amount of material remains undissolved, it may be an insoluble impurity. Proceed with hot filtration to remove it. |
| Colored impurities remain in the crystals. | - The chosen solvent does not effectively leave colored impurities in the mother liquor.- The colored impurity co-crystallizes with the product. | - Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by hot filtration. Be aware that charcoal can also adsorb some of the desired product. |
| Crystals crash out of solution too quickly. | - The solution is supersaturated.- The solution is cooled too rapidly. | - Reheat the solution to redissolve the crystals and allow it to cool more slowly at room temperature, followed by cooling in an ice bath.- Add a small amount of additional hot solvent before cooling. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology. The choice of solvent and specific volumes will need to be optimized based on the purity of the crude material.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a few drops of different trial solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, chloroform) to each test tube at room temperature. Observe the solubility.
-
A suitable solvent will dissolve the compound poorly at room temperature but well upon heating.
-
If a single solvent is not ideal, consider a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed. Then, heat to redissolve.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.
4. Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
5. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.
6. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point (Melting point of this compound is approximately 178 °C).[5]
Visualizations
References
- 1. CAS 2598-30-3: this compound [cymitquimica.com]
- 2. 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3 [chemicalbook.com]
- 3. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. 2598-30-3 CAS MSDS (8-HYDROXY-QUINOLINE-5-CARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Synthesis of 8-Hydroxyquinoline-5-carbaldehyde
Welcome to the technical support center for the synthesis of 8-Hydroxyquinoline-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most frequently employed methods for the formylation of 8-hydroxyquinoline to produce this compound are the Reimer-Tiemann reaction, the Duff reaction, and the Vilsmeier-Haack reaction. Each method has its own set of advantages and challenges regarding yield, selectivity, and reaction conditions.
Q2: I am getting a mixture of isomers in my Reimer-Tiemann reaction. How can I improve the selectivity for the 5-carbaldehyde product?
A2: The formation of the 8-hydroxyquinoline-7-carbaldehyde isomer is a common issue in the Reimer-Tiemann reaction.[1] The ratio of the 5- and 7-isomers is influenced by reaction conditions. To favor the formation of the desired 5-isomer, consider the following adjustments:
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.
-
Choice of Base: The counter-ion of the base can influence the ortho- to para-directing effect. Experimenting with different alkali metal hydroxides (e.g., KOH vs. NaOH) may alter the isomer ratio.
-
Solvent System: The choice of solvent can impact the solubility of the phenoxide intermediate and influence the approach of the electrophile.
Q3: My Duff reaction has a very low yield and the product is impure. What can I do to improve it?
A3: The Duff reaction is known for its often low yields.[2] Impurities can include unreacted starting material and other unidentified byproducts.[2] To enhance the yield and purity:
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as the presence of water can be detrimental to the reaction.
-
Reaction Time and Temperature: Optimize the reaction time and temperature. Prolonged reaction times or excessively high temperatures can lead to decomposition and the formation of tars.
-
Purification: The crude product from a Duff reaction often requires thorough purification. Column chromatography is typically necessary to isolate the desired product from the complex reaction mixture.
Q4: What are the potential side products in the Vilsmeier-Haack formylation of 8-hydroxyquinoline?
A4: In the Vilsmeier-Haack reaction, a potential side product is the formation of an aryl formate. This occurs when the hydroxyl group of 8-hydroxyquinoline reacts with the Vilsmeier reagent. Careful control of the reaction conditions, such as temperature and the stoichiometry of the reagents, can help minimize this side reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired 5-carbaldehyde product | - Non-optimal reaction conditions (temperature, time, stoichiometry)- Formation of isomeric byproducts (e.g., 7-carbaldehyde)- Product degradation during workup or purification- Inefficient purification method | - Systematically vary the reaction temperature, time, and reactant ratios to find the optimal conditions.- Analyze the crude product to quantify the amount of isomeric byproducts and adjust reaction conditions to favor the 5-isomer.- Ensure the workup procedure is not too harsh (e.g., avoid excessively high temperatures or extreme pH).- Optimize the purification method (see purification protocols below). |
| Presence of 8-hydroxyquinoline-7-carbaldehyde isomer | - Lack of regioselectivity in the formylation reaction, particularly in the Reimer-Tiemann reaction. | - Modify the reaction conditions as described in the FAQs to improve selectivity.- Employ a purification method capable of separating the isomers, such as column chromatography with an optimized eluent system or preparative HPLC. |
| Formation of a dark, tarry crude product | - Polymerization of starting materials or products under harsh reaction conditions (e.g., high temperature, strong acid/base). | - Lower the reaction temperature.- Reduce the reaction time.- Ensure efficient stirring to prevent localized overheating.- Consider a milder formylation method if possible. |
| Unreacted 8-hydroxyquinoline in the final product | - Incomplete reaction.- Inefficient purification. | - Increase the reaction time or temperature (while monitoring for byproduct formation).- Increase the stoichiometry of the formylating agent.- Improve the purification method to effectively separate the product from the starting material. |
| Presence of diformylated products | - High reactivity of the substrate and formylating agent. | - Reduce the stoichiometry of the formylating agent.- Lower the reaction temperature to decrease the reaction rate. |
Data Presentation
Table 1: Comparison of Common Synthesis Methods for this compound
| Synthesis Method | Typical Yield of 5-Carbaldehyde | Common Impurities | Advantages | Disadvantages |
| Reimer-Tiemann Reaction | 10-40%[1] | 8-hydroxyquinoline-7-carbaldehyde, diformylated products, polymeric tars | Readily available reagents | Low to moderate yields, poor regioselectivity, formation of tars |
| Duff Reaction | Generally low | Unreacted 8-hydroxyquinoline, polymeric tars, other unidentified byproducts | Simple procedure | Often very low yields, impure products[2] |
| Vilsmeier-Haack Reaction | Moderate to good | Aryl formates, unreacted starting material | Generally good yields and cleaner reactions | Reagents can be moisture-sensitive |
Experimental Protocols
Protocol 1: Synthesis via Reimer-Tiemann Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-hydroxyquinoline in ethanol.
-
Addition of Base: Add a concentrated aqueous solution of sodium hydroxide to the flask.
-
Addition of Chloroform: Heat the mixture to reflux and add chloroform dropwise over a period of 1-2 hours.
-
Reaction: Continue to reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the 5- and 7-isomers.
Protocol 2: Purification by Column Chromatography to Separate 5- and 7-Isomers
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate). The less polar 7-isomer will typically elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the more polar 5-isomer.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the pure product fractions.
-
Isolation: Combine the pure fractions containing the 5-carbaldehyde and evaporate the solvent to obtain the purified product.
Mandatory Visualization
Caption: Troubleshooting workflow for common impurities in the synthesis.
References
Technical Support Center: Formylation of 8-Hydroxyquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the formylation of 8-hydroxyquinoline. The information is tailored for researchers, scientists, and professionals in drug development.
I. Frequently Asked Questions (FAQs)
Q1: Which formylation methods are commonly used for 8-hydroxyquinoline?
A1: The most frequently employed methods for the formylation of 8-hydroxyquinoline are the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions. Each method has its own advantages and disadvantages concerning reaction conditions, regioselectivity, and yield.
Q2: What are the expected major products of the formylation of 8-hydroxyquinoline?
A2: The formylation of 8-hydroxyquinoline typically yields a mixture of 8-hydroxyquinoline-5-carbaldehyde and 8-hydroxyquinoline-7-carbaldehyde. The ratio of these isomers is highly dependent on the chosen formylation method and the reaction conditions.
Q3: Are there any known side reactions that I should be aware of?
A3: Yes, several side reactions can occur, depending on the formylation method. These include the formation of di-formylated products, polymerization or resin formation, and reactions involving the hydroxyl group. Specific side reactions for each method are detailed in the troubleshooting guides below.
II. Troubleshooting Guides
A. Reimer-Tiemann Reaction
The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution.
Common Issues and Solutions
-
Low Yield and Mixture of Isomers:
-
Problem: The reaction often results in low yields and a mixture of this compound and 8-hydroxyquinoline-7-carbaldehyde. Under certain conditions, formylation of 8-hydroxyquinoline can yield the 5-formyl product in 38% and the 7-formyl product in 10% yield.[1]
-
Solution: Optimization of the base, solvent, and temperature can influence the isomer ratio. The use of a milder base or a two-phase system with a phase-transfer catalyst can sometimes improve selectivity. Reducing the reaction time might also prevent the formation of unwanted byproducts.[1]
-
-
Formation of Abnormal Products:
-
Problem: While not extensively documented for 8-hydroxyquinoline itself, the Reimer-Tiemann reaction with other heterocyclic compounds like pyrroles can lead to ring-expansion byproducts, such as 3-chloropyridines.[2]
-
Solution: Careful control of reaction temperature and the concentration of reactants is crucial. If ring expansion is suspected, alternative formylation methods with milder conditions should be considered.
-
B. Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent (commonly formed from a substituted amide like DMF and phosphorus oxychloride) to formylate electron-rich aromatic rings.
Common Issues and Solutions
-
Formation of Aryl Formates:
-
Problem: The hydroxyl group of 8-hydroxyquinoline can react with the Vilsmeier reagent or phosphorus oxychloride, leading to the formation of an inactive aryl formate ester as a significant byproduct.[1]
-
Solution: Protecting the hydroxyl group prior to the Vilsmeier-Haack reaction can prevent this side reaction. Alternatively, using a milder formylating agent or carefully controlling the stoichiometry and reaction temperature may minimize the formation of the formate ester.
-
-
Reaction at Other Positions:
-
Problem: If the 8-hydroxyquinoline substrate contains other reactive sites, such as an activated methyl group, the Vilsmeier reagent can react at those positions. For instance, 2-methylquinolin-8-ol can undergo formylation on the methyl group to yield (Z)-8-hydroxy-2-(2-hydroxyvinyl)quinoline-5-carbaldehyde.[1]
-
Solution: The reaction conditions should be optimized to favor aromatic formylation. Lowering the reaction temperature might increase the selectivity for the desired formylation on the aromatic ring.
-
C. Duff Reaction
The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically targeting the ortho-position of phenols.
Common Issues and Solutions
-
Low Yields and Impure Products:
-
Problem: The Duff reaction is often associated with low yields and the formation of complex mixtures that are difficult to purify.[3] One study reported that the formylation of 8-hydroxyquinoline via the Duff reaction resulted in products that were too impure for proper characterization.[3]
-
Solution: Modification of the reaction conditions, such as using a different acidic medium or adding co-solvents, may improve the yield and purity. However, for 8-hydroxyquinoline, other formylation methods might be more reliable.
-
-
Di-formylation:
-
Problem: If both positions ortho to the hydroxyl group are available and activated, di-formylation can occur, leading to the formation of 8-hydroxyquinoline-5,7-dicarbaldehyde.
-
Solution: To favor mono-formylation, the stoichiometry of the reagents should be carefully controlled. Using a molar ratio of HMTA to 8-hydroxyquinoline of 1:1 or less can help to minimize the formation of the di-formylated product.
-
-
Polymer/Resin Formation:
-
Problem: The acidic conditions and the presence of formaldehyde equivalents in the Duff reaction can promote the formation of phenolic resins, which complicates product isolation and reduces the yield.
-
Solution: Maintaining a lower reaction temperature and minimizing the reaction time can help to reduce the extent of polymerization.
-
III. Quantitative Data Summary
| Reaction Method | Product(s) | Typical Yield(s) | Key Side Products | Reference(s) |
| Reimer-Tiemann | This compound | 19.3% - 38% | 8-Hydroxyquinoline-7-carbaldehyde | [1] |
| 8-Hydroxyquinoline-7-carbaldehyde | 10% | - | [1] | |
| Vilsmeier-Haack | This compound | 64% (for 2-methyl derivative) | Aryl formates, vinylaldehydes (from methyl-substituted precursors) | [1] |
| Duff | 8-Hydroxy-7-quinolinecarboxaldehyde | Low and often impure | Di-formylated products, polymeric resins | [3] |
IV. Experimental Protocols
A. Reimer-Tiemann Formylation of 8-Hydroxyquinoline
-
Materials: 8-hydroxyquinoline, chloroform, sodium hydroxide, ethanol, water, hydrochloric acid.
-
Procedure:
-
Dissolve 8-hydroxyquinoline in ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a concentrated aqueous solution of sodium hydroxide to the flask and heat the mixture to 60-70°C with vigorous stirring.
-
Slowly add chloroform dropwise to the reaction mixture over a period of 1-2 hours.
-
Continue to heat and stir the mixture for an additional 3-4 hours. The color of the reaction mixture may change significantly.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess chloroform and ethanol by distillation under reduced pressure.
-
Acidify the remaining aqueous solution with dilute hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and purify by recrystallization or column chromatography.
-
B. Vilsmeier-Haack Formylation of an Electron-Rich Arene (General Protocol)
-
Materials: Substrate (e.g., 8-hydroxyquinoline), N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), sodium acetate, diethyl ether, water.
-
Procedure:
-
In a flask cooled to 0°C, slowly add POCl₃ to an excess of DMF with stirring to form the Vilsmeier reagent.
-
Add the 8-hydroxyquinoline substrate to the Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and add a solution of sodium acetate to hydrolyze the intermediate iminium salt.
-
Extract the product with a suitable organic solvent such as diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
-
C. Duff Formylation of a Phenolic Compound (General Protocol)
-
Materials: 8-hydroxyquinoline, hexamethylenetetramine (HMTA), glycerol, boric acid, sulfuric acid.
-
Procedure:
-
In a round-bottom flask, mix 8-hydroxyquinoline, HMTA, glycerol, and boric acid.
-
Heat the mixture to 140-160°C.
-
Slowly add concentrated sulfuric acid to the hot mixture.
-
Continue heating for a short period (e.g., 15-30 minutes).
-
Cool the reaction mixture and hydrolyze the resulting Schiff base by adding a mixture of dilute sulfuric acid and water and heating to boiling.
-
Steam distill the mixture to isolate the volatile aldehyde product.
-
Alternatively, the product can be extracted with an organic solvent and purified by chromatography.
-
V. Mandatory Visualizations
Caption: Reimer-Tiemann reaction mechanism for 8-hydroxyquinoline.
Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.
Caption: Side reactions in the Duff formylation of 8-hydroxyquinoline.
References
- 1. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Optimization of the Reimer-Tiemann Reaction for 8-Hydroxyquinoline-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 8-Hydroxyquinoline-5-carbaldehyde via the Reimer-Tiemann reaction. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the Reimer-Tiemann formylation of 8-hydroxyquinoline?
A1: The reported yields for the synthesis of this compound using the Reimer-Tiemann reaction can vary significantly. Yields are influenced by reaction conditions such as temperature, reaction time, and the ratio of reactants. Some literature reports yields around 10-40%.[1] For instance, one study reported a yield of 19.3% for the 5-carbaldehyde isomer.[1] Optimization of the reaction parameters is crucial for maximizing the yield of the desired product.
Q2: What are the major side products in this reaction?
A2: The primary side product in the Reimer-Tiemann formylation of 8-hydroxyquinoline is the isomeric 8-hydroxyquinoline-7-carbaldehyde.[1] The formylation can occur at both the C5 and C7 positions of the quinoline ring.[1] The ratio of these isomers can be influenced by the reaction conditions. In one instance, the ratio of the 5-isomer to the 7-isomer was found to be 35:28.[1] Other potential side products can include unreacted starting material and polymeric tars, which are common in Reimer-Tiemann reactions.[2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable eluent system, such as a mixture of dichloromethane and methanol, can be used to separate the starting material, the desired product, and the isomeric byproduct on a silica gel plate. This allows for a qualitative assessment of the consumption of the starting material and the formation of the products over time.
Q4: What is the mechanism of the Reimer-Tiemann reaction?
A4: The Reimer-Tiemann reaction is an electrophilic aromatic substitution.[3] In the presence of a strong base like sodium hydroxide, chloroform is deprotonated to form a trichlorocarbanion, which then eliminates a chloride ion to generate the highly reactive electrophile, dichlorocarbene (:CCl₂).[3][4] The 8-hydroxyquinoline is also deprotonated by the base to form a phenoxide-like anion, which is a more potent nucleophile. The electron-rich aromatic ring of the quinolinolate attacks the dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate. Subsequent hydrolysis of this intermediate under the basic reaction conditions yields the aldehyde group.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Suboptimal reaction temperature. - Inefficient mixing of the biphasic reaction mixture. - Incorrect stoichiometry of reactants. - Short reaction time. - Decomposition of the product under harsh basic conditions. | - Optimize Temperature: Maintain a reaction temperature in the range of 60-70°C. Lower temperatures may lead to incomplete reaction, while higher temperatures can promote side reactions and tar formation. - Ensure Vigorous Stirring: The reaction is biphasic, so vigorous mechanical stirring is essential to ensure adequate contact between the aqueous and organic phases.[4] - Adjust Reactant Ratios: Use a molar excess of chloroform and sodium hydroxide relative to 8-hydroxyquinoline. A typical ratio is 1 equivalent of 8-hydroxyquinoline to 7-8 equivalents of NaOH and 2-3 equivalents of chloroform. - Increase Reaction Time: Monitor the reaction by TLC and continue until the starting material is consumed. Reaction times of several hours are common.[5] - Control Basicity: While a strong base is necessary, excessively harsh conditions can be detrimental. Use the recommended concentration of NaOH. |
| High Proportion of 8-Hydroxyquinoline-7-carbaldehyde Isomer | - The electronic and steric effects of the 8-hydroxyquinoline ring direct formylation to both C5 and C7 positions. The reaction conditions can influence the isomer ratio. | - Modify Reaction Conditions: Experiment with lower reaction temperatures, as this may favor the formation of the thermodynamically more stable C5 isomer. The use of a phase-transfer catalyst might also influence the regioselectivity. |
| Formation of Dark Tar-like Substances | - Polymerization of the starting material or product under the strong basic and high-temperature conditions. | - Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times after the starting material has been consumed. - Purification: The tar can often be separated from the product during workup and purification. |
| Difficulty in Isolating the Product | - The product may be soluble in the aqueous basic layer after the reaction. - Emulsion formation during extraction. | - Acidification: After the reaction, carefully acidify the aqueous layer with dilute hydrochloric acid to a slightly acidic pH. This will precipitate the product, which can then be collected by filtration or extracted with an organic solvent like dichloromethane.[5] - Breaking Emulsions: If an emulsion forms during extraction, adding a small amount of brine (saturated NaCl solution) can help to break it. |
| Incomplete Separation of Isomers by Column Chromatography | - The polarity of the 5- and 7-isomers may be very similar, making separation challenging. | - Optimize Chromatography Conditions: Use a high-quality silica gel and a carefully optimized eluent system. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) may be effective. Multiple chromatographic runs may be necessary for complete separation. |
Data Presentation
Table 1: Reported Yields of Formylated 8-Hydroxyquinoline Derivatives under Reimer-Tiemann Conditions
| Starting Material | Product(s) | Reported Yield (%) | Reference |
| 8-Hydroxyquinoline | This compound | 19.3 | [1] |
| 8-Hydroxyquinoline | This compound & 8-Hydroxyquinoline-7-carbaldehyde | 38 (C5) & 10 (C7) | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound [5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 8-hydroxyquinoline (1 eq.) in ethanol.
-
Addition of Base: Add a solution of sodium hydroxide (7.3 eq.) in water to the flask.
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Addition of Chloroform: Slowly add chloroform (2.2 eq.) dropwise to the refluxing mixture over a period of 30 minutes.
-
Reaction: Continue to heat the mixture at reflux for several hours (e.g., 20 hours), monitoring the reaction progress by TLC.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol and unreacted chloroform by distillation under reduced pressure.
-
Dissolve the residue in water.
-
Carefully acidify the aqueous solution with dilute hydrochloric acid to a slightly acidic pH. A yellow solid should precipitate.
-
-
Purification:
-
Collect the solid by filtration.
-
Extract the solid with dichloromethane.
-
Purify the extracted product by column chromatography on silica gel using a dichloromethane/methanol eluent system.
-
The final product can be further purified by recrystallization.
-
Mandatory Visualization
References
Technical Support Center: Vilsmeier-Haack Formylation of 8-Hydroxyquinoline
Welcome to the technical support center for the Vilsmeier-Haack formylation of 8-hydroxyquinoline. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic procedure.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the Vilsmeier-Haack formylation of 8-hydroxyquinoline.
Issue 1: Low Yield of the Desired Formylated Product
Question: My reaction is resulting in a very low yield of the desired 8-hydroxyquinoline carbaldehyde. What are the potential causes and how can I improve the yield?
Answer: Low yields are a frequently reported challenge in the Vilsmeier-Haack formylation of 8-hydroxyquinoline.[1][2] Several factors can contribute to this issue:
-
Suboptimal Stoichiometry: An incorrect ratio of the Vilsmeier reagent to the 8-hydroxyquinoline substrate can lead to incomplete conversion or the formation of side products. It is crucial to carefully control the molar ratios. A good starting point is a 1.1:1 to 1.5:1 ratio of Vilsmeier reagent to substrate.[3]
-
Reaction Temperature: The reaction is highly sensitive to temperature.[4] High temperatures can promote the formation of unwanted byproducts, while temperatures that are too low may result in an incomplete reaction. The optimal temperature range is typically between 0°C and room temperature.[4][5]
-
Reagent Purity: The purity of the reagents, particularly N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is critical. Old or impure DMF can contain dimethylamine, which can react with the Vilsmeier reagent.[6] Always use anhydrous DMF and freshly distilled or high-purity POCl₃.
-
Inadequate Reaction Time: The reaction may not have proceeded to completion. It is essential to monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time before work-up.[7]
-
Hydrolysis Issues: The final step of the reaction is hydrolysis of the iminium salt intermediate to yield the aldehyde.[8][9] Incomplete hydrolysis during the work-up will result in a lower yield of the final product. Ensure the quenching and hydrolysis step is performed thoroughly, typically by pouring the reaction mixture into a cold aqueous base solution and stirring for an adequate amount of time.[3]
Issue 2: Formation of Multiple Products (Regioselectivity Issues)
Question: My NMR analysis shows a mixture of isomers. How can I control the position of formylation on the 8-hydroxyquinoline ring?
Answer: 8-hydroxyquinoline is an activated aromatic system, and formylation can occur at different positions, primarily at the C5 and C7 positions.[1] The hydroxyl group at C8 directs the electrophilic substitution to these positions. Controlling regioselectivity can be challenging.
-
Reaction Conditions: The ratio of C5 to C7 formylation can be influenced by the reaction conditions. While the Vilsmeier-Haack reaction often shows a preference, other formylation methods like the Reimer-Tiemann or Duff reactions can yield different isomer ratios. For instance, under Reimer-Tiemann conditions, formylation of 8-hydroxyquinoline can yield 38% of the C5-aldehyde and 10% of the C7-aldehyde.[1]
-
Steric Hindrance: The substitution pattern can be influenced by steric hindrance. The less sterically hindered position is generally favored.[10][11]
-
Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction. Common solvents include excess DMF, dichloromethane (DCM), or chloroform.[5][10]
Issue 3: Formation of Byproducts
Question: I am observing significant byproduct formation. What are the common side reactions and how can they be minimized?
Answer: Several side reactions can compete with the desired formylation, reducing the overall yield and complicating purification.
-
Di-formylation: Highly activated substrates like 8-hydroxyquinoline can undergo double formylation, leading to dicarbaldehyde products.[1] This is more likely to occur with an excess of the Vilsmeier reagent or at higher temperatures.
-
Solution: Use a carefully controlled stoichiometry with a slight excess of the Vilsmeier reagent (e.g., 1.1 equivalents). Add the Vilsmeier reagent slowly to the substrate solution and maintain a low temperature (e.g., 0°C) to improve selectivity.
-
-
Reaction at the Hydroxyl Group: The nucleophilic hydroxyl group of 8-hydroxyquinoline can react with POCl₃ or the Vilsmeier reagent itself to form O-formyl esters (aryl formates).[1]
-
Solution: Pre-forming the Vilsmeier reagent at a low temperature before adding the 8-hydroxyquinoline substrate can sometimes minimize this side reaction.
-
-
Chlorination: The Vilsmeier reagent is a chloroiminium salt and can act as a chlorinating agent, leading to chlorinated byproducts, especially at elevated temperatures.[3]
-
Solution: Maintain the lowest effective reaction temperature. If chlorination persists, consider alternative reagents for generating the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF.[3]
-
Issue 4: Difficulty in Product Purification
Question: I am struggling to purify the final product from the crude reaction mixture. What are the recommended purification strategies?
Answer: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and polymeric materials.
-
Aqueous Work-up and pH Adjustment: After quenching the reaction, a crucial step is adjusting the pH. A patent for purifying 8-hydroxyquinoline suggests a two-step pH adjustment: first to an acidic pH (e.g., 3.7-3.9) to precipitate polymeric byproducts, followed by filtration and then adjusting the filtrate to a neutral pH (e.g., 7.0-7.5) to precipitate the crude product.[12]
-
Column Chromatography: This is a widely used method for separating the desired aldehyde from isomers and other byproducts. A silica gel column with an eluent system such as ethyl acetate/hexane or dichloromethane/methanol is often effective.[2][10][13]
-
Recrystallization: The crude product can often be further purified by recrystallization from a suitable solvent like ethanol.[7][12]
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the formylation of 8-hydroxyquinoline and general Vilsmeier-Haack reactions.
Table 1: Comparison of Formylation Methods for 8-Hydroxyquinoline
| Method | Reagents | Position of Formylation | Reported Yield | Reference |
| Vilsmeier-Haack | POCl₃, DMF | C5 | 19.3% | [1] |
| Reimer-Tiemann | CHCl₃, NaOH | C5 | 38% | [1] |
| Reimer-Tiemann | CHCl₃, NaOH | C7 | 10% | [1] |
Table 2: Effect of Stoichiometry on Product Distribution (Generic Activated Substrate)
| Vilsmeier Reagent : Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) | Reference |
| 1.1 : 1 | 85 | 5 | |
| 2.0 : 1 | 60 | 30 | |
| 3.0 : 1 | 35 | 55 |
Experimental Protocols
Detailed Protocol: Vilsmeier-Haack Formylation of 8-Hydroxyquinoline
This protocol is a generalized procedure based on common practices.[3][10] Optimization may be required for specific laboratory conditions.
Materials:
-
8-Hydroxyquinoline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Deionized water
-
Ice
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Vilsmeier Reagent Formation:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).
-
Cool the flask to 0°C in an ice-water bath.
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Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the internal temperature is maintained below 5°C.
-
After the addition is complete, stir the mixture at 0°C for 30-60 minutes. The formation of a solid or a viscous liquid indicates the Vilsmeier reagent has formed.
-
-
Formylation Reaction:
-
Dissolve 8-hydroxyquinoline (1.0 equivalent) in anhydrous DCM.
-
Add the 8-hydroxyquinoline solution dropwise to the pre-formed Vilsmeier reagent at 0°C over 30 minutes.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC until the starting material is consumed.
-
-
Work-up and Hydrolysis:
-
Prepare a beaker with a vigorously stirred solution of sodium acetate (e.g., 5-6 equivalents) in ice-water.
-
Slowly and carefully pour the reaction mixture into the beaker of cold sodium acetate solution.
-
Continue to stir the mixture for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel to isolate the desired 8-hydroxyquinoline carbaldehyde isomer(s).
-
Visualizations
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction mechanism.
Diagram 2: Troubleshooting Workflow
Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.
Diagram 3: Potential Side Reaction Pathways
Caption: Common side reaction pathways.
References
- 1. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. youtube.com [youtube.com]
- 12. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 13. 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3 [chemicalbook.com]
Technical Support Center: Duff Reaction for 8-Hydroxyquinoline Formylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Duff reaction for the formylation of 8-hydroxyquinoline.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the formylation of 8-hydroxyquinoline using the Duff reaction, providing potential causes and solutions in a question-and-answer format.
Q1: I am getting a very low yield or no desired product. What are the common causes?
A1: Low yields are a known limitation of the Duff reaction.[1] Several factors can contribute to this issue:
-
Sub-optimal Reaction Conditions: The Duff reaction is sensitive to temperature and reaction time. Excessively high temperatures can lead to the decomposition of reactants and the formation of tarry byproducts, while insufficient temperature or time may result in an incomplete reaction.
-
Reagent Quality: The purity of 8-hydroxyquinoline and hexamethylenetetramine (HMTA) is crucial. Impurities can interfere with the reaction.
-
Moisture: The presence of water can be detrimental to the reaction, which typically requires anhydrous or nearly anhydrous conditions.
Troubleshooting Steps:
-
Optimize Temperature: Experiment with a temperature range, typically between 85-120°C for the Duff reaction.[2]
-
Vary Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents.
-
Purify Starting Materials: If the purity of the starting materials is uncertain, consider purification before use.
Q2: My final product is very impure, even after purification attempts. What are the likely side reactions?
A2: Impure products are a noted challenge when applying the Duff reaction to 8-hydroxyquinoline.[1] Potential side reactions include:
-
Polymerization/Resin Formation: Phenolic compounds are susceptible to forming resinous materials, especially under acidic conditions and at elevated temperatures. To minimize this, maintain the lowest effective temperature and avoid prolonged reaction times.[3]
-
Di-formylation: Although the primary product is the ortho-formylated 8-hydroxy-7-quinolinecarboxaldehyde, the formation of di-formylated products is possible if other positions on the quinoline ring are activated.
-
Formation of Schiff's Bases: The reaction proceeds through the formation of an iminium intermediate, which can lead to the formation of stable Schiff's bases that are difficult to hydrolyze.
Troubleshooting Steps:
-
Adjust Stoichiometry: To minimize di-formylation, you can fine-tune the molar ratio of HMTA to 8-hydroxyquinoline. A lower ratio of HMTA may favor mono-formylation.[3]
-
Ensure Complete Hydrolysis: The final step of the Duff reaction is an acidic work-up to hydrolyze the intermediate imine. Ensure the hydrolysis step is carried out effectively, potentially by adjusting the acid concentration or reaction time.
-
Optimize Purification: The purification of quinoline aldehydes can be challenging due to their basicity and potential for decomposition on silica gel. Consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or alternative purification methods like recrystallization or chromatography on neutral alumina.[4]
Q3: I am observing the formation of a significant amount of tar-like material in my reaction flask. How can I prevent this?
A3: Tar formation is a common issue in reactions involving phenols and aldehydes.
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature. Overheating is a primary cause of polymerization and tar formation.
-
Slow Addition of Reagents: In some cases, the slow addition of one reagent to the heated reaction mixture can help to control the exotherm and minimize side reactions.
-
Efficient Stirring: Ensure the reaction mixture is stirred efficiently to prevent localized overheating and promote a homogeneous reaction.
Data Presentation
Due to the limited availability of specific quantitative data for the Duff reaction with 8-hydroxyquinoline in the searched literature, the following table summarizes the general conditions for the Duff reaction on phenolic substrates and includes qualitative findings for 8-hydroxyquinoline.
| Parameter | General Range for Phenols | Remarks on 8-Hydroxyquinoline Formylation |
| Temperature | 85 - 120 °C[2] | Specific optimal temperature not well-documented, but control is crucial to avoid impurity formation. |
| Reaction Time | Varies (minutes to hours)[3] | Monitoring by TLC is recommended to determine the point of maximum product formation before significant decomposition occurs. |
| Solvent | Acetic Acid, Trifluoroacetic Acid (TFA)[2] | The choice of acid can influence reactivity and side reactions. |
| HMTA:Substrate Ratio | 1:1 to 3:1 (molar ratio)[3] | A lower ratio may favor mono-formylation and reduce side products. |
| Yield | Generally low to moderate (20-80% for phenols)[2] | Reported to be low for 8-hydroxyquinoline, with the traditional Duff reaction yielding better results than a modified version.[1] |
| Product Purity | Variable | Both traditional and modified Duff reactions on 8-hydroxyquinoline have been reported to yield impure products.[1] |
Experimental Protocols
The following is a general experimental protocol for the Duff reaction on a phenolic substrate, which can be adapted for the formylation of 8-hydroxyquinoline.
Materials:
-
8-Hydroxyquinoline
-
Hexamethylenetetramine (HMTA)
-
Glacial Acetic Acid or Trifluoroacetic Acid (TFA)
-
Hydrochloric Acid (for work-up)
-
Suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-hydroxyquinoline (1 equivalent) in the chosen acidic solvent (e.g., glacial acetic acid).
-
Add hexamethylenetetramine (HMTA, 1-2 equivalents) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) and maintain it for the determined reaction time, while monitoring the progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice and water.
-
Acidify the mixture with hydrochloric acid to hydrolyze the intermediate imine. This may require heating.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Below are diagrams illustrating the logical workflow for troubleshooting common issues in the Duff reaction for 8-hydroxyquinoline formylation.
Caption: Troubleshooting workflow for the Duff reaction.
Caption: Purification workflow for the product.
References
Technical Support Center: 8-Hydroxyquinoline-5-carbaldehyde
Welcome to the technical support center for 8-Hydroxyquinoline-5-carbaldehyde (CAS No. 2598-30-3). This guide is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and troubleshooting of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it should be stored in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2-8°C. It is crucial to keep the container tightly sealed and protected from light and moisture. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advised.
Q2: How stable is this compound at room temperature?
A2: this compound is stable under normal conditions of use and storage. However, prolonged exposure to ambient temperature, light, and humidity can lead to degradation. For short-term use during experiments, it is acceptable to handle the compound at room temperature, but it should be returned to its recommended storage conditions as soon as possible.
Q3: What are the known degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, compounds of the quinoline class are known to be susceptible to photodegradation and oxidation.[1] Exposure to light can cause discoloration (yellowing or browning).[2] The aldehyde group may be susceptible to oxidation to a carboxylic acid, and the phenol group can also undergo oxidation.
Q4: Is this compound sensitive to pH?
A4: The stability of many pharmaceutical compounds is pH-dependent.[2] While specific data for this compound is limited, the parent compound, 8-hydroxyquinoline, has a pKa of approximately 9.9 and its solubility is influenced by pH.[3] It is reasonable to assume that the stability of this compound in solution could also be affected by pH, with potential for accelerated degradation under strongly acidic or basic conditions.[2]
Q5: What solvents are recommended for dissolving this compound?
A5: this compound has good solubility in dimethyl sulfoxide (DMSO). It is recommended to prepare stock solutions in high-purity, anhydrous DMSO. For aqueous experimental conditions, further dilution of the DMSO stock solution into the aqueous buffer is a common practice. Ensure the final concentration of DMSO is compatible with your experimental system.
Stability and Storage Data
The following tables summarize the recommended storage conditions and stability of this compound.
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation. |
| Light | Protect from light (amber vial) | To prevent photodegradation.[4] |
| Moisture | Store in a dry place | To prevent hydrolysis and other moisture-related degradation. |
| Container | Tightly sealed | To prevent exposure to air and moisture. |
Table 2: Stability of this compound in DMSO Stock Solution
| Storage Temperature | Storage Period | Recommendations |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Seal to protect from moisture.[5] |
| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Seal to protect from moisture.[5] |
Troubleshooting Guides
Issue 1: The solid this compound has changed color (e.g., from off-white/yellow to brown).
This discoloration is a common indicator of degradation, likely due to exposure to light or air. While the compound may still be usable for some applications, its purity is compromised. It is recommended to use a fresh, un-discolored batch for sensitive experiments. To prevent this, always store the compound under the recommended conditions.
Issue 2: The compound is difficult to dissolve in the chosen solvent.
If you are experiencing solubility issues, consider the following:
-
Solvent Purity: Ensure you are using a high-purity, anhydrous solvent. For DMSO, use a fresh, unopened bottle if possible, as it is hygroscopic.
-
Sonication: Gentle sonication in a water bath can aid in dissolution.
-
Warming: Gentle warming of the solution may improve solubility, but be cautious as excessive heat can accelerate degradation.
Issue 3: Inconsistent or unexpected experimental results.
Inconsistent results can arise from the degradation of this compound.
-
Stock Solution Age: If you are using an older stock solution, consider preparing a fresh one.
-
Working Solution Stability: Prepare working solutions fresh for each experiment, as the compound may be less stable at lower concentrations in aqueous buffers.
-
Purity Check: If possible, verify the purity of your compound using an analytical technique like HPLC.
A troubleshooting workflow for general issues encountered during the use of this compound as a fluorescent sensor is provided below.
Caption: Troubleshooting workflow for inconsistent results.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in DMSO
-
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound using a calibrated analytical balance in a fume hood.
-
Transfer the weighed compound to a sterile amber vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle sonication can be used if necessary.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
-
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol outlines a general method for assessing the stability of this compound under various stress conditions.[4][5][6]
-
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC-grade methanol and water
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a suitable column (e.g., C18)
-
-
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidation: Treat a solution of the compound with 3% H₂O₂ at room temperature.
-
Thermal Stress: Expose the solid compound and a solution of the compound to a high temperature (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber. A dark control should be run in parallel.
-
Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples.
-
HPLC Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
-
The following diagram illustrates the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
References
- 1. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 2. researchgate.net [researchgate.net]
- 3. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 8-Hydroxyquinoline-5-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the potential degradation pathways of 8-Hydroxyquinoline-5-carbaldehyde. The information presented is based on established chemical principles and data from related quinoline compounds, offering a framework for anticipating and troubleshooting experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound?
A1: Based on the chemistry of 8-hydroxyquinoline and related aromatic aldehydes, the primary factors contributing to the degradation of this compound are exposure to light (photodegradation), oxidizing agents, and harsh pH conditions (acidic or basic hydrolysis), particularly at elevated temperatures. The phenolic hydroxyl group and the aldehyde group are the most reactive sites.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, plausible routes can be proposed based on the degradation of similar compounds. These include:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, potentially forming quinone-like structures. The aldehyde group can also be oxidized to a carboxylic acid.
-
Photodegradation: Similar to other quinoline compounds, exposure to UV light can induce photodegradation, potentially leading to hydroxylation of the quinoline ring or, in more severe cases, cleavage of the aromatic ring system. The presence of a sensitizer can lead to photooxidation involving singlet oxygen.[1]
-
Hydrolysis: While the quinoline ring itself is generally stable, under extreme pH and temperature, hydrolysis could potentially occur, although this is less common than oxidation and photodegradation.
Q3: What are the expected degradation products of this compound?
A3: Based on the proposed degradation pathways, potential degradation products could include:
-
8-Hydroxyquinoline-5-carboxylic acid: Formed via the oxidation of the aldehyde group.
-
Quinone-like structures: Resulting from the oxidation of the phenolic ring.
-
Hydroxylated derivatives: Arising from photodegradation, where additional hydroxyl groups are introduced onto the quinoline ring.
-
Ring-opened products: Under severe stress conditions (e.g., prolonged irradiation or strong oxidation), the aromatic ring system may be cleaved.[1]
Q4: What analytical techniques are most suitable for studying the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary technique for separating the parent compound from its degradation products.[2][3] Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for the identification of the degradation products by providing molecular weight information. A photodiode array (PDA) detector can be used to assess peak purity.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected Color Change of Solid Compound (e.g., darkening) | Oxidation or photodegradation upon exposure to air and/or light. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place. |
| Appearance of Additional Peaks in HPLC Chromatogram of a Freshly Prepared Solution | Degradation during sample preparation or analysis. Impurities in the starting material. | Prepare solutions fresh and analyze them promptly. Minimize exposure of the solution to light. Use high-purity solvents. Check the purity of the starting material using a validated analytical method. |
| Inconsistent or Irreproducible Degradation Profiles in Forced Degradation Studies | Variation in experimental parameters (temperature, pH, light intensity, concentration of stressing agent). Instability of the prepared stress solutions. | Strictly control all experimental conditions. Use calibrated equipment (ovens, pH meters, light sources). Prepare stress solutions fresh for each experiment. |
| No or Very Little Degradation Observed in Forced Degradation Studies | Stress conditions are too mild. | Increase the concentration of the acid, base, or oxidizing agent. Extend the exposure time. Increase the temperature. For photostability, increase the light intensity or duration of exposure. |
| Complete Degradation of the Compound | Stress conditions are too harsh. | Reduce the concentration of the stressing agent. Shorten the exposure time. Lower the temperature. The goal of forced degradation is typically to achieve 5-20% degradation to allow for the separation and identification of degradation products.[4] |
| Poor Peak Shape or Resolution in HPLC Analysis | Inappropriate mobile phase composition or pH. Column degradation or unsuitability. | Optimize the mobile phase by adjusting the organic-to-aqueous ratio, buffer concentration, and pH. Ensure the HPLC column is appropriate for the analytes and has not exceeded its lifetime. A mixed-mode column may offer better retention and separation for quinoline compounds.[2][3] |
Proposed Degradation Pathways
The following diagram illustrates the proposed degradation pathways of this compound based on known chemical reactivity.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish degradation pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid compound and the stock solution to 80°C in a calibrated oven for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
1. Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy, a PDA detector is ideal).
-
Column Temperature: 30°C.
2. Method Optimization:
-
Inject a mixture of the stressed samples to observe the separation of the parent peak from the degradation product peaks.
-
Adjust the gradient slope, mobile phase pH (by using different buffers like ammonium acetate), and organic modifier to achieve a resolution of >2 between all peaks.
3. Method Validation:
-
Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the degradation of this compound.
References
Troubleshooting low fluorescence signal in 8-Hydroxyquinoline-5-carbaldehyde sensors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Hydroxyquinoline-5-carbaldehyde and its derivatives as fluorescent sensors.
Troubleshooting Guide: Low Fluorescence Signal
A low or absent fluorescence signal is a common issue encountered during experiments with this compound-based sensors. This guide provides a systematic approach to diagnosing and resolving the root cause of the problem.
Systematic Troubleshooting Flowchart
Caption: A step-by-step flowchart for troubleshooting low fluorescence signals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sensor not fluorescing, or only weakly fluorescent, in the absence of the analyte?
A1: The parent 8-hydroxyquinoline (8-HQ) moiety is often weakly fluorescent in many environments.[1][2] This is primarily due to a process called Excited-State Intramolecular Proton Transfer (ESIPT).[3][4][5] Upon excitation, a proton from the hydroxyl group (-OH) is transferred to the nitrogen atom of the quinoline ring. This provides a non-radiative pathway for the molecule to return to its ground state, which quenches the fluorescence.[6][7] The design of many 8-HQ-based sensors relies on this "turn-off" state in the absence of the target analyte.
Q2: How does the binding of a metal ion to the sensor lead to an increase in fluorescence?
A2: When a target metal ion (like Zn²⁺, Al³⁺, etc.) binds to the this compound sensor, it chelates with the hydroxyl oxygen and the quinoline nitrogen.[2][8] This chelation forms a rigid five-membered ring structure which inhibits the ESIPT process.[4][5][8] By blocking this non-radiative decay pathway, the molecule is forced to release its energy through fluorescence, resulting in a significant enhancement of the signal, often referred to as a "turn-on" response or Chelation-Enhanced Fluorescence (CHEF).[6][8][9]
Signaling Pathway of an ESIPT-Based Sensor
Caption: The "turn-on" fluorescence mechanism of an ESIPT-based sensor upon analyte binding.
Q3: My fluorescence signal is decreasing over time during measurement. What could be the cause?
A3: A gradual decrease in fluorescence intensity during measurement is often due to photobleaching.[10][11] Photobleaching is the irreversible photochemical destruction of the fluorophore upon continuous exposure to excitation light.[11] To minimize this effect:
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides a good signal-to-noise ratio.[7]
-
Decrease Exposure Time: Use the shortest possible exposure time for your detector.[7]
-
Increase Time-lapse Intervals: If acquiring images over time, increase the interval between acquisitions to allow the sample to recover.
-
Use Antifade Reagents: For fixed samples, consider using a commercial antifade mounting medium.[11]
Q4: Can the solvent I use affect the fluorescence signal?
A4: Yes, the choice of solvent can significantly impact the fluorescence properties of 8-hydroxyquinoline and its derivatives. The fluorescence quantum yield can be highly dependent on the solvent's polarity and its ability to form hydrogen bonds. For instance, some 8-HQ derivatives exhibit higher quantum yields in polar aprotic solvents like DMF and DMSO. It is crucial to test your sensor in a range of solvents to find the optimal medium for your specific application.[12]
Q5: How does pH influence the fluorescence of my sensor?
A5: The fluorescence of 8-hydroxyquinoline-based sensors is often pH-sensitive. The protonation state of both the hydroxyl group and the quinoline nitrogen can be affected by the pH of the medium.[4][13] Deprotonation in alkaline solutions can influence the ESIPT process and the overall fluorescence intensity.[4] It is recommended to use a buffered solution within a stable pH range (e.g., HEPES buffer for physiological pH) to ensure reproducible results.[7] The optimal pH may vary depending on the specific sensor derivative and the target analyte.[14]
Quantitative Data
Table 1: Influence of Solvent on the Fluorescence of 8-Hydroxyquinoline (8-HQ)
| Solvent | Polarity (Dielectric Constant) | Fluorescence Behavior | Reference |
| Dimethylformamide (DMF) | 36.7 | High quantum yield | |
| Dimethyl sulfoxide (DMSO) | 46.7 | High quantum yield, overlapping bands | |
| Ethanol | 24.5 | Quenching due to H-bonding | |
| Propanol | 20.1 | Quenching due to H-bonding | |
| Water | 80.1 | Very weak fluorescence due to ultrafast proton transfer | [1] |
Note: This table provides general trends for the parent 8-HQ molecule. The behavior of this compound and its derivatives may vary.
Experimental Protocols
Protocol 1: General Synthesis of an this compound Schiff Base Sensor
This protocol describes a general condensation reaction to form a Schiff base derivative, a common type of sensor based on this compound.
Materials:
-
This compound
-
A primary amine-containing compound
-
Ethanol or Methanol
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
Dissolution: Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, allow the mixture to cool. Remove the solvent under reduced pressure. The resulting solid product can then be purified, typically by recrystallization from an appropriate solvent, to yield the final Schiff base sensor.
Experimental Workflow for Sensor Synthesis
Caption: A typical workflow for the synthesis and purification of a Schiff base sensor.
Protocol 2: General Procedure for Fluorescence Titration
This protocol outlines a general method for evaluating the sensor's response to an analyte.
Materials:
-
Synthesized sensor stock solution (e.g., 1 mM in DMSO or ethanol)
-
Analyte stock solution (e.g., 10 mM metal salt in deionized water)
-
Buffer solution (e.g., 20 mM HEPES, pH 7.4)
-
Quartz cuvette
-
Fluorometer
Procedure:
-
Blank Measurement: To a quartz cuvette, add the buffer solution and the sensor stock solution to achieve the desired final concentration (e.g., 10 µM). Record the initial fluorescence spectrum.
-
Titration: Incrementally add small aliquots of the analyte stock solution to the cuvette.
-
Incubation and Measurement: After each addition, mix the solution thoroughly and allow it to incubate for a short period (e.g., 2-5 minutes) at room temperature.[8] Record the fluorescence spectrum after each addition.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the analyte to generate a titration curve. This can be used to determine parameters like the limit of detection (LOD). The LOD can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve at low concentrations.[15]
References
- 1. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. rroij.com [rroij.com]
- 3. benchchem.com [benchchem.com]
- 4. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ours.ou.ac.lk [ours.ou.ac.lk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.uci.edu [chem.uci.edu]
- 15. benchchem.com [benchchem.com]
Minimizing solvent effects on 8-Hydroxyquinoline-5-carbaldehyde fluorescence
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing solvent effects on the fluorescence of 8-Hydroxyquinoline-5-carbaldehyde (8H5C).
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence of my this compound (8H5C) sample highly dependent on the solvent I use?
A1: The fluorescence of 8H5C is sensitive to the solvent environment due to a phenomenon called solvatochromism. This means that the color and intensity of the fluorescence can change with the polarity of the solvent.[1][2] Several factors contribute to this:
-
Excited-State Intramolecular Proton Transfer (ESIPT): In its excited state, a proton can transfer within the 8H5C molecule. This process is often non-radiative, meaning it quenches fluorescence. The extent of ESIPT can be influenced by the solvent's ability to form hydrogen bonds.[3]
-
Hydrogen Bonding: 8H5C can form hydrogen bonds with protic solvents (e.g., water, ethanol). This can compete with intramolecular hydrogen bonding and affect the efficiency of fluorescence.
-
Solvent Polarity: An increase in solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. This indicates that the excited state is more polar than the ground state.[4]
-
Formation of Complexes: In some solvents, 8H5C can form stoichiometric hydrogen-bonding complexes, which can lead to dual fluorescence.
Q2: I am observing very weak or no fluorescence from my 8H5C sample. What could be the cause?
A2: Weak or no fluorescence from 8H5C can be attributed to several factors, many of which are solvent-related:
-
Excited-State Intramolecular Proton Transfer (ESIPT): As mentioned above, ESIPT is a major non-radiative decay pathway that can quench fluorescence. This process is particularly efficient in certain solvent environments.[3]
-
Solvent Quenching: Some solvents can quench fluorescence through various mechanisms. For example, solvents with heavy atoms can increase intersystem crossing to the triplet state, reducing fluorescence.
-
Aggregation-Caused Quenching (ACQ): At high concentrations or in solvents where 8H5C has low solubility, molecules can aggregate, leading to self-quenching of fluorescence.[5]
-
Presence of Impurities: Impurities in the solvent or the 8H5C sample can act as quenchers. It is crucial to use high-purity solvents and properly purified 8H5C.[6]
Q3: Which type of solvent is expected to give the highest fluorescence quantum yield for 8H5C?
A3: Based on studies of the parent compound, 8-Hydroxyquinoline (8-HQ), polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are likely to result in a high fluorescence quantum yield. This is because these solvents can help to suppress the non-radiative ESIPT pathway without forming strong hydrogen-bonding complexes that might quench fluorescence.
Q4: Can I use 8H5C for quantitative fluorescence measurements?
A4: Yes, 8H5C can be used for quantitative fluorescence measurements, but it is critical to carefully control the experimental conditions, especially the solvent system. For quantitative analysis, it is recommended to:
-
Select a solvent that provides a high and stable fluorescence signal.
-
Construct a calibration curve by plotting the fluorescence intensity against the concentration of 8H5C.[7][8]
-
Ensure that all measurements are performed under the same solvent, pH, and temperature conditions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Fluorescence Intensity | Solvent-induced quenching (ESIPT). | Switch to a polar aprotic solvent like DMF or DMSO to potentially inhibit ESIPT.[3] |
| Aggregation-caused quenching. | Decrease the concentration of 8H5C. Ensure the solvent fully dissolves the compound.[5] | |
| Presence of quenching impurities. | Use spectroscopic grade solvents. Purify the 8H5C sample.[6] | |
| Inconsistent/Irreproducible Fluorescence Readings | Fluctuations in solvent composition. | Prepare fresh solvent mixtures for each experiment and ensure accurate mixing ratios. |
| Temperature variations. | Use a temperature-controlled cuvette holder in the spectrofluorometer. | |
| Photodegradation of the sample. | Minimize exposure of the sample to the excitation light. Store stock solutions in the dark.[7] | |
| Shift in Emission Wavelength (Color Change) | Change in solvent polarity. | This is an inherent property (solvatochromism). To maintain a consistent emission wavelength, use the same solvent system for all experiments.[1][2] |
| Formation of different emissive species. | In some solvents, 8H5C can exist in equilibrium between different forms (e.g., tautomers, complexes). Consider using a non-hydrogen bonding solvent to simplify the system. | |
| Broad or Unresolved Emission Spectrum | Presence of multiple emitting species. | This can be due to the formation of hydrogen-bonded complexes or tautomers. Try a less interactive solvent or perform time-resolved fluorescence measurements to distinguish between different species. |
| High concentration leading to self-absorption. | Dilute the sample. The optimal absorbance for fluorescence measurements is typically below 0.1. |
Quantitative Data on Solvent Effects
The following table summarizes the photophysical properties of the parent compound, 8-Hydroxyquinoline (8-HQ), in various solvents. While specific data for 8H5C may vary, these values provide a general trend for the influence of solvents on this class of compounds.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |
| Cyclohexane | 2.02 | 1.427 | ~310 | ~350 | ~3900 | Low |
| Dioxane | 2.21 | 1.422 | ~315 | ~365 | ~4500 | Low |
| Chloroform | 4.81 | 1.446 | ~318 | ~395 | ~6500 | Moderate |
| Acetonitrile | 37.5 | 1.344 | ~315 | ~410 | ~7800 | Low |
| Ethanol | 24.5 | 1.361 | ~318 | ~410 | ~7500 | Moderate |
| Dimethylformamide (DMF) | 36.7 | 1.431 | ~320 | ~415 | ~7500 | High |
| Dimethyl sulfoxide (DMSO) | 46.7 | 1.479 | ~325 | ~410 | ~6800 | High |
| Water | 80.1 | 1.333 | ~315 | ~510 | ~12000 | Very Low |
Note: The values for absorption, emission, and quantum yield are approximate and can be influenced by factors such as pH and concentration. The data is primarily based on the behavior of 8-Hydroxyquinoline.
Experimental Protocols
Protocol 1: Determining the Optimal Solvent for 8H5C Fluorescence
-
Prepare Stock Solution: Prepare a concentrated stock solution of 8H5C (e.g., 1 mM) in a non-volatile, good solvent like DMSO or DMF.[9]
-
Prepare Working Solutions: In separate quartz cuvettes, prepare working solutions of 8H5C (e.g., 10 µM) in a range of solvents with varying polarities (e.g., cyclohexane, chloroform, acetonitrile, ethanol, DMF, water).[7]
-
Record Absorption Spectra: For each working solution, record the UV-Vis absorption spectrum to determine the absorption maximum (λ_abs).
-
Record Emission Spectra: Using a spectrofluorometer, excite each sample at its respective λ_abs. Record the fluorescence emission spectrum and determine the emission maximum (λ_em).
-
Measure Fluorescence Quantum Yield: Determine the relative fluorescence quantum yield (Φ_f) for each solvent using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).[6][10] The quantum yield can be calculated using the following equation:
Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Analyze Data: Compare the fluorescence intensity and quantum yield across the different solvents to identify the optimal solvent for your application.
Protocol 2: Minimizing Solvent Effects in a Mixed-Solvent System
-
Select a Primary Solvent: Choose a primary solvent in which 8H5C is highly soluble and exhibits good fluorescence characteristics (e.g., DMSO).
-
Prepare a Co-solvent Series: If your experiment requires the use of a co-solvent (e.g., water for biological applications), prepare a series of solutions with a fixed concentration of 8H5C and varying ratios of the primary solvent and co-solvent (e.g., 90:10, 80:20, 70:30 DMSO:water).
-
Measure Fluorescence: Record the fluorescence emission spectrum for each solvent ratio.
-
Identify Stable Region: Plot the fluorescence intensity and emission maximum as a function of the co-solvent percentage. Identify a region where the changes in fluorescence are minimal. This will be the most robust solvent composition for your experiment.
-
Maintain Consistency: For all subsequent experiments, use the determined optimal solvent ratio to ensure reproducibility.
Diagrams
Caption: Workflow for selecting the optimal solvent for 8H5C fluorescence.
Caption: Troubleshooting logic for low fluorescence intensity of 8H5C.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][1,10]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
Technical Support Center: Column Chromatography Purification of 8-Hydroxyquinoline-5-carbaldehyde
This guide provides troubleshooting advice and detailed protocols for the purification of 8-Hydroxyquinoline-5-carbaldehyde using column chromatography, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and solubility of this compound? A1: this compound typically appears as a yellow to brown solid.[1] The presence of the hydroxyl group enhances its solubility in polar solvents.[1]
Q2: What are some common impurities encountered during the synthesis of this compound? A2: A common impurity is the 7-formyl isomer, which can be formed during formylation reactions like the Reimer-Tiemann synthesis.[2] Unreacted 8-hydroxyquinoline can also be present.
Q3: How can I monitor the progress of the purification? A3: Thin-layer chromatography (TLC) is the standard method to monitor the separation and identify fractions containing the pure compound.[3][4]
Troubleshooting Guide
Q1: My compound is stuck at the baseline of the TLC plate and won't move up the column, even with highly polar solvents. What should I do? A1: This issue often arises from strong interactions between the basic quinoline nitrogen and the acidic silica gel.[3]
-
Deactivate the Silica Gel: Before preparing the slurry, treat the silica gel with a small amount of a basic modifier like triethylamine (typically 0.1-1% v/v in the eluent) to neutralize the acidic sites.[3]
-
Change the Stationary Phase: If deactivation is not effective, consider switching to a more inert or basic stationary phase, such as neutral or basic alumina.[3]
Q2: I'm observing streaking and tailing of my compound spot on the TLC plate and getting broad peaks from the column. How can I resolve this? A2: Streaking is also commonly caused by the strong interaction between the basic compound and acidic silica gel.[3]
-
Use a Mobile Phase Modifier: Add a small percentage (0.1-1%) of triethylamine to your mobile phase. This competes with your compound for the active sites on the silica, leading to sharper bands.[3]
-
Check Sample Loading: Overloading the column is a frequent cause of peak broadening and streaking.[3] A general guideline is to use a silica gel-to-crude product weight ratio of at least 30:1 for simple separations and up to 100:1 for more challenging ones.[3]
-
Ensure Complete Dissolution: Dissolve your sample in a minimal amount of solvent before loading it onto the column to ensure a narrow starting band.[3]
Q3: It seems my compound is decomposing on the column. The collected fractions are discolored, and the yield is very low. What's happening? A3: Quinoline aldehydes can be sensitive to the acidic nature of standard silica gel, which can catalyze decomposition.[3]
-
Neutralize the Stationary Phase: Use silica gel deactivated with triethylamine as described above.[3]
-
Minimize Residence Time: Use flash chromatography with applied pressure to speed up the elution, reducing the time the compound is in contact with the silica.[3][5]
-
Work at Lower Temperatures: If the compound is thermally sensitive, performing the chromatography in a cold room may help prevent degradation.[3]
-
Consider Alternative Purification: If decomposition persists, methods like recrystallization or preparative HPLC might be better alternatives.[3]
Q4: I am having trouble separating the 5-formyl and 7-formyl isomers of 8-hydroxyquinoline. How can I improve the resolution? A4: Isomer separation can be challenging. Optimization often requires careful selection of the mobile phase.
-
Systematic Solvent Screening: Use TLC to test a variety of solvent systems with different polarities and selectivities. Systems like dichloromethane/methanol or ethyl acetate/methanol are good starting points.[3]
-
Gradient Elution: Employ a shallow gradient of increasing polarity during the column elution. This can help to resolve compounds with similar Rf values.
-
Optimize Loading: Ensure you are not overloading the column, as this will significantly decrease resolution. Use a higher ratio of silica to the crude product.[3]
Experimental Data and Protocols
Summary of Purification Parameters
| Parameter | Description | Reported Values/Systems | Source(s) |
| Stationary Phase | The solid adsorbent used in the column. | Silica Gel | [3][6][7][8] |
| Mobile Phase (Eluent) | The solvent system used to move the compound through the column. | Dichloromethane/Methanol | [3][6] |
| Chloroform/Methanol (3:1) | [7] | ||
| Reported Yield | The percentage of pure product recovered after purification. | 10.1% (after synthesis and purification) | [7] |
| Appearance | Physical state and color of the pure compound. | White solid, Beige solid | [6][7] |
Detailed Experimental Protocol: Column Chromatography Purification
This protocol provides a general workflow. The specific solvent system should be optimized beforehand using TLC analysis.
-
Preparation of the Stationary Phase (Slurry Method):
-
Choose an appropriate stationary phase (silica gel is common).[3] For this compound, consider deactivating the silica gel with 1% triethylamine in your starting eluent to prevent degradation and streaking.[3]
-
In a beaker, create a slurry of the silica gel in the initial, least polar eluent you plan to use.[3]
-
Gently pour the slurry into the chromatography column, ensuring no air bubbles are trapped.[3]
-
Tap the column gently to ensure even packing of the silica gel.[3]
-
Add a thin layer of sand on top of the silica to prevent the bed from being disturbed when adding solvent.[3]
-
-
Sample Loading:
-
Wet Loading (Preferred): Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane).[3] Carefully add the solution to the top of the column using a pipette.[3]
-
Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a different, volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to get a dry, free-flowing powder.[3] Carefully add this powder to the top of the column.[3]
-
-
Elution:
-
Begin elution with the starting non-polar solvent system, which should give your desired compound an Rf of approximately 0.1-0.2 on TLC.[3]
-
Gradually increase the polarity of the eluent as the column runs to elute your compound.
-
Maintain a consistent flow rate. For flash chromatography, apply gentle, steady air pressure.[3]
-
Collect fractions of a consistent volume in test tubes or vials.[3]
-
-
Analysis of Fractions:
Visualizations
Experimental Workflow
Caption: Workflow for purifying this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting purification issues.
References
- 1. CAS 2598-30-3: this compound [cymitquimica.com]
- 2. This compound | 2598-30-3 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Handling and safety precautions for 8-Hydroxyquinoline-5-carbaldehyde
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 8-Hydroxyquinoline-5-carbaldehyde (CAS No: 2598-30-3). It includes safety precautions, troubleshooting guides for common experimental issues, and frequently asked questions.
Safety & Handling
Proper handling of this compound is crucial to ensure laboratory safety. This section outlines the primary hazards and recommended safety procedures.
GHS Hazard Information
Signal Word: Warning[1]
Hazard Statements:
-
H302: Harmful if swallowed[2]
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash skin thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P501: Dispose of contents/container to an approved waste disposal plant.[4]
Personal Protective Equipment (PPE)
A detailed summary of recommended personal protective equipment is provided below.
| Protection Type | Recommendation | Citation |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. | [4] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. | [4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [5] |
Physical & Chemical Properties
This table summarizes key quantitative data for this compound.
| Property | Value | Citation |
| Molecular Formula | C₁₀H₇NO₂ | [6] |
| Molecular Weight | 173.17 g/mol | [6] |
| Appearance | Yellow to brown solid/powder | [1] |
| Melting Point | ~178°C | [7] |
| Boiling Point | ~383.1°C at 760 mmHg | [7] |
| Solubility | Soluble in polar solvents. | [1] |
| Storage Temperature | 2-8°C, under an inert atmosphere. | [7] |
Experimental Protocols & Troubleshooting
This compound is a versatile building block, primarily used in the synthesis of Schiff bases for applications like fluorescent chemosensors.
General Experimental Workflow: Synthesis of a Schiff Base Derivative
This workflow outlines the typical steps for synthesizing a Schiff base from this compound and a primary amine.
Caption: General workflow for Schiff base synthesis.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield in Schiff base synthesis | 1. Incomplete reaction. 2. Catalyst inefficiency. 3. Reagent degradation. | 1. Extend reflux time and continue monitoring by TLC. 2. Ensure the catalytic acid (e.g., glacial acetic acid) is fresh and added correctly. 3. Use freshly opened or properly stored this compound and amine. |
| Product insolubility or precipitation during reaction | The Schiff base product may be poorly soluble in the reaction solvent (e.g., ethanol). | Add a co-solvent like DMSO or DMF to improve solubility. |
| Fluorescence quenching or unexpected spectral shifts | 1. Presence of quenching metal ions. 2. Incorrect pH of the buffer. 3. Photodegradation. | 1. Use high-purity solvents and deionized water; consider using a chelating agent to remove trace metals. 2. Optimize the pH of the buffer system for your specific Schiff base derivative. 3. Protect solutions from light by using amber vials or covering with aluminum foil.[8] |
| Compound appears discolored (darker than expected) | The compound is known to be light-sensitive and may darken upon exposure.[8] | Store the solid compound and its solutions protected from light.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research?
A1: this compound is primarily used as a versatile building block in organic synthesis.[7] Its aldehyde group allows for the synthesis of various derivatives, most notably Schiff bases, which are widely investigated as fluorescent chemosensors for detecting metal ions.[4][9] It also serves as a ligand in coordination chemistry to form stable metal complexes with unique optical and electronic properties.[5] Additionally, its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.[1]
Q2: How should I prepare a stock solution of this compound?
A2: Due to its better solubility in polar organic solvents, it is recommended to prepare stock solutions in solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). For biological experiments, ensure the final concentration of the organic solvent is compatible with your assay. Given its light sensitivity, stock solutions should be stored in amber vials or wrapped in foil and kept at 2-8°C.[7][8]
Q3: What are the key safety precautions I should take when working with this compound?
A3: Always handle this compound in a well-ventilated area or a chemical fume hood.[4] Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[4] Avoid inhalation of the powder and direct contact with skin and eyes.[3] In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet.
Q4: My compound has darkened over time. Is it still usable?
A4: 8-Hydroxyquinoline and its derivatives can be light-sensitive and may darken upon exposure.[8] This discoloration may indicate some degradation. For sensitive applications like fluorescence-based assays, it is recommended to use a fresh, non-discolored batch of the compound to ensure reproducible results. For other applications, you may consider purifying the material by recrystallization or column chromatography if its purity is critical.
Logical Relationship of Safety Procedures
Caption: Hierarchy of safety controls for handling the compound.
References
- 1. CAS 2598-30-3: this compound [cymitquimica.com]
- 2. 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3 [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. scispace.com [scispace.com]
- 5. This compound | 2598-30-3 | Benchchem [benchchem.com]
- 6. 8-hydroxy-quinoline-5-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. rroij.com [rroij.com]
Validation & Comparative
A Comparative Guide to Schiff Base Synthesis: 8-Hydroxyquinoline-5-carbaldehyde vs. Salicylaldehyde
Executive Summary
In the synthesis of Schiff bases for coordination chemistry, materials science, and drug development, the choice of the aldehyde precursor is a critical determinant of the final product's functionality. While salicylaldehyde has long been a foundational building block, 8-hydroxyquinoline-5-carbaldehyde offers a more complex and functionally versatile alternative. This guide provides a detailed comparison of these two aldehydes, moving beyond simple reaction protocols to explore the structural, electronic, and functional consequences of their use in Schiff base synthesis. We will examine how the integration of the quinoline moiety fundamentally alters the resulting ligand's denticity, coordination geometry, and photophysical properties, thereby expanding its application potential far beyond that of traditional salicylaldehyde-based ligands.
Introduction: The Critical Role of the Aldehyde Precursor
Schiff bases, characterized by their azomethine (-C=N-) group, are formed through the condensation of a primary amine with an aldehyde or ketone.[1] Their ease of synthesis and the modularity of their components make them exceptional ligands for developing metal complexes with tailored properties.[1][2] The aldehyde component is not merely a structural scaffold; it dictates the primary coordination environment, influences the electronic properties, and can impart inherent functionality to the resulting ligand and its metal complexes.
Salicylaldehyde is the archetypal precursor, valued for its simplicity and reliability in forming stable, often bidentate, Schiff base ligands.[3][4] However, the demand for more sophisticated molecular systems with enhanced stability, specific geometries, and built-in functionalities like fluorescence or enhanced biological activity has driven researchers to explore more complex aldehydes. This compound (8-HQC-5) has emerged as a powerful alternative, integrating the well-known chelating and bioactive properties of the 8-hydroxyquinoline (8-HQ) framework directly into the Schiff base structure.[5][6]
Structural and Electronic Comparison of the Aldehydes
The fundamental differences between the Schiff bases derived from these two aldehydes originate in their intrinsic molecular structures.
-
Salicylaldehyde: Possesses a simple phenyl ring with ortho-hydroxyl and aldehyde groups. The hydroxyl group enables the formation of a stable six-membered chelate ring upon coordination with a metal ion via the imine nitrogen and the deprotonated phenolic oxygen.
-
This compound: Features a fused heterocyclic system—a phenol ring fused to a pyridine ring.[6] This structure retains the ortho-hydroxyl group relative to the imine formed from the carbaldehyde but introduces a crucial third potential donor site: the quinoline nitrogen. Furthermore, the extended π-conjugated system of the quinoline rings significantly influences the electronic and photophysical properties of its derivatives.
Caption: Chemical structures of Salicylaldehyde and this compound.
Comparative Analysis of Schiff Base Synthesis and Ligand Architecture
The synthesis of Schiff bases from both aldehydes generally proceeds via a straightforward condensation reaction with a primary amine, often under reflux in an alcohol solvent.[1][7] The reaction can be performed with or without a catalyst, although base catalysts like NaOH are sometimes used, particularly when reacting with amino acid salts.[8][9][10]
Caption: General workflow for Schiff base synthesis via condensation reaction.
The most significant divergence lies in the architecture and coordinating ability of the resulting ligands.
A. Ligand Denticity and Coordination:
-
Salicylaldehyde-based Ligands: When reacted with a monoamine, salicylaldehyde forms a bidentate (NO) ligand. The imine nitrogen and the phenolic oxygen act as the two donor atoms. Reaction with a diamine (like ethylenediamine) results in a tetradentate (N₂O₂) ligand .[4]
-
8-HQC-5-based Ligands: Schiff bases from 8-HQC-5 are inherently at least tridentate (NNO) . The donor set includes the phenolic oxygen, the imine nitrogen, and the quinoline ring nitrogen. This built-in tridentate nature is a key advantage, as it typically leads to the formation of more thermodynamically stable metal complexes compared to bidentate analogues.
Caption: Coordination comparison: Bidentate vs. Tridentate chelation.
B. Impact on Metal Complex Geometry:
The increased denticity of 8-HQC-5 ligands directly influences the geometry of the resulting metal complexes.
-
Salicylaldehyde Complexes: With bidentate ligands, 1:2 (metal:ligand) complexes are common, often adopting square planar (e.g., with Cu(II), Ni(II)) or tetrahedral geometries.
-
8-HQC-5 Complexes: The tridentate nature favors the formation of 1:2 (metal:ligand) complexes with an octahedral geometry, where two ligands wrap around the metal center. This often results in highly stable, coordinatively saturated complexes.[11][12]
Performance Comparison: Properties and Applications
The structural differences translate directly into distinct performance characteristics.
| Feature | Salicylaldehyde-based Schiff Bases | This compound-based Schiff Bases |
| Typical Denticity | Bidentate (NO) or Tetradentate (N₂O₂) | Tridentate (NNO) |
| Complex Stability | Moderately stable | High stability due to tridentate chelation |
| Photophysical Properties | Generally weak fluorescence unless modified | Often inherently fluorescent due to the quinoline moiety.[6][13] |
| Primary Applications | Catalysis, antimicrobial agents, basic coordination chemistry models.[14][15][16] | Fluorescent sensors, anticancer agents, advanced catalysts, OLEDs.[5][6][11][17] |
| Biological Activity | Varies widely; antimicrobial properties are common.[14] | Often potent; combines the bioactivity of Schiff bases with the known antimicrobial, antifungal, and anticancer properties of 8-HQ.[6][11][18] |
A. Biological Activity:
While many salicylaldehyde Schiff base complexes exhibit good antimicrobial and antibacterial activity[14], those derived from 8-HQC-5 often show enhanced potency. The 8-hydroxyquinoline core is a privileged structure in medicinal chemistry, known for its ability to chelate metal ions crucial for pathogen survival.[6] Recent studies on copper(II) and zinc(II) complexes of 8-HQC-5 Schiff bases have demonstrated significant cytotoxicity against malignant melanoma cells, often outperforming cisplatin.[17][18]
B. Fluorescent Sensing:
The extended π-system of the quinoline ring makes many 8-HQC-5 derivatives naturally fluorescent.[13] This fluorescence is often quenched in the free ligand but can be "turned on" or shifted upon binding to a specific metal ion. This makes them ideal candidates for selective and sensitive fluorescent chemosensors for ions like Al³⁺ or Zn²⁺.[6][13] While salicylaldehyde-based sensors exist, they often require the attachment of a separate fluorophore, whereas in 8-HQC-5 derivatives, the fluorescence is an intrinsic property of the ligand itself.[19][20]
Experimental Protocols
The following protocols provide a reliable method for synthesizing a representative Schiff base from each aldehyde using aniline as the primary amine.
Protocol 1: Synthesis of 2-[(E)-(phenylimino)methyl]phenol (from Salicylaldehyde)
Materials:
-
Salicylaldehyde (1.22 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Absolute Ethanol (30 mL)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and hotplate
Methodology:
-
Dissolve salicylaldehyde (10 mmol) in 15 mL of absolute ethanol in the round-bottom flask with stirring.
-
In a separate beaker, dissolve aniline (10 mmol) in 15 mL of absolute ethanol.
-
Add the aniline solution dropwise to the salicylaldehyde solution at room temperature. A color change to yellow is typically observed.
-
Fit the flask with the reflux condenser and heat the mixture to reflux for 2-3 hours.[1][4]
-
After reflux, cool the reaction mixture in an ice bath. A yellow crystalline precipitate will form.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Validation: Characterize the product using FTIR and ¹H NMR.
-
FTIR (KBr, cm⁻¹): Look for the appearance of a strong C=N (imine) stretching band around 1620-1630 cm⁻¹ and the disappearance of the C=O (aldehyde) stretch from salicylaldehyde (approx. 1665 cm⁻¹) and the N-H stretches from aniline.
-
¹H NMR (CDCl₃, δ/ppm): Expect a characteristic singlet for the imine proton (-CH=N-) around 8.5-8.6 ppm.
-
Protocol 2: Synthesis of 8-hydroxy-5-[(E)-(phenylimino)methyl]quinoline (from 8-HQC-5)
Materials:
-
This compound (1.73 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Absolute Ethanol (40 mL)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and hotplate
Methodology:
-
Suspend this compound (10 mmol) in 25 mL of absolute ethanol in the round-bottom flask.
-
Dissolve aniline (10 mmol) in 15 mL of absolute ethanol and add it to the aldehyde suspension.
-
Heat the mixture to reflux with constant stirring for 4-5 hours. The suspension should gradually become a clear, colored solution.[21]
-
Reduce the volume of the solvent on a rotary evaporator until precipitation begins.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum.
-
Validation: Characterize the product using FTIR and ¹H NMR.
-
FTIR (KBr, cm⁻¹): Confirm the formation of the imine bond with a C=N stretch around 1615-1625 cm⁻¹ and the absence of the aldehyde C=O peak (approx. 1680 cm⁻¹).
-
¹H NMR (DMSO-d₆, δ/ppm): Look for the imine proton singlet (typically >8.8 ppm) and the characteristic signals of the quinoline and phenyl rings.
-
Conclusion and Outlook
The choice between salicylaldehyde and this compound is a strategic decision based on the desired application.
-
Choose Salicylaldehyde for:
-
Simple, well-defined bidentate or tetradentate coordination environments.
-
Applications where cost and simplicity are paramount.
-
Fundamental studies in coordination chemistry and catalysis.
-
-
Choose this compound for:
-
Creating highly stable, tridentate ligands and coordinatively saturated octahedral complexes.
-
Developing fluorescent chemosensors for metal ion detection.
-
Synthesizing metal-based drugs with enhanced biological activity, leveraging the inherent properties of the 8-hydroxyquinoline scaffold.
-
Applications in advanced materials where photophysical properties are key.
-
While salicylaldehyde remains an indispensable tool, this compound provides a direct and efficient route to more complex, functional, and stable Schiff base systems. For researchers and drug development professionals aiming to design next-generation materials and therapeutics, the strategic incorporation of the 8-hydroxyquinoline moiety offers a significant performance advantage.
References
- 1. chemijournal.com [chemijournal.com]
- 2. View of Synthesis of new metal complexes derived from 5-nitroso 8-hydroxy quinoline and Salicylidene P-imino acetophenone with Fe(II), Co(II), Ni(II) and Cu(II) ions [mail.anjs.edu.iq]
- 3. tandfonline.com [tandfonline.com]
- 4. recentscientific.com [recentscientific.com]
- 5. ckthakurcollege.net [ckthakurcollege.net]
- 6. rroij.com [rroij.com]
- 7. primescholars.com [primescholars.com]
- 8. researchgate.net [researchgate.net]
- 9. iosrjournals.org [iosrjournals.org]
- 10. saudijournals.com [saudijournals.com]
- 11. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. scispace.com [scispace.com]
- 14. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media | Semantic Scholar [semanticscholar.org]
- 16. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
- 20. chemistryjournal.net [chemistryjournal.net]
- 21. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
A Comparative Guide to Aluminum Detection: Evaluating Alternatives to 8-Hydroxyquinoline-Based Sensors
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of aluminum (Al³⁺) is critical due to its biological and environmental significance. While sensors based on 8-Hydroxyquinoline and its derivatives are well-established, a range of alternative methods offer distinct advantages in terms of sensitivity, speed, cost, and applicability. This guide provides an objective comparison of key analytical techniques for aluminum detection, benchmarked against 8-Hydroxyquinoline-based fluorescent sensors, complete with experimental data and detailed protocols.
Overview of Detection Methods
The benchmark for this comparison, 8-Hydroxyquinoline-5-carbaldehyde and its derivatives, typically functions as a "turn-on" fluorescent sensor. In its unbound state, the molecule exhibits minimal fluorescence. Upon chelation with Al³⁺, a stable complex is formed, which restricts intramolecular rotation and inhibits non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity. This chelation-induced emission provides a direct and sensitive measure of aluminum concentration.
Alternative methods can be broadly categorized into spectroscopic, spectrometric, and electrochemical techniques. These include traditional methods like Atomic Absorption Spectroscopy (AAS) and advanced plasma-based techniques like Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). Other notable alternatives involve different classes of fluorescent and colorimetric probes and various electrochemical sensors.
Caption: Chelation mechanism of an 8-Hydroxyquinoline based sensor for Al³⁺.
Performance Comparison of Aluminum Detection Methods
The choice of an appropriate analytical method depends on factors such as the required sensitivity, sample matrix, available instrumentation, and cost. The following table summarizes the quantitative performance of 8-Hydroxyquinoline-based sensors and key alternative methods.
| Method Category | Specific Method/Probe | Limit of Detection (LOD) | Linear Range | Primary Advantages | Primary Disadvantages |
| Fluorescent Sensors | Schiff base of 8-hydroxyquinoline-2-carbaldehyde[1] | 7.38 µM | Not Specified | High selectivity, real-time detection, bio-imaging potential | Susceptible to matrix interference, limited solvent compatibility |
| N'-(2,5-dihydroxybenzylidene)acetohydrazide[2] | 0.66 µM | 1 - 5 µM | High selectivity, applicable in aqueous solution, bio-imaging | Potential quenching by Cu²⁺ and Fe³⁺ | |
| Aminobenzoylhydrazide Schiff-base (ABHS)[3] | 6.7 nM (0.18 µg/L) | Not Specified | Ultra-sensitive, rapid response, works in pure water | Relatively new probe, fewer validation studies | |
| Spectrophotometry | Eriochrome Cyanine R (ECR)[4] | 2.0 µg/L | 10 - 500 µg/L | Low cost, simple instrumentation, good for routine analysis | Lower sensitivity than other methods, potential interferences |
| Alizarin Red S (ARS)[5] | ~1 ppm (1000 µg/L) | 1 - 10 ppm | Simple, good selectivity against common ions (Pb²⁺, Fe²⁺, Cu²⁺, Zn²⁺) | Lower sensitivity, limited linear range | |
| Atomic Spectroscopy | Flame Atomic Absorption Spectroscopy (FAAS)[6][7] | 100 µg/L | 5,000 - 50,000 µg/L | Robust, well-established, relatively low cost for atomic methods | Lower sensitivity, requires sample nebulization |
| Graphite Furnace AAS (GFAAS / ETAAS)[6][8] | 0.6 - 3 µg/L | Not Specified | High sensitivity, small sample volume required | Slower than FAAS, susceptible to matrix effects | |
| Plasma Spectrometry | Inductively Coupled Plasma-AES (ICP-AES/OES)[8] | 1 - 28 µg/L | Wide range | Multi-element capability, high throughput, robust against matrix effects | Higher instrument cost, spectral interferences can occur |
| Inductively Coupled Plasma-MS (ICP-MS)[8][9] | 0.2 ng/L - 13 ng/L | Very wide range | Extremely high sensitivity, multi-element and isotopic analysis | High instrument cost, requires cleanroom environment for ultra-trace analysis | |
| Electrochemical | Anodic Stripping Voltammetry (Carbon Electrode)[10] | 8 µg/L | 10 - 450 µg/L | High sensitivity, low cost, portable instrumentation | Electrode surface can be fouled, sensitive to pH |
| f-MWCNTs/CS/PB based sensor[11] | 0.002 ppm (2 µg/L) | 0.2 - 1 ppm | High sensitivity, good stability | Complex electrode modification, limited linear range |
Note: Limits of Detection can vary based on instrumentation, matrix, and specific experimental conditions. Values have been converted to common units (µg/L and µM where appropriate) for comparison.
Experimental Methodologies & Workflows
Detailed and standardized protocols are essential for reproducible and accurate results. Below are representative methodologies for key aluminum detection techniques.
Caption: A generalized workflow for quantitative analysis of aluminum.
Fluorescent Sensor Method (General Protocol)
This protocol is a general guideline for using a "turn-on" fluorescent probe for Al³⁺ detection.
-
Materials:
-
Synthesized fluorescent probe (e.g., Schiff base of 8-Hydroxyquinoline).
-
Solvent (e.g., Ethanol/Water mixture, HEPES buffer).
-
Stock solution of Al³⁺ (e.g., from AlCl₃ or Al(NO₃)₃).
-
Stock solutions of potential interfering metal ions.
-
Fluorometer.
-
-
Procedure:
-
Probe Solution Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO or ethanol). Prepare a working solution by diluting the stock solution in the desired assay buffer (e.g., to 10 µM in EtOH/H₂O, pH 7.0).
-
Selectivity Test: To separate vials containing the probe's working solution, add a solution of Al³⁺ and other metal ions to a final concentration (e.g., 50 µM).
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution using the fluorometer at a predetermined excitation wavelength. A significant increase in fluorescence intensity in the presence of Al³⁺ indicates selectivity.
-
Titration and Limit of Detection (LOD): Incrementally add small aliquots of the Al³⁺ stock solution to the probe's working solution. Record the fluorescence intensity after each addition.
-
Data Analysis: Plot the fluorescence intensity against the Al³⁺ concentration. A linear relationship should be observed at low concentrations. The LOD is typically calculated as 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve.[1]
-
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES/OES)
This method is suitable for a wide range of samples, including environmental and biological materials, after appropriate digestion.
-
Materials:
-
ICP-AES Spectrometer.
-
Certified aluminum standard solution (e.g., 1000 mg/L).
-
High-purity nitric acid (HNO₃) and hydrochloric acid (HCl) for digestion and matrix matching.
-
High-purity deionized water.
-
Microwave digestion system (if required for solid samples).
-
-
Procedure:
-
Sample Preparation:
-
Aqueous Samples: Acidify the sample with nitric acid to pH < 2.
-
Solid Samples: Perform an acid digestion. A typical procedure involves digesting a known weight of the sample (e.g., 0.25 g) with a mixture of concentrated HNO₃ and HCl in a microwave digestion system. After digestion, dilute the sample to a final volume (e.g., 50 mL) with deionized water.
-
-
Standard Preparation: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L) by diluting the certified stock solution. The acid matrix of the standards should match that of the prepared samples.
-
Instrumental Analysis:
-
Warm up and optimize the ICP-AES instrument according to the manufacturer's instructions.
-
Select an appropriate analytical wavelength for aluminum, typically 396.152 nm or 308.215 nm, ensuring it is free from spectral interferences from other elements in the sample.
-
Aspirate the blank, calibration standards, and samples into the plasma.
-
-
Data Analysis: The instrument software will generate a calibration curve from the standards. The concentration of aluminum in the samples is automatically calculated from this curve, accounting for any dilution factors.
-
Graphite Furnace Atomic Absorption Spectroscopy (GFAAS)
This technique offers high sensitivity and is ideal for trace-level aluminum analysis in small sample volumes.
-
Materials:
-
Atomic Absorption Spectrometer with a graphite furnace atomizer and Zeeman or deuterium arc background correction.
-
Pyrolytically coated graphite tubes.
-
Aluminum hollow cathode lamp.
-
Certified aluminum standard solution.
-
Matrix modifier (e.g., magnesium nitrate).
-
High-purity deionized water and nitric acid.
-
-
Procedure:
-
Sample and Standard Preparation: Prepare standards and samples as described for ICP-AES, though concentrations will be much lower (typically in the µg/L range). Dilute samples with 0.2% nitric acid.[8]
-
Instrument Setup: Install the aluminum hollow cathode lamp and align it. Set the wavelength to 309.3 nm.
-
Furnace Program Optimization: Develop a temperature program for the graphite furnace. This program typically includes multiple steps:
-
Drying: To gently evaporate the solvent.
-
Pyrolysis (Ashing): To remove the sample matrix without losing the analyte. A matrix modifier is often used to stabilize the aluminum at higher pyrolysis temperatures.
-
Atomization: To rapidly heat the furnace and vaporize the aluminum into free atoms.
-
Clean Out: To remove any residue from the graphite tube at a high temperature.
-
-
Analysis: Inject a small, precise volume (e.g., 20 µL) of the blank, standards, and samples into the graphite tube. Run the furnace program for each.
-
Data Analysis: The instrument measures the absorbance of light from the hollow cathode lamp by the atomized aluminum. A calibration curve of absorbance versus concentration is used to determine the aluminum concentration in the samples.
-
Conclusion
The selection of an optimal method for aluminum detection requires a careful evaluation of analytical needs against the performance characteristics and practical limitations of each technique.
-
8-Hydroxyquinoline-based sensors and other fluorescent probes are excellent for applications requiring high selectivity, real-time monitoring, and cellular imaging, offering a good balance of sensitivity and ease of use in research settings.[2][3][12]
-
Spectrophotometric methods like those using ECR or ARS provide a simple, low-cost alternative for routine analysis where ultra-high sensitivity is not the primary concern.[4][5]
-
Atomic absorption spectroscopy , particularly GFAAS , offers a robust and highly sensitive method for trace aluminum quantification, though it is a single-element technique and can be time-consuming.[6][8]
-
ICP-AES and ICP-MS represent the gold standard for elemental analysis. ICP-AES is a workhorse for multi-element analysis with excellent tolerance to complex matrices.[8][13] For the utmost sensitivity, reaching parts-per-trillion levels, ICP-MS is unparalleled, making it the method of choice for ultra-trace analysis in critical applications like drug development and environmental monitoring.[8][9]
-
Electrochemical sensors are a rapidly developing field, promising low-cost, portable, and highly sensitive devices suitable for on-site and continuous monitoring.[10][11][14]
Ultimately, by understanding the distinct advantages and limitations of each method, researchers can confidently select the most appropriate tool to achieve their analytical objectives in aluminum detection.
References
- 1. benchchem.com [benchchem.com]
- 2. A Highly Selective Turn-on Fluorescent Probe for the Detection of Aluminum and Its Application to Bio-Imaging [mdpi.com]
- 3. An ultra-sensitive fluorescent probe for recognition of aluminum ions and its application in environment, food, and living organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. ir.uitm.edu.my [ir.uitm.edu.my]
- 6. ANALYTICAL METHODS - Toxicological Profile for Aluminum - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. NEMI Method Summary - 202.1 [nemi.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemical detection of aluminium using single-use sensors - Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Analysis of Aluminum by Inductively Coupled Plasma-Atomic Emission Spectroscopy [opg.optica.org]
- 14. researchgate.net [researchgate.net]
Comparative Guide to 8-Hydroxyquinoline-5-carbaldehyde Sensors: Cross-Reactivity and Interference Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of chemosensors derived from 8-Hydroxyquinoline-5-carbaldehyde, with a focus on their cross-reactivity and susceptibility to interference. The information presented is supported by experimental data to aid in the selection and application of these sensors in various research and development contexts.
Introduction
8-Hydroxyquinoline and its derivatives are a significant class of compounds in the development of fluorescent and colorimetric sensors for metal ion detection.[1][2] Their ability to form stable complexes with a variety of metal ions often leads to distinct changes in their photophysical properties, such as fluorescence enhancement ("turn-on") or quenching ("turn-off").[1][3] Sensors based on the this compound scaffold, particularly its Schiff base derivatives, have shown notable selectivity for specific metal ions, such as aluminum (Al³⁺) and zinc (Zn²⁺).[4][5][6] The primary mechanism underlying the function of many of these fluorescent sensors is Chelation-Enhanced Fluorescence (CHEF) or the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).[4][7] In the unbound state, the sensor often exhibits low fluorescence due to the ESIPT process. Upon chelation with a target metal ion, this process is inhibited, leading to a significant increase in fluorescence intensity.[4][7]
Understanding the cross-reactivity and interference profiles of these sensors is critical for their practical application, as the presence of non-target ions can significantly impact the accuracy and reliability of detection. This guide summarizes available quantitative data on the performance of representative this compound based sensors in the presence of various potentially interfering ions.
Performance Comparison: Cross-Reactivity and Interference
The selectivity of a sensor is a crucial parameter that defines its ability to detect a specific analyte in a complex sample matrix. The following tables summarize the cross-reactivity and interference data for two representative Schiff base sensors derived from this compound, one designed for Al³⁺ detection and the other for Zn²⁺ detection.
Table 1: Cross-Reactivity of a 5-Chloro-8-hydroxyquinoline-2-carbaldehyde Schiff Base Sensor for Al³⁺
This table presents data for a sensor designed for the selective detection of Al³⁺. The fluorescence intensity of the sensor was measured in the presence of various metal ions to assess its selectivity. The data indicates high selectivity for Al³⁺, with most other tested metal ions showing no significant change in fluorescence.[8]
| Interfering Ion | Concentration (Equivalents) | Fluorescence Intensity (Arbitrary Units) | % Interference |
| None (Sensor only) | - | ~50 | - |
| Al³⁺ | 20 | ~850 | - |
| Li⁺ | 20 | ~50 | 0% |
| Ni²⁺ | 20 | ~55 | <1% |
| Co²⁺ | 20 | ~60 | ~1% |
| Ag⁺ | 20 | ~50 | 0% |
| Mg²⁺ | 20 | ~50 | 0% |
| Mn²⁺ | 20 | ~50 | 0% |
| Ca²⁺ | 20 | ~50 | 0% |
| Ba²⁺ | 20 | ~50 | 0% |
| Cu²⁺ | 20 | ~45 | -0.6% |
| Hg²⁺ | 20 | ~48 | -0.2% |
| Fe²⁺ | 20 | ~50 | 0% |
| Rb²⁺ | 20 | ~50 | 0% |
| Fe³⁺ | 20 | ~50 | 0% |
| Cs⁺ | 20 | ~50 | 0% |
| Cd²⁺ | 20 | ~50 | 0% |
Table 2: Interference Study of an 8-Hydroxyquinoline-2-carbaldehyde Schiff Base Sensor for Zn²⁺
This table showcases the performance of a sensor selective for Zn²⁺ in the presence of other metal ions. While the sensor demonstrates high selectivity for Zn²⁺, some transition metal ions, notably Co²⁺ and Cu²⁺, exhibit a significant quenching effect on the fluorescence signal.[4]
| Ion Combination | Fluorescence Intensity (Arbitrary Units) | % Change from Zn²⁺ alone |
| Sensor + Zn²⁺ | ~1000 | - |
| Sensor + Zn²⁺ + Al³⁺ | ~980 | -2% |
| Sensor + Zn²⁺ + Ca²⁺ | ~990 | -1% |
| Sensor + Zn²⁺ + Co²⁺ | ~300 | -70% |
| Sensor + Zn²⁺ + Cu²⁺ | ~250 | -75% |
| Sensor + Zn²⁺ + Cd²⁺ | ~970 | -3% |
| Sensor + Zn²⁺ + Cr³⁺ | ~950 | -5% |
| Sensor + Zn²⁺ + Fe³⁺ | ~960 | -4% |
| Sensor + Zn²⁺ + K⁺ | ~1000 | 0% |
| Sensor + Zn²⁺ + Li⁺ | ~1000 | 0% |
| Sensor + Zn²⁺ + Na⁺ | ~1000 | 0% |
| Sensor + Zn²⁺ + Ni²⁺ | ~940 | -6% |
| Sensor + Zn²⁺ + Mn²⁺ | ~950 | -5% |
| Sensor + Zn²⁺ + Mg²⁺ | ~990 | -1% |
| Sensor + Zn²⁺ + Pb²⁺ | ~970 | -3% |
Signaling Pathway and Experimental Workflow
The detection mechanism of these sensors and the workflow for their evaluation can be visualized to provide a clearer understanding of the processes involved.
Caption: Signaling pathway of an ESIPT-based sensor.
Caption: Workflow for interference studies.
Experimental Protocols
Synthesis of this compound Schiff Base Sensor
A general and straightforward method for the synthesis of Schiff base sensors from this compound involves a condensation reaction with a primary amine.[4]
Materials:
-
This compound
-
Desired primary amine (e.g., aniline, ethanolamine, etc.)
-
Ethanol or Methanol (absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve equimolar amounts of this compound and the selected primary amine in a minimal amount of absolute ethanol in a round-bottom flask.
-
Reaction: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction. Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the final Schiff base sensor.
Cross-Reactivity and Interference Study Protocol
This protocol details the steps to evaluate the selectivity of the synthesized sensor and its response to potential interfering ions.
Materials:
-
Synthesized this compound Schiff base sensor stock solution (e.g., 1 mM in DMSO or ethanol).
-
Stock solution of the target metal ion (e.g., 10 mM AlCl₃ or ZnCl₂ in deionized water).
-
Stock solutions of various potential interfering metal ions (e.g., 10 mM solutions of Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, etc., as their chloride or nitrate salts in deionized water).
-
Buffer solution (e.g., 20 mM HEPES, pH 7.4).
-
Fluorometer or UV-Vis spectrophotometer.
-
Quartz cuvettes or a 96-well microplate.
Procedure:
-
Preparation of Sensor Working Solution: Prepare a working solution of the sensor at a suitable concentration (e.g., 10 µM) in the chosen buffer system.
-
Selectivity Study (Cross-Reactivity):
-
To a series of cuvettes or wells, add the sensor working solution.
-
To each cuvette/well, add a specific concentration of a different metal ion stock solution (e.g., to a final concentration of 100 µM). Include a blank with only the sensor solution and one with the sensor and the target ion.
-
Incubate the solutions for a short period (e.g., 5-15 minutes) at room temperature, protected from light.[9]
-
Measure the fluorescence intensity or absorbance at the predetermined excitation and emission wavelengths.
-
Compare the signal generated by the target ion to those of other metal ions.
-
-
Interference Study (Competitive Experiment):
-
Prepare a solution containing the sensor working solution and the target metal ion at a concentration that gives a strong signal.
-
To this solution, add a potential interfering ion at a concentration equal to or in excess of the target ion concentration.
-
Incubate and measure the fluorescence or absorbance as described above.
-
Repeat this for all potential interfering ions.
-
Calculate the percentage of interference using the formula: % Interference = [(I₀ - I) / I₀] * 100 where I₀ is the fluorescence intensity of the sensor with the target ion alone, and I is the intensity in the presence of the interfering ion.
-
Conclusion
Sensors derived from this compound demonstrate significant potential for the selective detection of metal ions. The Schiff base derivatives, in particular, can be tailored to exhibit high selectivity for analytes such as Al³⁺ and Zn²⁺. However, as the presented data indicates, cross-reactivity and interference, especially from other transition metals, can be a significant factor affecting their performance. For researchers, scientists, and drug development professionals, a thorough evaluation of the sensor's selectivity profile under specific experimental conditions is paramount to ensure accurate and reliable results. The provided protocols and data serve as a foundational guide for these critical validation studies.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.uci.edu [chem.uci.edu]
- 4. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 7. benchchem.com [benchchem.com]
- 8. epstem.net [epstem.net]
- 9. benchchem.com [benchchem.com]
Comparative study of synthesis methods for 8-Hydroxyquinoline-5-carbaldehyde
A Comparative Guide to the Synthesis of 8-Hydroxyquinoline-5-carbaldehyde
For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate synthetic route is paramount to ensure efficiency, yield, and purity of the final product. This guide provides a comparative analysis of the common methods for synthesizing this compound, a key intermediate in the preparation of various biologically active compounds. The primary methods discussed are the Reimer-Tiemann reaction, the Duff reaction, and the Vilsmeier-Haack reaction.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative parameters for the different synthesis methods of this compound.
| Parameter | Reimer-Tiemann Reaction | Duff Reaction | Vilsmeier-Haack Reaction |
| Starting Material | 8-Hydroxyquinoline | 8-Hydroxyquinoline | 8-Hydroxyquinoline |
| Key Reagents | Chloroform (CHCl3), Strong Base (NaOH or KOH) | Hexamethylenetetramine, Glyceroboric acid | Phosphorus oxychloride (POCl3), Dimethylformamide (DMF) |
| Reaction Temperature | Reflux | 150-160 °C | Not specified, typically heated |
| Reaction Time | 16-20 hours | 2-3 hours | Not specified |
| Reported Yield (%) | 10.1% - 38%[1][2] | Generally low, specific yield for this product is not consistently high[3][4] | 19.3% |
| Selectivity | Can produce a mixture of 5- and 7-formyl isomers[1][2][5] | Primarily ortho-formylation | Can be highly selective, but side reactions with the hydroxyl group are possible[2] |
| Purification | Column Chromatography | Steam distillation | Not specified |
Experimental Protocols
Detailed methodologies for each synthesis route are provided below.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[6] In the context of 8-hydroxyquinoline, it involves the reaction with chloroform in a basic solution.
Procedure:
-
Dissolve 8-hydroxyquinoline (5 g, 0.034 mol) in 50 mL of ethanol.[7]
-
Add a solution of sodium hydroxide (10 g, 0.25 mol) in 15 mL of water to the mixture.[7]
-
Heat the resulting solution to reflux.[7]
-
Slowly add chloroform (30 mL, 0.372 mol) dropwise over a period of 30 minutes to an hour.[1][7]
-
Continue refluxing the reaction mixture for an additional 16 to 20 hours.[1][7]
-
After cooling to room temperature, remove ethanol and unreacted chloroform by distillation under reduced pressure.[7]
-
Dissolve the residue in water (150 mL) and acidify to a slightly acidic pH with dilute hydrochloric acid.[7]
-
The resulting solid is then extracted with dichloromethane.[7]
-
Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol mixture as the eluent to obtain this compound.[1][7]
Duff Reaction
The Duff reaction is another method for the formylation of phenols, utilizing hexamethylenetetramine in an acidic medium.[3] It is known for being a relatively quick procedure.[4]
Procedure:
-
Prepare a mixture of anhydrous glycerol and boric acid to form glyceroboric acid.
-
Heat the glyceroboric acid to 150-160 °C.[4]
-
Add a mixture of 8-hydroxyquinoline and hexamethylenetetramine to the heated glyceroboric acid.[4]
-
Maintain the reaction at 150-160 °C for 2 to 3 hours.[4]
-
After the reaction is complete, cool the mixture and treat it with dilute sulfuric acid to hydrolyze the intermediate.
-
The product, this compound, is then isolated, typically by steam distillation.[4]
Note: While the Duff reaction is generally applicable, studies have shown that for 8-hydroxyquinoline, it can result in impure products.[3]
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, generated from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to formylate activated aromatic rings.[8][9][10]
Procedure:
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride to dimethylformamide, typically in a cooled environment.
-
Add 8-hydroxyquinoline to the prepared Vilsmeier reagent.
-
The reaction mixture is then heated to allow for the formylation to occur.
-
Upon completion of the reaction, the mixture is hydrolyzed, usually by adding it to ice water and then neutralizing with a base.
-
The precipitated crude product is then filtered, washed, and purified.
Note: A potential side reaction in the Vilsmeier-Haack formylation of 8-hydroxyquinoline is the reaction of the hydroxyl group with POCl3 or the Vilsmeier reagent itself, which can lead to the formation of aryl formates.[2]
Logical Workflow for Method Comparison
The following diagram illustrates the decision-making process for selecting a synthesis method based on desired outcomes.
Caption: Comparative workflow for synthesis method selection.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. This compound | 2598-30-3 | Benchchem [benchchem.com]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3 [chemicalbook.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. chemijournal.com [chemijournal.com]
- 10. ijpcbs.com [ijpcbs.com]
A Comparative Guide to 8-Hydroxyquinoline-5-carbaldehyde and its Derivatives in Fluorescent Sensing
For researchers, scientists, and drug development professionals engaged in the detection of metal ions, the selection of an appropriate fluorescent probe is paramount for achieving sensitive and reliable results. 8-Hydroxyquinoline and its derivatives have emerged as a versatile class of "turn-on" fluorescent sensors. This guide provides a comprehensive comparison of the performance of sensors based on the 8-hydroxyquinoline scaffold, with a focus on derivatives of 8-hydroxyquinoline-5-carbaldehyde, against other common fluorescent probes for zinc (Zn²⁺), a biologically significant metal ion.
Principle of Detection: Chelation-Enhanced Fluorescence and ESIPT Inhibition
The fluorescent sensing mechanism of 8-hydroxyquinoline-based probes primarily relies on two key photophysical phenomena: Chelation-Enhanced Fluorescence (CHEF) and the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT). In their unbound state, these molecules typically exhibit weak fluorescence due to non-radiative decay pathways. Upon chelation with a metal ion, such as Zn²⁺, the molecule's conformation becomes more rigid, restricting intramolecular rotations and vibrations. This rigidity minimizes non-radiative energy loss and leads to a significant enhancement in fluorescence intensity.
Furthermore, in many 8-hydroxyquinoline derivatives, an intramolecular hydrogen bond exists between the hydroxyl group and the quinoline nitrogen. This facilitates an ESIPT process in the excited state, which is a non-emissive pathway. The binding of a metal ion disrupts this hydrogen bond, thereby inhibiting the ESIPT process and forcing the molecule to decay radiatively, resulting in a "turn-on" fluorescent signal.
Performance Comparison of Zinc Probes
The selection of a fluorescent probe is often guided by key performance indicators such as excitation and emission wavelengths, quantum yield, dissociation constant (Kd), and the limit of detection (LOD). Below is a comparison of a representative Schiff base derivative of 8-hydroxyquinoline-2-carbaldehyde (a close analog of the 5-carbaldehyde derivative for which detailed sensing data is more readily available) with other widely used fluorescent zinc probes.
| Property | 8-Hydroxyquinoline-2-carbaldehyde Schiff Base (HL)[1] | FluoZin-3[2][3][4] | Zinquin[2][5] | Rhodamine B-based Sensor[6][7] |
| Excitation Wavelength (λex) | ~420 nm | ~494 nm | ~364-370 nm | ~500 nm |
| Emission Wavelength (λem) | ~596 nm | ~516-518 nm | ~485-492 nm | ~579 nm |
| Quantum Yield (Φ) | Not explicitly stated, but significant fluorescence enhancement is observed. | Approaches 0.9 upon Zn²⁺ binding[8] | Varies; forms adducts with zinc-containing proteins.[2][5] | ~0.12 upon Zn²⁺ binding |
| Dissociation Constant (Kd) | Not explicitly stated. | ~9.1 - 15 nM | 370 nM (1:1 complex), 850 nM (2:1 complex)[2] | 7.4 x 10³ M⁻¹ (Binding Constant, Ka) |
| Limit of Detection (LOD) | 1.07 x 10⁻⁷ M | Can detect Zn²⁺ in the 0.1–100 µM range.[9] | Can detect free Zn²⁺ concentrations lower than 0.1 nM.[8] | 1 µM |
| Sensing Mechanism | ESIPT Inhibition / CHEF | Ion Chelation | Ion Chelation | Spirolactam ring-opening |
| Cell Permeability | Dependent on the specific Schiff base derivative. | The acetoxymethyl (AM) ester form is cell-permeant.[2] | The ethyl ester form is membrane-permeant.[2] | Membrane-permeable.[6] |
Signaling Pathways and Experimental Workflows
The signaling pathway and a general experimental workflow for metal ion detection using an 8-hydroxyquinoline-based sensor are illustrated below.
Caption: Signaling pathway of an 8-hydroxyquinoline-based fluorescent sensor.
Caption: General experimental workflow for fluorescent metal ion detection.
Experimental Protocols
Synthesis of a Schiff Base Derivative of 8-Hydroxyquinoline-2-carbaldehyde (HL)
This protocol is adapted from the synthesis of a previously reported sensor.[1]
Materials:
-
8-hydroxyquinoline-2-carbaldehyde
-
4-(1,2,2-triphenylethenyl)benzenamine
-
Toluene
Procedure:
-
Dissolve 0.20 mmol of 8-hydroxyquinoline-2-carbaldehyde in 1 mL of toluene.
-
In a separate vial, dissolve 0.20 mmol of 4-(1,2,2-triphenylethenyl)benzenamine in 1 mL of toluene.
-
Add the amine solution to the 8-hydroxyquinoline-2-carbaldehyde solution.
-
Stir the mixture and heat at 105 °C for 4 hours.
-
After cooling to room temperature, allow the solvent to evaporate over 1-2 days to obtain yellow crystals of the Schiff base product (HL).
General Protocol for Fluorescent Zinc Detection
Materials:
-
Synthesized 8-hydroxyquinoline-based sensor (e.g., HL)
-
Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
HEPES buffer (pH 7.4)
-
Zinc chloride (ZnCl₂) stock solution
-
Deionized water
-
Spectrofluorometer
Procedure:
-
Preparation of Sensor Stock Solution: Prepare a 1 mM stock solution of the sensor in DMSO or THF.
-
Preparation of Working Solutions:
-
Prepare a working solution of the sensor (e.g., 20 µM) in a suitable solvent system, such as a THF/water mixture.
-
Prepare a series of zinc chloride solutions of varying concentrations in HEPES buffer.
-
-
Fluorescence Measurement:
-
To a cuvette, add the sensor working solution.
-
Record the baseline fluorescence spectrum.
-
Incrementally add aliquots of the zinc chloride solutions to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence emission spectrum after each addition at the appropriate excitation wavelength (e.g., 420 nm for HL).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the zinc concentration to generate a calibration curve.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the linear portion of the calibration curve.
-
Protocol for Intracellular Zinc Detection with FluoZin-3 AM
This protocol provides a general guideline for using a commercially available zinc probe.[2]
Materials:
-
FluoZin-3 AM
-
High-quality, anhydrous DMSO
-
Pluronic F-127 (optional)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of FluoZin-3 AM in DMSO.
-
Cell Loading:
-
Culture cells to the desired confluency.
-
Prepare a loading solution by diluting the FluoZin-3 AM stock solution in HBSS to a final concentration of 1-5 µM. The addition of Pluronic F-127 (final concentration 0.02-0.04%) can aid in dye solubilization.
-
Remove the culture medium and add the loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells twice with warm HBSS to remove extracellular dye.
-
Imaging: Measure the intracellular fluorescence using a fluorescence microscope or plate reader with excitation at ~494 nm and emission at ~518 nm.
Conclusion
This compound and its derivatives offer significant advantages in fluorescent sensing due to their "turn-on" signaling mechanism upon metal ion chelation. This leads to a high signal-to-noise ratio and excellent sensitivity. While detailed quantitative data for the 5-carbaldehyde isomer in zinc sensing is not as readily available as for its 2-carbaldehyde counterpart, the underlying principles and synthetic accessibility make it a highly promising platform for the development of novel fluorescent probes. When compared to commercially available probes like FluoZin-3 and Zinquin, 8-hydroxyquinoline-based sensors can be tailored through synthetic modifications to fine-tune their photophysical properties and selectivity for specific applications in research and drug development. The choice of probe will ultimately depend on the specific experimental requirements, including the target analyte, desired sensitivity, and the biological or chemical environment of the assay.
References
- 1. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Revised stability constant, spectroscopic properties and binding mode of Zn(II) to FluoZin-3, the most common zinc probe in life sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Zinc Indicators | Thermo Fisher Scientific - SG [thermofisher.com]
Navigating the Nuances of Fluorescent Probes: A Comparative Guide to 8-Hydroxyquinoline-5-carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of 8-hydroxyquinoline-5-carbaldehyde-based probes and their alternatives, offering a deep dive into their performance, limitations, and practical applications.
The utility of 8-hydroxyquinoline (8-HQ) and its derivatives as "turn-on" fluorescent chemosensors is well-established. These probes are particularly valued for their ability to exhibit enhanced fluorescence upon binding to specific metal ions, a mechanism that minimizes background signal and enhances detection sensitivity. However, like any tool, they have inherent limitations that must be considered. This guide aims to provide an objective comparison with commonly used fluorescent probes like those based on fluorescein and rhodamine, supported by quantitative data and detailed experimental protocols.
Performance Comparison: A Quantitative Overview
The efficacy of a fluorescent probe is determined by several key photophysical parameters. The following tables summarize the performance of various this compound-based probes and their alternatives for the detection of common metal ions, namely Zn²⁺ and Al³⁺.
Table 1: Comparison of Fluorescent Probes for Zn²⁺ Detection
| Probe Type | Specific Probe Example | Detection Limit (LOD) | Quantum Yield (Φ) | Key Advantages | Key Limitations |
| 8-Hydroxyquinoline Derivative | Schiff base of 8-hydroxyquinoline and 2,4-dihydroxy-benzaldehyde | 3.5 x 10⁻⁷ M[1] | Not Reported | "Turn-on" fluorescence, good selectivity. | Potential for lower quantum yield compared to alternatives, solubility can be limited.[2] |
| 8-Hydroxyquinoline Derivative | Deoxycholic acid derivative with 8-hydroxyquinoline | Low (specific value not stated)[3] | Not Reported | Ratiometric response, good selectivity.[3] | Distinguishing between similar ions like Zn²⁺ and Cd²⁺ can be solvent-dependent.[3] |
| Fluorescein-Based | Zinpyr-1 | <1 nM[2] | ~0.9 (in presence of Zn²⁺)[2] | High quantum yield, visible range excitation/emission.[2] | Requires near-ultraviolet excitation, potential for mixed complex formation.[2] |
| Fluorescein-Based | FI-1 | 2.15 nM[4] | Not Reported | "Turn-on" fluorescence, colorimetric change.[4] | Potential for interference from other ions. |
| Rhodamine-Based | Rhodamine-Cinnamaldehyde Derivative | Not specified for Zn²⁺ | Not Reported | "Turn-on" fluorescence, colorimetric change ("naked-eye" detection).[5] | Stoichiometry of binding can be complex (e.g., 3:1).[5] |
| Rhodamine-Based | ZP1 | 1 µM[6] | 0.12 (in presence of Zn²⁺)[6] | Large fluorescence enhancement, membrane-permeable.[6] | Lower binding affinity compared to some alternatives.[6] |
Table 2: Comparison of Fluorescent Probes for Al³⁺ Detection
| Probe Type | Specific Probe Example | Detection Limit (LOD) | Quantum Yield (Φ) | Key Advantages | Key Limitations |
| 8-Hydroxyquinoline Derivative | 5-Chloro-8-hydroxyquinoline Schiff Base | Not specified | Not Reported | High selectivity. | Limited quantitative data available in searches. |
| 8-Hydroxyquinoline Derivative | 2-Hydroxy-1-naphthaldehyde and 8-aminoquinoline Schiff Base | 3.23 x 10⁻⁸ M | Not Reported | Rapid response, good stability over a wide pH range. | Requires a mixed solvent system (DMSO/H₂O). |
| Benzothiazole-Based | BHMMP | 0.70 µM[7] | Not Reported | Significant fluorescence enhancement, colorimetric change.[7] | Requires a specific pH for optimal performance.[7] |
| β-pinene-based | Probe 2a | 8.1 x 10⁻⁸ M[8] | 0.49 (in presence of Al³⁺)[8] | Rapid response time, wide pH range, high sensitivity.[8] | Synthesis is a multi-step process. |
| Rhodamine-Based | Rhodamine 6G derivative | Nanomolar range | Not Reported | Water-soluble, "naked-eye" detection. | Can be sensitive to pH changes.[9] |
| Rhodamine-Based | HL-t-Bu | 10.98 nM[9] | Significant enhancement | Dual sensor for Al³⁺ and Zn²⁺ with distinct signals.[9] | Complex signaling mechanism.[9] |
Signaling Pathways and Experimental Workflows
The functionality of these probes is underpinned by distinct signaling mechanisms. Understanding these pathways is crucial for interpreting experimental results and troubleshooting.
Signaling Pathway for 8-Hydroxyquinoline-Based Probes
8-Hydroxyquinoline derivatives typically operate on the principle of Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the probe exhibits weak fluorescence due to processes like Excited-State Intramolecular Proton Transfer (ESIPT). Upon chelation with a metal ion, the molecule's conformation becomes more rigid, inhibiting non-radiative decay pathways and leading to a significant increase in fluorescence intensity.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of 8-HQ probes.
Experimental Workflow for Probe Synthesis and Characterization
The synthesis of this compound based probes often involves a Schiff base condensation, followed by purification and characterization.
Caption: General workflow for the synthesis of 8-HQ Schiff base probes.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the adoption of these techniques, detailed experimental protocols are provided below.
Protocol 1: Synthesis of a Schiff Base Probe from this compound
This protocol describes a general method for the synthesis of a Schiff base fluorescent probe.
Materials:
-
This compound
-
An appropriate primary amine (e.g., 2-aminoethanol)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of warm absolute ethanol with stirring.
-
In a separate beaker, dissolve 1 equivalent of the primary amine in absolute ethanol.
-
Add the amine solution dropwise to the stirred solution of this compound at room temperature.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out. If not, reduce the solvent volume under vacuum to induce precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.
Protocol 2: Determination of the Limit of Detection (LOD) for a Fluorescent Probe
This protocol outlines the procedure for determining the LOD of a fluorescent probe for a specific metal ion.
Materials:
-
Synthesized fluorescent probe
-
Stock solution of the target metal ion (e.g., ZnCl₂ or AlCl₃)
-
Appropriate buffer solution (e.g., HEPES or Tris-HCl)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a stock solution of the metal ion (e.g., 10 mM) in deionized water or the chosen buffer.
-
Prepare a series of dilutions of the metal ion stock solution at low concentrations in the buffer.
-
-
Blank Measurement:
-
Prepare a solution of the probe in the buffer without any metal ions.
-
Measure the fluorescence intensity of this blank solution multiple times (e.g., 10-20 times) to determine the standard deviation of the blank (σ).
-
-
Calibration Curve:
-
To a series of cuvettes, add a constant concentration of the probe and varying, low concentrations of the metal ion.
-
Measure the fluorescence intensity of each solution at the emission maximum.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the metal ion concentration.
-
Determine the slope (k) of the linear portion of the calibration curve in the low concentration range.
-
Calculate the LOD using the formula: LOD = 3σ / k .[7]
-
Protocol 3: Live-Cell Imaging of Intracellular Metal Ions
This protocol provides a general guideline for using an this compound-based probe for live-cell imaging.
Materials:
-
Adherent mammalian cells cultured on glass-bottom dishes or coverslips
-
Synthesized fluorescent probe
-
Dimethyl sulfoxide (DMSO)
-
HEPES-buffered saline solution (HBSS) or other suitable imaging medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture:
-
Plate the cells on glass-bottom dishes or coverslips and culture them to the desired confluency (typically 60-80%).
-
-
Probe Loading:
-
Prepare a stock solution of the probe (e.g., 1-10 mM) in DMSO.
-
Dilute the stock solution to the final working concentration (typically 1-10 µM) in pre-warmed HBSS or serum-free medium.
-
Remove the culture medium from the cells and wash them twice with warm HBSS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells three times with warm HBSS to remove any excess, unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed HBSS to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe.
-
If investigating the response to a specific metal ion, the cells can be treated with a solution of the metal ion before or during imaging.
-
Limitations and Considerations
While this compound-based probes offer distinct advantages, researchers must be aware of their limitations:
-
Solubility: Many 8-HQ derivatives have limited solubility in purely aqueous solutions, often requiring the use of co-solvents like DMSO or ethanol.[10] This can be a concern for certain biological applications.
-
Toxicity: Like other quinoline derivatives, these probes can exhibit cellular toxicity, especially at higher concentrations or with prolonged exposure.[10] It is crucial to perform cytotoxicity assays to determine the optimal, non-toxic working concentration for live-cell imaging.
-
pH Sensitivity: The fluorescence of some 8-HQ derivatives can be influenced by pH.[9] This is an important consideration when working in biological systems where pH can vary.
-
Selectivity: While many probes are designed for high selectivity, cross-reactivity with other metal ions can occur, particularly with ions that have similar chemical properties.[3] Thorough selectivity studies against a panel of relevant ions are essential.
-
Photostability: Although generally considered to be relatively photostable, prolonged exposure to high-intensity light can lead to photobleaching. The photostability can be influenced by the substituents on the quinoline ring.
Conclusion
This compound-based probes represent a valuable class of fluorescent tools, particularly for the "turn-on" detection of metal ions. Their high sensitivity and low background signal make them well-suited for a variety of applications in chemistry, biology, and materials science. However, a critical evaluation of their limitations, including potential toxicity, solubility issues, and pH sensitivity, is paramount. By carefully considering the quantitative performance data and detailed protocols presented in this guide, and by comparing them with alternative probes such as fluorescein and rhodamine derivatives, researchers can make informed decisions to select the most appropriate fluorescent probe for their specific experimental needs, ultimately leading to more robust and reliable scientific discoveries.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A single 8-hydroxyquinoline-appended bile acid fluorescent probe obtained by click chemistry for solvent-dependent and distinguishable sensing of zinc(II) and cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Turn-On" Fluorescent and Colorimetric Detection of Zn2+ Ions by Rhodamine-Cinnamaldehyde Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly sensitive and selective fluorescent probe for quantitative detection of Al3+ in food, water, and living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.uci.edu [chem.uci.edu]
A Spectroscopic Guide to 8-Hydroxyquinoline-5-carbaldehyde and Its Metal Complexes for Researchers
This guide provides a comprehensive spectroscopic comparison of 8-Hydroxyquinoline-5-carbaldehyde (8HQC) and its metal complexes. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced shifts in spectral data upon metal chelation, offering both experimental protocols and the theoretical underpinnings for these observations.
Abstract
This compound (8HQC) is a versatile organic ligand renowned for its capacity to form stable complexes with a wide array of metal ions. The coordination of a metal ion to 8HQC induces significant changes in its electronic and vibrational properties. These alterations are readily observable through various spectroscopic techniques, including UV-Visible (UV-Vis), Fluorescence, Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding these spectroscopic signatures is paramount for the characterization of novel metal-based compounds, the development of sensitive chemosensors, and for elucidating the mechanism of action of potential therapeutic agents. This guide offers a detailed comparative analysis of the spectroscopic features of 8HQC before and after metal complexation, complete with practical experimental protocols and data interpretation.
Introduction to this compound (8HQC)
8-Hydroxyquinoline and its derivatives are foundational scaffolds in coordination chemistry and medicinal chemistry.[1] The 8-hydroxyquinoline framework acts as a potent bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the pyridine ring and the deprotonated oxygen of the hydroxyl group.[2] This chelation results in the formation of a stable five-membered ring. The introduction of a carbaldehyde (aldehyde) group at the 5-position of the 8-hydroxyquinoline core, yielding 8HQC, further enhances its utility by providing a reactive site for the synthesis of more complex molecules, such as Schiff bases, while also influencing its electronic properties.
The ability of 8HQC and its derivatives to form stable metal complexes has led to their application in diverse fields. They are extensively used in the development of fluorescent sensors for the detection of biologically and environmentally important metal ions like Zn²⁺ and Al³⁺.[1] Furthermore, these compounds and their metal complexes have been investigated for their potential as therapeutic agents, exhibiting antibacterial, antifungal, anti-HIV, and neuroprotective properties.[1][3]
Spectroscopic Techniques for Characterization
The complexation of a metal ion with 8HQC elicits distinct changes in its spectroscopic profile. The primary techniques used to probe these changes are:
-
UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within the molecule. Chelation typically alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax).
-
Fluorescence Spectroscopy: This method detects the emission of light from a molecule after it has absorbed light. 8-hydroxyquinoline derivatives are often weakly fluorescent on their own but can exhibit significantly enhanced fluorescence upon metal chelation, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[1][3] This is largely attributed to increased molecular rigidity and suppression of non-radiative decay pathways upon complexation.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy probes the vibrational modes of a molecule. The coordination of a metal ion to 8HQC influences the bond strengths of the participating functional groups, resulting in discernible shifts in their characteristic vibrational frequencies, particularly the O-H, C=O, and C=N stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as protons (¹H). Upon metal chelation, the electron density around the protons of the 8HQC ligand is altered, leading to changes in their chemical shifts. The disappearance of the phenolic hydroxyl proton signal is a key indicator of complex formation.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of 8HQC metal complexes and their subsequent spectroscopic analysis.
Synthesis of 8HQC Metal Complexes
This protocol outlines a general procedure for the synthesis of divalent metal complexes of 8HQC.
Materials:
-
This compound (8HQC)
-
Metal(II) salt (e.g., ZnCl₂, Cu(CH₃COO)₂, NiCl₂·6H₂O)
-
Ethanol or Methanol
-
Deionized water
-
Dilute base (e.g., 0.1 M NaOH or triethylamine in ethanol)
Procedure:
-
Ligand Solution: Dissolve 8HQC (2 mmol) in 20 mL of ethanol, with gentle warming if necessary.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 mmol) in a minimal amount of deionized water or ethanol.
-
Reaction: Slowly add the metal salt solution to the ligand solution while stirring at room temperature.
-
pH Adjustment: To facilitate the deprotonation of the hydroxyl group and promote complexation, add the dilute base dropwise until a precipitate forms or a distinct color change is observed.[4]
-
Reflux: Heat the reaction mixture to reflux for 2-3 hours to ensure complete reaction.
-
Isolation: Allow the mixture to cool to room temperature. Collect the precipitated metal complex by vacuum filtration.
-
Washing: Wash the solid with cold ethanol and then deionized water to remove any unreacted starting materials.
-
Drying: Dry the purified metal complex in a desiccator or a vacuum oven at a moderate temperature.
Caption: Workflow for the synthesis of 8HQC metal complexes.
Spectroscopic Measurements
Sample Preparation:
-
UV-Vis and Fluorescence: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of 8HQC and its metal complexes in a suitable solvent such as methanol, ethanol, or DMSO.
-
FT-IR: Prepare KBr pellets of the solid samples or acquire spectra using an Attenuated Total Reflectance (ATR) accessory.
-
NMR: Dissolve the samples in a deuterated solvent (e.g., DMSO-d₆).
Instrumentation and Data Acquisition:
-
UV-Vis Spectrophotometer: Scan the samples over a wavelength range of 200-800 nm.
-
Fluorometer: Record emission spectra by exciting the samples at their respective absorption maxima.
-
FT-IR Spectrometer: Acquire spectra in the range of 4000-400 cm⁻¹.
-
NMR Spectrometer: Acquire ¹H NMR spectra.
Comparative Spectroscopic Analysis
The coordination of a metal ion to 8HQC leads to predictable and informative changes in its spectra.
UV-Visible Absorption Spectroscopy
The UV-Vis spectrum of 8HQC in organic solvents typically exhibits absorption bands corresponding to π→π* and n→π* electronic transitions.[5] Upon complexation, these bands often undergo a bathochromic (red) shift to longer wavelengths. This shift is indicative of a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the ligand upon coordination to the metal ion. In some cases, a new band corresponding to a ligand-to-metal charge transfer (LMCT) transition may appear.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| 8HQC | DMSO | ~347 | ~2,500 |
| Zn(II)-8HQC Complex | DMSO | ~370-420 | > 3,000 |
| Cu(II)-8HQC Complex | DMSO | ~418-423 | > 3,500 |
Note: The exact values can vary depending on the specific metal ion, stoichiometry, and solvent.[5][6]
Fluorescence Spectroscopy
8-hydroxyquinoline and its derivatives are known to be weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridine nitrogen.[1][3] This process provides an efficient non-radiative decay pathway. Upon chelation with metal ions such as Zn²⁺ or Al³⁺, this proton transfer is blocked, and the molecule becomes more rigid.[1][3] This leads to a significant enhancement of the fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF) .[7] The emission wavelength may also shift depending on the metal ion.
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Relative Fluorescence Intensity |
| 8HQC | THF/H₂O | ~420 | ~470 | Weak |
| Zn(II)-8HQC Complex | THF/H₂O | ~420 | ~596-607 | Strong (e.g., >15-fold increase) |
Note: Data is inferred from closely related 8-hydroxyquinoline derivatives. The enhancement factor is highly dependent on the specific ligand and metal ion.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides direct evidence of the coordination sites.
-
ν(O-H) band: The broad O-H stretching band, typically observed around 3180 cm⁻¹ in the free ligand, disappears upon complexation, indicating the deprotonation of the hydroxyl group and coordination of the oxygen atom to the metal ion.[5][8]
-
ν(C=N) band: The C=N stretching vibration of the quinoline ring, usually found around 1600 cm⁻¹, may shift to a lower frequency upon coordination, suggesting the involvement of the nitrogen atom in chelation.[2]
-
New ν(M-O) and ν(M-N) bands: The formation of new bonds between the metal and the ligand can give rise to new vibrational bands at lower frequencies (typically below 600 cm⁻¹), corresponding to M-O and M-N stretching vibrations.
| Compound | ν(O-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(C-O) (cm⁻¹) |
| 8HQC | ~3180 (broad) | ~1600 | ~1100 |
| Metal-8HQC Complex | Absent | Shifted (e.g., ~1560-1590) | Shifted (e.g., ~1110-1120) |
Note: The exact peak positions can vary.[2][6]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of 8HQC and its diamagnetic metal complexes (e.g., with Zn²⁺).
-
-OH Proton: The most significant change is the disappearance of the signal for the phenolic hydroxyl proton upon complexation, which confirms its deprotonation.
-
Aromatic Protons: The chemical shifts of the aromatic protons on the quinoline ring are also affected by the change in electron distribution upon metal coordination. Protons adjacent to the coordination sites (the nitrogen and oxygen atoms) typically experience the most significant shifts.[6]
| Compound | Solvent | δ (-OH) (ppm) | δ (Aromatic Protons) (ppm) |
| 8HQC | DMSO-d₆ | Present (e.g., >10 ppm) | Characteristic pattern (e.g., 7.2-9.6 ppm) |
| Zn(II)-8HQC Complex | DMSO-d₆ | Absent | Shifted positions |
Note: The provided chemical shift for 8HQC is based on literature data.[9]
Structure-Property Relationships and Mechanistic Insights
The collective spectroscopic data provides a coherent picture of the metal-ligand interaction. The disappearance of the O-H signal in both FT-IR and ¹H NMR spectra, coupled with shifts in the C=N vibrational frequency, confirms the bidentate coordination of 8HQC to the metal ion through the phenolic oxygen and the quinoline nitrogen.
Caption: Chelation of a metal ion by 8HQC.
The nature of the metal ion plays a crucial role in determining the spectroscopic and photophysical properties of the resulting complex. For instance, diamagnetic ions like Zn²⁺ typically form fluorescent complexes, whereas paramagnetic ions like Cu²⁺ often quench fluorescence due to efficient intersystem crossing.
Applications in Sensing and Drug Development
The pronounced changes in the fluorescence of 8HQC upon metal chelation form the basis for its use as a fluorescent chemosensor.[1] The "turn-on" fluorescence response allows for the sensitive and selective detection of specific metal ions in various biological and environmental samples.
In the realm of drug development, the chelation of metal ions by 8-hydroxyquinoline derivatives can significantly enhance their biological activity. The resulting complexes may exhibit improved lipophilicity, facilitating their transport across cell membranes, and can participate in redox reactions or interact with biological macromolecules, leading to their therapeutic effects.[6][8]
Conclusion
The spectroscopic comparison of this compound and its metal complexes reveals a series of distinct and interpretable changes. UV-Vis spectroscopy shows bathochromic shifts upon complexation, while fluorescence spectroscopy often demonstrates a significant enhancement in emission intensity. FT-IR and ¹H NMR spectroscopy provide definitive evidence of the coordination sites through the disappearance of the O-H signal and shifts in other characteristic peaks. A thorough understanding of these spectroscopic signatures is indispensable for researchers working on the synthesis, characterization, and application of novel metal-based compounds derived from the versatile 8-hydroxyquinoline scaffold.
References
- 1. scispace.com [scispace.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. rroij.com [rroij.com]
- 4. benchchem.com [benchchem.com]
- 5. scirp.org [scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to 8-Hydroxyquinoline-5-carbaldehyde-Based Fluorescent Sensors for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 8-Hydroxyquinoline-5-carbaldehyde Derivatives with Commercial Fluorescent Probes.
In the pursuit of sensitive and selective detection of metal ions, fluorescent chemosensors are indispensable tools. 8-Hydroxyquinoline and its derivatives have long been recognized for their chelating properties and have been extensively developed as fluorescent probes.[1][2] This guide provides a comparative analysis of sensors derived from this compound and its close analog, 8-Hydroxyquinoline-2-carbaldehyde, against established commercial fluorescent sensors. The information presented herein, supported by experimental data and detailed protocols, aims to assist researchers in selecting the appropriate sensor for their specific applications, from environmental monitoring to cellular imaging.
Performance Benchmark: 8-Hydroxyquinoline-Carbaldehyde Derivatives vs. Commercial Standards
The efficacy of a fluorescent sensor is determined by key performance indicators such as the limit of detection (LOD), selectivity, and the signaling mechanism. Below is a comparative summary of 8-hydroxyquinoline-carbaldehyde-based sensors and commercially available fluorescent probes for the detection of common metal ions like Aluminum (Al³⁺) and Zinc (Zn²⁺).
| Sensor Type | Target Analyte | Detection Method | Limit of Detection (LOD) | Solvent/Medium | Reference |
| 8-Hydroxyquinoline-Carbaldehyde Derivatives | |||||
| Schiff base of 8-hydroxyquinoline-2-carbaldehyde and isatin derivative | Al³⁺ | Fluorescence | 7.38 x 10⁻⁶ M | EtOH/H₂O (1:99, v/v) | [3] |
| Schiff base of 8-hydroxyquinoline-2-carbaldehyde | Zn²⁺ | Fluorescence | 2.1 x 10⁻⁸ M to 2.3 nM | THF/H₂O or Ethanol/H₂O | [4] |
| Schiff base of 8-hydroxyquinoline-2-carbaldehyde and isatin derivative | Fe²⁺ | Colorimetric | 4.24 x 10⁻⁷ M | EtOH/THF (99:1, v/v) | [3] |
| Schiff base of 8-hydroxyquinoline-2-carbaldehyde and isatin derivative | Fe³⁺ | Colorimetric | 5.60 x 10⁻⁷ M | EtOH/THF (99:1, v/v) | [3] |
| Commercial Fluorescent Probes | |||||
| Aminobenzoylhydrazide Schiff-base (ABHS) | Al³⁺ | Fluorescence | 6.7 nM | Pure water | [5] |
| Benzothiazole-based probe (BHMMP) | Al³⁺ | Fluorescence | 0.70 µM | EtOH/H₂O (2/3, v/v) | [6] |
| Rhodamine-based sensor (RGN) | Al³⁺ | Fluorescence | 14.66 nM | Acetonitrile/water | [7] |
| Novel Schiff base probe L | Zn²⁺ | Fluorescence | 9.53 x 10⁻⁸ M | Ethanol | [8] |
| FluoZin™ Indicators | Zn²⁺ | Fluorescence | 0.1–100 µM range | Aqueous | [9] |
| Rhodamine-based sensor | Fe³⁺ | Fluorescence | 10.20 nM | Acetonitrile/water | [7] |
Signaling Pathways and Sensing Mechanisms
The fluorescence response of 8-hydroxyquinoline-carbaldehyde-based sensors upon metal ion binding is primarily governed by two key photophysical processes: Chelation-Enhanced Fluorescence (CHEF) and Excited-State Intramolecular Proton Transfer (ESIPT).
In the CHEF mechanism, the weakly fluorescent 8-hydroxyquinoline derivative forms a rigid complex with the target metal ion. This rigidity restricts non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity, often referred to as a "turn-on" response.[10]
The ESIPT mechanism involves the transfer of a proton from the hydroxyl group to the quinoline nitrogen in the excited state, a process that typically results in low fluorescence. Upon chelation with a metal ion, this proton transfer is inhibited, causing a dramatic increase in the fluorescence signal.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An ultra-sensitive fluorescent probe for recognition of aluminum ions and its application in environment, food, and living organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Multi-ion detection chemosensor based on rhodamine for turn-on fluorescence sensing and bioimaging of Fe3+, Al3+, Cr3+, and Hg2+ under different channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Zinc Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
A Researcher's Guide to an In-Depth DFT-Based Reactivity Analysis of 8-Hydroxyquinoline Aldehydes
In the landscape of medicinal chemistry and materials science, 8-hydroxyquinoline (8-HQ) and its derivatives represent a "privileged scaffold."[1] Their remarkable capacity for metal chelation, coupled with a wide spectrum of biological activities including antimicrobial and anticancer effects, makes them a focal point of intensive research.[2] The introduction of a carbaldehyde group to the 8-HQ framework further enhances its chemical versatility, providing a reactive site for the synthesis of Schiff bases and other complex molecules with significant therapeutic potential.[3]
This guide provides a comprehensive, in-depth comparison of the chemical reactivity of 8-hydroxyquinoline aldehyde derivatives using Density Functional Theory (DFT). Moving beyond a simple procedural outline, we will explore the causality behind computational choices and interpret the resulting data to provide actionable insights for researchers, scientists, and drug development professionals.
The "Why": Understanding Reactivity Through a Computational Lens
Predicting how a molecule will behave in a chemical reaction is fundamental to drug design and materials engineering. Will it act as an electrophile or a nucleophile? Which atomic site is most susceptible to attack? How will substituents on the aromatic rings alter its behavior? Answering these questions experimentally can be time-consuming and resource-intensive.
This is where Density Functional Theory (DFT) provides a powerful predictive tool. DFT calculations allow us to model the electronic structure of molecules and derive a set of "reactivity descriptors." These descriptors, rooted in Frontier Molecular Orbital (FMO) theory, provide a quantitative measure of a molecule's chemical properties and reactivity, guiding synthetic strategy and accelerating the discovery process.[4][5]
Comparative Reactivity Analysis: A Tale of Two Aldehydes
To illustrate the power of this approach, we will compare two representative 8-hydroxyquinoline aldehyde derivatives: 8-hydroxyquinoline-5-carbaldehyde (A) and the halogenated 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B) . The position of the aldehyde group (at C5 vs. C2) and the presence of electron-withdrawing chloro substituents are expected to significantly modulate the electronic properties and overall reactivity of the quinoline system.
A lone pair of electrons on the hydroxyl oxygen and the nitrogen of the pyridine ring increases electron density at the C5 and C7 positions, making them susceptible to electrophilic attack.[6] The aldehyde group, being electron-withdrawing, will in turn influence the electron distribution across the entire molecule.
Global Reactivity Descriptors
Global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A lower HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability.[7]
| Descriptor | Formula | This compound (A) | 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B) | Interpretation |
| EHOMO (eV) | - | -6.11 [6] | -7.218 [8] | Higher EHOMO suggests a better electron donor. |
| ELUMO (eV) | - | -2.15 [6] | -3.149 [8] | Lower ELUMO indicates a better electron acceptor. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.96 eV | 4.069 eV | A smaller gap suggests higher reactivity. The values are comparable, but (A) is slightly more reactive. |
| Ionization Potential (I) | -EHOMO | 6.11 eV | 7.218 eV | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 2.15 eV | 3.149 eV | Energy released when an electron is acquired. |
| Chemical Hardness (η) | (I - A) / 2 | 1.98 eV | 2.034 eV | Measures resistance to change in electron distribution. |
| Chemical Potential (μ) | -(I + A) / 2 | -4.13 eV | -5.183 eV | Represents the "escaping tendency" of electrons. |
| Electrophilicity Index (ω) | μ² / (2η) | 4.31 eV | 6.591 eV | Measures the propensity to accept electrons. The dichloro derivative (B) is a significantly stronger electrophile. |
Computational Methods Note: Data for (A) was derived from DFT calculations at the B3LYP/6-31G(d) level.[6] Data for (B) was calculated at the B3LYP/6-311++G(d,p) level.[8] While direct comparison requires caution due to differing basis sets, the trends provide valuable qualitative insights.
Analysis & Insights: The data reveals a compelling narrative. The unsubstituted 5-carbaldehyde (A) has a slightly smaller HOMO-LUMO gap, suggesting it is marginally more reactive overall.[6] However, the most striking difference lies in the electrophilicity index (ω). The presence of two electron-withdrawing chlorine atoms and the aldehyde at the C2 position makes 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B) a much stronger electrophile (ω = 6.591 eV) compared to the 5-carbaldehyde derivative (ω = 4.31 eV).[8] This is a critical piece of information for a drug development professional; it predicts that molecule (B) will be significantly more susceptible to nucleophilic attack, a common mechanism in drug-target interactions.
Local Reactivity Descriptors: The Fukui Function
While global descriptors give a picture of the molecule as a whole, local descriptors like the Fukui function predict reactivity at specific atomic sites.[9] The Fukui function, f(r), identifies where the electron density changes most when the total number of electrons in the system is altered.[10]
-
f+(r) : Predicts the site for nucleophilic attack (where an electron is added). The atom with the highest f+ value is the most likely site.
-
f-(r) : Predicts the site for electrophilic attack (where an electron is removed). The atom with the highest f- value is the most likely site.
For aldehyde derivatives, the carbonyl carbon of the CHO group is a primary site of interest for nucleophilic attack. A detailed Fukui analysis would involve calculating the condensed-to-atom f+ values for all atoms in each molecule. Based on general chemical principles and the high electrophilicity index of molecule (B), we would predict a significantly higher f+ value on the carbonyl carbon of (B) compared to (A).
Experimental Protocol: A Self-Validating DFT Workflow
This section provides a detailed, step-by-step methodology for conducting a DFT-based reactivity analysis. The choice of the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-established and robust method for calculations on organic molecules containing heteroatoms, providing a good balance of accuracy and computational cost.[11][12][13]
Software: Gaussian, ORCA, Spartan, or other quantum chemistry software packages.
Step 1: Molecule Building & Pre-optimization
-
Construct the 3D structure of the desired 8-hydroxyquinoline aldehyde derivative using a molecular builder interface.
-
Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94) to obtain a reasonable starting structure. This reduces the number of cycles required for the more demanding DFT optimization.
Step 2: Geometry Optimization and Frequency Analysis (Self-Validation)
-
Causality: The goal is to find the lowest energy conformation of the molecule on the potential energy surface. This is the most probable structure and is essential for accurate electronic property calculations.
-
Set up the calculation using the B3LYP functional and the 6-311++G(d,p) basis set. The ++ indicates diffuse functions on all atoms, important for describing anions and weak interactions, while (d,p) adds polarization functions, which are crucial for accurately describing bonding in molecules with heteroatoms.[12]
-
Specify the keywords for Optimization and Frequency calculation.
-
Execute the calculation.
-
Trustworthiness Check: After the calculation completes, verify that the optimization converged successfully. Crucially, inspect the frequency output. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum. If imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry must be perturbed and re-optimized.
Step 3: Calculation of Electronic Properties and Reactivity Descriptors
-
Using the validated optimized geometry from Step 2, perform a single-point energy calculation.
-
From the output file, extract the energies of the HOMO and LUMO.
-
Use these energies to calculate the global reactivity descriptors (ΔE, η, μ, ω) using the formulas provided in the table above.
-
To calculate the condensed Fukui functions, perform two additional single-point energy calculations on the same optimized geometry: one for the anion (N+1 electrons) and one for the cation (N-1 electrons).
-
Derive the condensed-to-atom Fukui functions (fk+ and fk-) by comparing the atomic charges (e.g., Mulliken, Hirshfeld, or NBO charges) of the neutral, anionic, and cationic species.[14]
-
fk+ = qk(N+1) - qk(N) (for nucleophilic attack)
-
fk- = qk(N) - qk(N-1) (for electrophilic attack)
-
Step 4: Visualization of Orbitals and Potentials
-
Generate cube files for the HOMO, LUMO, and the Molecular Electrostatic Potential (MEP) surface from the calculation output.
-
The MEP provides a visual map of charge distribution. Red regions (negative potential) are electron-rich and susceptible to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. This provides a qualitative confirmation of the Fukui function analysis.
Visualizing Key Concepts and Workflows
Diagrams are essential for conveying complex information concisely. Below are Graphviz representations of the core molecule and the computational workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]
- 9. Fukui function - Wikipedia [en.wikipedia.org]
- 10. scm.com [scm.com]
- 11. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 8-Hydroxyquinoline-5-carbaldehyde and Other Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of 8-Hydroxyquinoline-5-carbaldehyde and its derivatives against other quinoline compounds, supported by experimental data. The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antioxidant effects. This compound, with its reactive aldehyde group, serves as a versatile precursor for the synthesis of novel bioactive molecules, particularly through the formation of Schiff bases and metal complexes.
Data Presentation: Quantitative Comparison of Biological Activity
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of this compound and various other quinoline derivatives, expressed as half-maximal inhibitory concentration (IC50) for anticancer activity and minimum inhibitory concentration (MIC) for antimicrobial activity.
Table 1: Anticancer Activity of Quinoline Derivatives (IC50 in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxyquinoline-2-carbaldehyde | Multiple Lines | 12.5–25 µg/mL | [1] |
| Hep3B | 6.25±0.034 µg/mL | [1] | |
| Schiff Base Derivatives of 8-Hydroxyquinoline-2-carbaldehyde | A375 (Melanoma) | < 10 | [1] |
| Cu(II) Complexes of 8-Hydroxyquinoline-2-carbaldehyde Schiff Bases | A375 (Melanoma) | More active than Zn complexes | [1] |
| Zn(II) Complexes of 8-Hydroxyquinoline-2-carbaldehyde Schiff Bases | A375 (Melanoma) | < 10 | [1] |
| Oxidovanadium(IV) complexes of 8-hydroxyquinoline-2-carbaldehyde benzohydrazones | A-375 (Melanoma) | < 6.3 | [1] |
| A-549 (Lung) | > 20 | [1] | |
| Tris(8-hydroxyquinoline)iron (Feq3) | HNSCC | Not specified | [1][2] |
| Novel 8-hydroxyquinoline derivative (HQ-11) | Breast Cancer Cells | Not specified | [3] |
| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | 1.38 | [4] |
| HCT-116 (Colon) | 5.34 | [4] | |
| MCF-7 (Breast) | 5.21 | [4] | |
| 7-Fluoro-4-anilinoquinolines (1f) | HeLa (Cervical) | 10.18 | [4] |
| BGC-823 (Gastric) | 8.32 | [4] | |
| 8-Methoxy-4-anilinoquinolines (2i) | HeLa (Cervical) | 7.15 | [4] |
| BGC-823 (Gastric) | 4.65 | [4] | |
| Quinoline-based Dihydrazones (3b) | MCF-7 (Breast) | 7.016 | [4] |
Table 2: Antimicrobial Activity of Quinoline Derivatives (MIC in µg/mL)
| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 8-Hydroxyquinoline | S. aureus | 27.58 µM | [5] |
| E. faecalis | 27.58 µM | [5] | |
| C. albicans | 27.58 µM | [5] | |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | S. epidermidis, S. aureus, E. faecalis, E. faecium | 4–16 | [6] |
| Rhodamine incorporated quinoline derivatives (27, 28, 29, 30, 31, 32) | M. tuberculosis H37Ra, M. bovis BCG | 1.66–9.57 | [7] |
| 2-sulfoether-4-quinolone derivative (15) | S. aureus | 0.8 µM | [7] |
| B. cereus | 1.61 µM | [7] | |
| N-methylbenzoindolo[3,2-b]-quinoline derivative (8) | Vancomycin-resistant E. faecium | 4 | [7] |
| Quinoline-Benzimidazole hybrid (6e) | A. niger | 20.1 | |
| C. albicans | 21.2 | [8] | |
| 5-Amino-8-hydroxyquinoline | S. aureus | 62.5 | |
| E. coli | 250 | [9] | |
| C. albicans | 250 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound and other quinoline derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Determination: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds dissolved in a suitable solvent
-
96-well microplates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Compound Dilutions: Two-fold serial dilutions of the test compounds are prepared in the appropriate broth in the wells of a 96-well microplate.
-
Inoculum Preparation: The microbial inoculum is prepared and adjusted to a concentration of approximately 5 x 10^5 CFU/mL in the final test volume.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The biological activities of 8-hydroxyquinoline derivatives are often attributed to their ability to induce apoptosis and interfere with key cellular signaling pathways.
Apoptosis Induction by 8-Hydroxyquinoline Derivatives
Many 8-hydroxyquinoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. A common mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress and activation of apoptotic pathways. The metal complexes of 8-hydroxyquinoline derivatives are particularly effective in this regard.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several quinoline derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.[10][11][12][13]
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of the anticancer potential of novel quinoline derivatives.
References
- 1. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antidyslipidemic and antioxidative activities of 8-hydroxyquinoline derived novel keto-enamine Schiffs bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 8-Hydroxyquinoline-5-carbaldehyde
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably one of the most critical, stages is its proper disposal. 8-Hydroxyquinoline-5-carbaldehyde, a versatile heterocyclic compound, demands a disposal protocol that is as meticulous as its application in your research. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Understanding the Hazard Profile: The "Why" Behind the Procedure
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Beyond its immediate health effects, the parent compound, 8-hydroxyquinoline, is recognized as being very toxic to aquatic life with long-lasting effects.[3] Therefore, under no circumstances should this chemical or its waste be disposed of in sanitary sewers or waterways.
The primary operational directive for the disposal of this compound is to treat it as hazardous waste and dispose of it through a licensed hazardous-waste disposal contractor.[4] This typically involves incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.
Hazardous Waste Determination: A Step-by-Step Assessment
Before arranging for disposal, a formal hazardous waste determination must be conducted in accordance with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA). Since this compound is not explicitly listed on the F, K, P, or U lists of hazardous wastes, the determination must be based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.[5][6]
1. Ignitability (EPA Waste Code D001):
-
Assessment: this compound is a solid with no specified flashpoint in its SDS. It is not expected to meet the criteria for an ignitable waste.[2][6]
2. Corrosivity (EPA Waste Code D002):
-
Assessment: The compound is not a strong acid or base and is not expected to be corrosive.[6]
3. Reactivity (EPA Waste Code D003):
-
Assessment: It is stable under normal conditions and does not exhibit hazardous reactivity.[6]
4. Toxicity (EPA Waste Codes D004-D043):
-
Assessment: This is the most likely characteristic to be met. The toxicity of the compound, particularly its impact on aquatic life, suggests that it could leach toxic constituents. A Toxicity Characteristic Leaching Procedure (TCLP) would be required for a definitive determination.[7] However, given its known hazards, it is prudent to manage it as a toxic hazardous waste.
Based on this assessment, waste containing this compound should be presumed to be a toxic hazardous waste.
Disposal Workflow: From Laboratory Bench to Final Disposition
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. ehs.psu.edu [ehs.psu.edu]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
Essential Safety and Operational Guide for Handling 8-Hydroxyquinoline-5-carbaldehyde
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 8-Hydroxyquinoline-5-carbaldehyde, a compound requiring careful management in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US). |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl caoutchouc/butyl rubber), lab coat. For large spills, a full suit may be necessary. | Gloves tested according to EN 374. |
| Respiratory Protection | Dust respirator. A full-face respirator or Self-Contained Breathing Apparatus (SCBA) may be required for large spills, fire, or if exposure limits are exceeded. | Approved/certified respirator or equivalent. |
Health Hazard Summary
This compound is classified with several health hazards that necessitate careful handling.[1]
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] |
Procedural Guidance for Handling
A systematic approach to handling, from preparation to disposal, minimizes risks.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Avoid the formation and inhalation of dust.[2]
-
Do not eat, drink, or smoke in the handling area.
2. Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
The substance should be stored locked up.[3]
4. Spills:
-
For small spills, carefully sweep up the solid material and place it into a suitable container for disposal.
-
For large spills, evacuate the area and use a shovel to place the material into a convenient waste disposal container. A self-contained breathing apparatus should be used for large spills.
5. Disposal:
-
Dispose of waste in accordance with federal, state, and local environmental control regulations.[3]
-
Dispose of the contents and container to an approved waste disposal plant.[3]
Experimental Workflow for Safe Handling
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to disposal.
Emergency Response Logic
Caption: A logical diagram outlining the immediate first aid and emergency response procedures following an exposure to this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
